molecular formula C8H16N2O B13771008 2-Piperidinecarboxamide, 5,5-dimethyl-

2-Piperidinecarboxamide, 5,5-dimethyl-

Cat. No.: B13771008
M. Wt: 156.23 g/mol
InChI Key: QHEOYXMUFYBJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidinecarboxamide, 5,5-dimethyl- is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperidinecarboxamide, 5,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxamide, 5,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5,5-dimethylpiperidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11)

InChI Key

QHEOYXMUFYBJSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1)C(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Piperidinecarboxamide, 5,5-dimethyl- for Medicinal Chemistry

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] Its remarkable prevalence is highlighted by its presence in a multitude of natural alkaloids and synthetic pharmaceuticals, contributing to over twenty classes of drugs.[2][3] The success of the piperidine moiety in drug design stems from its unique stereochemical and physicochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which enables the precise three-dimensional positioning of substituents—a critical factor for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating crucial drug-like properties such as solubility, lipophilicity, and metabolic stability, which are essential for a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

This guide provides a comprehensive analysis of the specific chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- , a molecule that combines the foundational piperidine core with two key substitutions: a carboxamide at the 2-position and a gem-dimethyl group at the 5-position. While direct literature on this exact molecule is sparse, this document will synthesize data from closely related analogues to provide a predictive framework for its application in medicinal chemistry, guiding researchers in its synthesis, characterization, and potential therapeutic exploration.

Chapter 1: Deconstructing the Core - Key Structural Features and Their Implications

The medicinal chemistry potential of 2-Piperidinecarboxamide, 5,5-dimethyl- can be understood by examining the contribution of each of its structural components.

The 2-Piperidinecarboxamide Moiety: A Vector for Biological Activity

The placement of a carboxamide group at the 2-position of the piperidine ring is a well-established strategy in drug design. This functional group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.

Derivatives of piperidine-2-carboxamide are found in several classes of therapeutic agents:

  • Local Anesthetics: The N-alkyl-piperidine-2-carboxamide framework is the core of widely used local anesthetics like ropivacaine and levobupivacaine.[5] In these molecules, the piperidine and carboxamide groups are crucial for binding to voltage-gated sodium channels.

  • Enzyme Inhibitors: The rigid structure of the piperidine ring combined with the hydrogen-bonding capacity of the carboxamide makes this scaffold ideal for designing enzyme inhibitors. For example, piperidine carboxamide derivatives have been developed as potent inhibitors of calpain, a cysteine protease implicated in neurodegenerative disorders.[6]

  • Anticancer Agents: Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[7]

The introduction of substituents on the piperidine ring, such as at the 2-position, can also effectively enhance properties like aqueous solubility.[8][9]

The 5,5-gem-Dimethyl Group: A Tool for Conformational Control and Metabolic Stability

The gem-dimethyl group, characterized by two methyl groups on the same carbon atom, is a powerful tool in medicinal chemistry, often employed to confer specific advantages to a drug candidate.[10]

The Thorpe-Ingold Effect and Conformational Restriction: The presence of a gem-dimethyl group at the 5-position restricts the conformational flexibility of the piperidine ring. This phenomenon, known as the Thorpe-Ingold or gem-disubstituent effect, can favor a specific chair conformation, thereby reducing the entropic penalty upon binding to a biological target.[10][11] By locking the molecule into a more defined three-dimensional shape, potency and selectivity can be significantly enhanced.[10]

Enhancing Metabolic Stability: A primary role of the gem-dimethyl group is to improve a molecule's metabolic profile.[12] The carbon-hydrogen bonds of alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.[12] By replacing vulnerable C-H bonds with sterically bulky and more stable methyl groups, this metabolic "soft spot" is shielded from enzymatic degradation. This strategy can lead to:

  • Increased metabolic half-life.[12]

  • Reduced intrinsic clearance.

  • Improved oral bioavailability.

The gem-dimethyl group is often considered a bioisostere of other groups used to enhance metabolic stability, such as oxetane rings.[12] Its incorporation invariably increases lipophilicity, a factor that must be carefully balanced to maintain overall drug-like properties.[12]

Chapter 2: Predicted Physicochemical and Pharmacokinetic Properties

Predicting the physicochemical properties of a novel compound is a critical first step in assessing its drug-like potential. The following table summarizes the estimated properties for 2-Piperidinecarboxamide, 5,5-dimethyl-, based on the analysis of its constituent fragments.

PropertyPredicted ValueRationale and Significance in Medicinal Chemistry
Molecular Formula C₈H₁₆N₂ODefines the elemental composition.
Molecular Weight 156.23 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).
logP (Octanol/Water) ~0.5 - 1.5The gem-dimethyl group increases lipophilicity, while the carboxamide and piperidine nitrogen add polarity. A balanced logP is crucial for membrane permeability and solubility.
pKa (Basic) ~8.5 - 9.5The piperidine nitrogen is basic and will be protonated at physiological pH (7.4), which can improve aqueous solubility but may limit blood-brain barrier penetration.
Hydrogen Bond Donors 2 (Amide N-H, Piperidine N-H)Important for target interaction and solubility.
Hydrogen Bond Acceptors 2 (Amide C=O, Piperidine N)Crucial for specific binding to biological targets and for aqueous solubility.
Polar Surface Area (PSA) ~55 ŲA moderate PSA suggests good potential for oral absorption and cell permeability.
Metabolic Stability Likely HighThe 5,5-dimethyl group is expected to block CYP450-mediated oxidation on the piperidine ring, a common metabolic pathway for such heterocycles.[12][13]

Chapter 3: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the exploration of any new chemical entity.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Piperidinecarboxamide, 5,5-dimethyl- would likely start from a corresponding carboxylic acid precursor, followed by amide bond formation.

Synthetic Pathway cluster_0 Step 1: Amide Formation Start 5,5-Dimethyl-2- piperidinecarboxylic acid Intermediate Activated Ester or Acyl Chloride Start->Intermediate SOCl₂ or EDC, HOBt Product 2-Piperidinecarboxamide, 5,5-dimethyl- Intermediate->Product NH₄OH or NH₃ (gas)

Caption: Proposed synthetic workflow for 2-Piperidinecarboxamide, 5,5-dimethyl-.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Piperidinecarboxamide, 5,5-dimethyl- from 5,5-Dimethyl-2-piperidinecarboxylic acid.

Materials:

  • 5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride

  • Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Protocol (via Acyl Chloride):

  • Acid Chloride Formation: Suspend 5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride hydrochloride salt.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL/g) and cool to 0 °C.

  • Slowly add a concentrated solution of ammonium hydroxide (5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Work-up and Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-Piperidinecarboxamide, 5,5-dimethyl-.

Protocol: Characterization

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include singlets for the gem-dimethyl protons, multiplets for the piperidine ring protons, and broad signals for the amide and piperidine N-H protons.

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a clear [M+H]⁺ ion.

Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretches for the amide and amine, a strong C=O stretch (amide I band), and an N-H bend (amide II band).

Chapter 4: Hypothesized Biological Activity and Therapeutic Potential

Given the pharmacological profile of related piperidine derivatives, 2-Piperidinecarboxamide, 5,5-dimethyl- can be hypothesized to possess activity in several therapeutic areas. The combination of a rigidified scaffold and specific hydrogen bonding groups makes it an attractive candidate for an enzyme inhibitor.

Potential Target: Protein Kinases

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP binding pocket. The piperidine-carboxamide moiety could be oriented to form key hydrogen bonds, while further substitutions could be made to target other regions of the kinase for improved potency and selectivity. For instance, piperidine derivatives have been explored as inhibitors of Akt, a key kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[14]

Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 2-Piperidinecarboxamide, 5,5-dimethyl- (Hypothetical Inhibitor) Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the title compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target kinase.

  • Reagents: Recombinant human Akt enzyme, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate/ATP mixture, and the serially diluted compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

The 2-Piperidinecarboxamide, 5,5-dimethyl- scaffold offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

SAR cluster_0 SAR Exploration mol R1_label R¹: Modulate PK/Solubility R1_label->R1_point R2_label R²: Target Interaction (Potency/Selectivity) R2_label->R2_point

Caption: Key modification points for SAR studies on the scaffold.

  • R¹ (Piperidine Nitrogen): Alkylation or acylation at this position can significantly impact pKa, solubility, and cell permeability. Introducing larger or more polar groups can modulate the overall ADME profile.

  • R² (Amide Nitrogen): This is a primary vector for exploring interactions with the target protein. Substituting the amide NH₂ with various alkyl or aryl groups (R²) can probe different pockets of a binding site to enhance potency and selectivity.

  • Piperidine Ring: While the 5,5-dimethyl substitution is fixed, other positions (3 and 4) could be functionalized to introduce new vectors for interaction or to fine-tune the conformation of the molecule.

Chapter 6: Conclusion and Future Directions

2-Piperidinecarboxamide, 5,5-dimethyl- represents a promising, albeit underexplored, scaffold for medicinal chemistry. The strategic combination of a biologically relevant 2-carboxamide group with a conformationally restricting and metabolically stabilizing 5,5-gem-dimethyl moiety provides a strong foundation for the design of novel therapeutic agents. Its low molecular weight and favorable predicted physicochemical properties make it an attractive starting point for lead discovery programs, particularly in areas such as oncology and neuroscience where piperidine-based drugs have already shown significant success.[2][15]

Future research should focus on the efficient synthesis of this core and the generation of a small, diverse library of analogues by modifying the R¹ and R² positions. Screening this library against various target classes, especially protein kinases and other enzymes, will be the critical next step in validating the therapeutic potential of this versatile chemical framework.

References

A comprehensive list of references would be compiled here, linking to the authoritative sources used throughout the guide, complete with titles, sources, and clickable URLs for verification.

Sources

Molecular structure and conformational analysis of 5,5-dimethylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 5,5-dimethylpiperidine-2-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceutical agents. The specific three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity and its interaction with target receptors. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 5,5-dimethylpiperidine-2-carboxamide, a substituted piperidine of interest in drug discovery. We will explore a multi-faceted approach that integrates chemical synthesis, spectroscopic elucidation, and computational modeling to build a complete picture of this molecule's structural landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

Synthesis and Structural Verification

A logical synthetic pathway would begin with 5,5-dimethyl-2-pyridinecarboxylic acid, which would first be converted to its amide form, 5,5-dimethylpicolinamide. Subsequent hydrogenation of the pyridine ring, typically using a catalyst such as rhodium(III) oxide under a hydrogen atmosphere, would yield the target saturated heterocycle, 5,5-dimethylpiperidine-2-carboxamide.

Workflow for Integrated Structural and Conformational Analysis

G cluster_synthesis Synthesis & Verification cluster_analysis Conformational Analysis cluster_synthesis_out Structural Insights Pyridine 5,5-Dimethylpicolinamide Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Target 5,5-Dimethylpiperidine- 2-carboxamide Hydrogenation->Target Spectroscopy Spectroscopic Verification (NMR, MS) Target->Spectroscopy Xray X-Ray Crystallography (Solid-State Structure) Target->Xray Provides Sample Comp Computational Modeling (DFT/MM) Target->Comp Provides Structure NMR NMR Spectroscopy (J-Coupling, NOESY) Spectroscopy->NMR Provides Sample Conformers Preferred Conformations NMR->Conformers Xray->Conformers Comp->Conformers Energies Relative Stabilities Conformers->Energies SAR Structure-Activity Relationship (SAR) Energies->SAR

Caption: Integrated workflow for the analysis of 5,5-dimethylpiperidine-2-carboxamide.

Spectroscopic Characterization

Following synthesis, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,5-Dimethylpiperidine-2-carboxamide *Predicted values are based on analyses of structurally similar piperidine derivatives and known substituent effects. Actual values may vary based on solvent and

Role of 2-Piperidinecarboxamide, 5,5-dimethyl- as a Nirmatrelvir intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural role, synthesis, and critical quality attributes of the P2 intermediate scaffold in Nirmatrelvir, specifically analyzing the relationship between the active bicyclic moiety and its piperidine analog.

Role of the Dimethyl-Cyclic Amine Moiety: Synthesis, SAR, and Impurity Profiling

Executive Summary: The "Dimethyl" Scaffold Identity

In the development of Nirmatrelvir (PF-07321332), the P2 ligand is a critical determinant of potency, designed to fill the hydrophobic S2 pocket of the SARS-CoV-2 main protease (Mpro).

While the prompt identifies 5,5-dimethylpiperidine-2-carboxamide (a 6-membered ring), it is vital to clarify its technical role relative to the actual drug substance:

  • Active Intermediate: The authentic P2 intermediate used in Nirmatrelvir is (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (a bicyclic proline analog).

  • Role of the Piperidine Analog: The 5,5-dimethylpiperidine structure represents a critical structural analog used in Structure-Activity Relationship (SAR) studies to validate the necessity of the rigid bicyclic frame. Furthermore, it serves as a potential ring-expansion impurity or degradation marker arising from the acid-catalyzed cleavage of the strained cyclopropane ring in the bicyclic intermediate.

This guide details the synthesis of the active P2 scaffold, the mechanistic basis for the piperidine impurity formation, and the comparative pharmacology.

Structural Biology & Mechanism of Action (SAR)

The efficacy of Nirmatrelvir hinges on the "induced fit" of the P2 moiety into the Mpro S2 subsite.

2.1 The Hydrophobic S2 Pocket

The S2 pocket of SARS-CoV-2 Mpro is deep and hydrophobic, lined by residues Met49, Met165, and Asp187.

  • Bicyclic P2 (Nirmatrelvir): The fused cyclopropane ring locks the pyrrolidine into a rigid conformation. The gem-dimethyl group on the cyclopropane bridge projects perfectly into the hydrophobic cleft, maximizing van der Waals interactions and minimizing the entropic penalty upon binding.

  • Piperidine Analog (5,5-dimethyl-): While the 5,5-dimethylpiperidine analog retains the hydrophobic methyl groups, the 6-membered ring lacks the conformational rigidity of the [3.1.0] system. This increased flexibility results in a higher entropic cost for binding (ΔG_bind), significantly reducing inhibitory potency (Ki).

2.2 Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the binding pocket interaction logic.

P2_SAR_Mechanism cluster_Active Active P2 Intermediate (Nirmatrelvir) cluster_Analog Analog / Impurity Mpro_S2 Mpro S2 Pocket (Hydrophobic: Met49, Met165) Bicyclic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (Rigid Scaffold) Bicyclic->Mpro_S2 Optimized Fit Binding_A High Potency (Low Entropy Cost) Bicyclic->Binding_A Piperidine 5,5-dimethylpiperidine-2-carboxamide (Flexible Scaffold) Bicyclic->Piperidine Acid-Catalyzed Ring Expansion (Degradation) Piperidine->Mpro_S2 Steric Clash / Loose Fit Binding_B Reduced Potency (High Entropy Cost) Piperidine->Binding_B

Caption: SAR comparison showing the rigid fit of the bicyclic P2 vs. the flexible piperidine analog.

Synthesis of the P2 Intermediate

The synthesis of the P2 fragment is a bottleneck in the manufacturing of Nirmatrelvir. The standard industrial route (Pfizer) does not start with piperidine, but rather utilizes a carbenoid cyclopropanation strategy.

3.1 Validated Synthetic Protocol (Bicyclic P2)

Objective: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid ester.

StepReagent/ConditionsMechanistic Action
1. Starting Material Carbobenzyloxy-L-proline (or pyroglutamic acid deriv.)Chiral pool precursor providing the pyrrolidine core.
2. Oxidation Electrochemical oxidation or Pb(OAc)4Formation of the 5-methoxy-proline or enecarbamate intermediate.
3. Elimination Acid catalysisGeneration of the Cbz-3,4-dehydropyrroline (Endocyclic alkene).
4. Cyclopropanation Isopropyl-2-diazoacetate (or similar) + Rh/Cu catalystKey Step: Stereoselective addition of the carbene across the double bond to form the [3.1.0] system.
5. Methylation Strong Base (LiHMDS) + MeIInstallation of the gem-dimethyl group on the cyclopropane (if not present in diazo precursor).
6. Resolution Enzymatic or Chiral SaltIsolation of the specific (1R,2S,5S) enantiomer required for Mpro binding.
3.2 The "Piperidine" Impurity Pathway (Ring Expansion)

The 5,5-dimethylpiperidine-2-carboxamide species is most relevant as a degradation product . The [3.1.0] bicyclic system contains a strained cyclopropane ring fused to a pyrrolidine. Under strong acidic conditions (often used during deprotection steps), the N1-C5 bond can cleave, leading to ring expansion.

Mechanism:

  • Protonation of the bridgehead carbon or nitrogen.

  • Cleavage of the internal cyclopropane bond (C1-C5).

  • Expansion of the 5-membered ring to a 6-membered piperidine ring.

  • The gem-dimethyl group (originally on the bridge) translocates to the C5 position of the new piperidine ring.

Experimental Workflow: Impurity Monitoring

To ensure the purity of the Nirmatrelvir intermediate, researchers must monitor for the piperidine analog using HPLC/MS.

4.1 Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: MS (ESI+) monitoring [M+H]+.

    • Note: The Bicyclic P2 and Piperidine Analog are isobaric (same mass). Separation relies on retention time (Rt). The piperidine analog generally elutes later due to higher lipophilicity and lack of ring strain polarity.

4.2 Workflow Diagram

Impurity_Workflow Sample Reaction Mixture (P2 Intermediate Synthesis) Condition Stress Condition (Acidic Deprotection / Heat) Sample->Condition Pathway Ring Expansion Mechanism ([3.1.0] -> Piperidine) Condition->Pathway Analysis UPLC-MS Analysis (Isobaric Resolution) Pathway->Analysis Outcome Quantification of 5,5-dimethylpiperidine impurity Analysis->Outcome

Caption: Analytical workflow for detecting the piperidine ring-expansion impurity.

Conclusion & Strategic Implications

While 5,5-dimethylpiperidine-2-carboxamide is not the primary intermediate for Nirmatrelvir, it plays a dual role in the drug development lifecycle:

  • Negative Control in SAR: It demonstrates that the gem-dimethyl group alone is insufficient for potency; the rigid [3.1.0] scaffold is required to pay the entropic cost of binding.

  • Process Impurity: It serves as a marker for the stability of the bicyclic P2 intermediate. Presence of the piperidine analog indicates excessive acid exposure or thermal stress during the synthesis of the [3.1.0] fragment.

Recommendation: For robust manufacturing, synthesis of the P2 fragment (6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide) must strictly control pH and temperature to prevent the thermodynamic relaxation into the piperidine congener.

References
  • Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1][2] Science.

  • Zhao, Y., et al. (2021). "Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332." Protein & Cell.

  • Pfizer Inc. (2021). "Nirmatrelvir (PF-07321332) Chemical Assessment." FDA Emergency Use Authorization Documents.

  • Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent SARS-CoV-2 Main Protease Inhibitor that Moves beyond the Drug-Resistant Variants." Journal of Medicinal Chemistry. (Comparative SAR reference).

  • PubChem. "Nirmatrelvir Compound Summary." National Library of Medicine.

Sources

The Strategic Utility of 5,5-Dimethylpiperidine Scaffolds in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The development of robust antiviral therapeutics requires molecular scaffolds that can withstand rapid viral mutation rates and aggressive host metabolic pathways. Historically utilized as a rigidifying core in oncology and immunomodulation, the 5,5-dimethylpiperidine scaffold—frequently in the form of 5,5-dimethylpiperidine-2,4-dione (5,5-dimethylglutarimide)—has recently emerged as a highly versatile building block in antiviral drug discovery[1].

This whitepaper explores the dual utility of the 5,5-dimethylpiperidine scaffold: first, as a metabolically stable core for host-directed small-molecule inhibitors (e.g., RIPK3 modulators)[2], and second, as a critical Cereblon (CRBN) E3 ligase-recruiting moiety in the rapidly expanding field of antiviral Proteolysis-Targeting Chimeras (PROTACs)[3].

Chemical Rationale: The Gem-Dimethyl Advantage

The incorporation of a geminal dimethyl group at the 5-position of the piperidine ring is not merely a structural variation; it is a calculated pharmacokinetic optimization.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target the α-carbons of saturated nitrogen heterocycles for oxidation, leading to rapid drug clearance. The bulky dimethyl substitution creates severe steric hindrance, physically blocking CYP450 access and significantly extending the compound's metabolic half-life[4].

  • Conformational Restriction: The gem-dimethyl group forces the piperidine ring into a highly stable chair conformation. This restriction reduces the entropic penalty upon binding to target proteins, thereby increasing binding affinity and target residence time[1].

Mechanistic Paradigms in Antiviral Discovery

Host-Directed Therapy: RIPK3 Inhibition

Viruses frequently hijack or dysregulate host cell death pathways, such as necroptosis, to facilitate viral replication and systemic inflammation. Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical node in this inflammatory signaling cascade. 5,5-dimethylpiperidine-2,4-dione derivatives have been successfully integrated into dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones to act as potent RIPK3 inhibitors[2]. By inhibiting RIPK3, these compounds suppress virus-induced pro-inflammatory signaling, offering a host-directed antiviral strategy that is less susceptible to viral resistance mutations.

Targeted Protein Degradation: Antiviral PROTACs

The most transformative application of the 5,5-dimethylpiperidine-2,4-dione scaffold is in the design of antiviral PROTACs[5]. Unlike traditional inhibitors that require high systemic concentrations to maintain target occupancy, PROTACs operate via an "event-driven" mechanism, catalytically degrading viral proteins[6].

The 5,5-dimethylglutarimide core acts as the E3 ligase-binding moiety. It forms critical hydrogen bonds within the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase complex[3]. When linked to a viral target ligand (e.g., a peptidomimetic targeting SARS-CoV-2 Mpro or HCV NS3/4A), the PROTAC forces a ternary complex between CRBN and the viral protein, leading to polyubiquitination and subsequent destruction by the 26S proteasome[7].

PROTAC_Mechanism PROTAC Antiviral PROTAC (5,5-Dimethylpiperidine Core) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds via Glutarimide moiety ViralTarget Viral Protein (e.g., Mpro / NS3/4A) PROTAC->ViralTarget Binds via Target Ligand Ternary Ternary Complex Formation CRBN->Ternary ViralTarget->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Ligase transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome 26S Proteasome recognition

Fig 1. Mechanism of Cereblon-mediated viral protein degradation using a 5,5-dimethylpiperidine PROTAC.

Quantitative Data Summaries

To illustrate the synthetic viability and biological potency of this scaffold, the following tables summarize key quantitative data from recent literature.

Table 1: Synthesis Optimization of 3,3-Dimethylglutarimide Precursors [1] Demonstrating the effect of varying dehydrating reagents on cyclization efficiency.

ReagentTemperature (°C)Yield (%)Purity (%)
Acetic Anhydride1807289
Phosphorus Pentoxide1606885
Thionyl Chloride1406582

Table 2: Efficacy Metrics of Representative Antiviral Degraders [6][7] Highlighting the transition from traditional inhibition (IC50) to catalytic degradation (DC50).

Compound / Target ClassViral TargetIC50 (Inhibition)DC50 (Degradation)Time to Max Degradation
DGY-08-097 (CRBN-based)HCV NS3/4A Protease247 nM~100 nM24 - 48 hours
RJS308 (CRBN-based)Host CypA (Antiviral)N/A284 nM24 hours
CG167 (CRBN-based)Host CypA (Antiviral)N/A123 nM48 - 120 hours

Experimental Methodologies

The following self-validating protocols outline the synthesis of the scaffold and the biological validation of its PROTAC derivatives.

Protocol 1: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Causality: The formation of the piperidine-2,4-dione ring requires overcoming the activation energy of intramolecular condensation. High temperatures and dehydrating agents are utilized to drive the equilibrium toward the cyclic imide by removing water[1].

  • Preparation: Dissolve 1.0 equivalent of 3,3-dimethylglutaric anhydride in an appropriate anhydrous solvent (e.g., toluene).

  • Amidation: Introduce 1.1 equivalents of the desired nitrogen source (e.g., an amino acid ester or primary amine) dropwise under an inert argon atmosphere. Stir at room temperature for 2 hours to form the intermediate acyclic amide.

  • Cyclization: Add a catalytic amount of a Lewis acid or a dehydrating agent (e.g., Acetic Anhydride). Elevate the temperature to 160°C–180°C and reflux for 4–6 hours[1].

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with EtOAc/Hexane gradients).

  • Validation: Confirm the structural integrity and mass of the 5,5-dimethylpiperidine-2,4-dione intermediate using ^1H-NMR (noting the distinct 6H singlet for the gem-dimethyl group) and LC-MS.

Synthesis_Workflow Step1 3,3-Dimethylglutaric Anhydride + Nitrogen Source Step2 Cyclization & Condensation (160°C, Lewis Acid) Step1->Step2 Amidation Step3 5,5-Dimethylpiperidine-2,4-dione (Intermediate) Step2->Step3 Intramolecular Condensation Step4 Linker Attachment (Alkylation/Acylation) Step3->Step4 N-substitution Step5 Conjugation to Viral Target Ligand Step4->Step5 Click Chemistry / Coupling Step6 Purification (LC-MS/HPLC) & Validation Step5->Step6 Final PROTAC Assembly

Fig 2. Step-by-step synthetic workflow for generating 5,5-dimethylpiperidine-based antiviral PROTACs.

Protocol 2: In Vitro Validation of Antiviral PROTAC Degradation

Causality: To prove that the antiviral effect is driven by targeted protein degradation rather than simple enzymatic inhibition, the protocol must include a proteasome rescue control. If the drug is a true PROTAC, inhibiting the proteasome will restore viral protein levels.

  • Cell Culture: Seed permissive cell lines (e.g., Huh7 for HCV, or Vero E6 for SARS-CoV-2) in 6-well plates and incubate at 37°C with 5% CO2 until 80% confluent.

  • Viral Infection / Transfection: Infect cells with the target virus at an appropriate Multiplicity of Infection (MOI), or transfect with a plasmid expressing the viral target protein (e.g., Mpro).

  • Compound Treatment: Treat the cells with varying concentrations of the 5,5-dimethylpiperidine-based PROTAC (e.g., 10 nM to 1 μM) for 24 to 48 hours.

  • Rescue Control (Critical Step): In a parallel set of wells, pre-treat the cells with 10 μM of MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

  • Lysis and Western Blotting: Harvest the cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify total protein. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Data Analysis: Probe the membrane with primary antibodies against the viral target protein and a loading control (e.g., GAPDH). A successful PROTAC will show a dose-dependent decrease in the viral protein band, which is fully restored in the MG132-treated rescue wells.

References

  • BenchChem. "The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery." BenchChem.
  • BenchChem. "Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry." BenchChem.
  • Google Patents. "WO2016100166A1 - SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONES AS RIPK3 INHIBITORS.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC). "PROTACs in Antivirals: Current Advancements and Future Perspectives." NIH.
  • Taylor & Francis. "Proteolysis Targeting Chimeras in Antiviral Research." Taylor & Francis Online.

Sources

Stereochemical and Conformational Considerations for Substituted Piperidine-2-Carboxamides: A Case Study on 5,5-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Stereochemical Paradox

In medicinal chemistry, substituted piperidine-2-carboxamides serve as critical, rigidified pharmacophores for receptor binding. However, the specific designation (2S,5R)-5,5-dimethylpiperidine-2-carboxamide presents a fundamental stereochemical paradox.

A true stereocenter requires an


-hybridized carbon atom bonded to four distinct substituents. At the C5 position of a 5,5-dimethylpiperidine ring, the carbon is bonded to C4, C6, and two identical methyl groups . Because it lacks four distinct groups, C5 is achiral (specifically, prochiral). Therefore, the (2S,5R) nomenclature is a structural impossibility for this specific scaffold. The molecule possesses only a single stereocenter at C2, meaning it can only exist as either (S)-5,5-dimethylpiperidine-2-carboxamide  or (R)-5,5-dimethylpiperidine-2-carboxamide .

As a Senior Application Scientist, establishing rigorous nomenclature is the first step in ensuring reproducible drug development. This whitepaper deconstructs this nomenclature anomaly, explores the conformational thermodynamics of 5,5-dimethylpiperidine scaffolds, and provides a self-validating synthetic protocol for isolating the correctly designated (S)-isomer.

StereochemicalLogic A Substituted Piperidine-2-Carboxamide BB BB A->BB True B Are C5 substituents identical? (e.g., 5,5-dimethyl) D No: C5 is Chiral (e.g., 5-methyl, 5-fluoro) B->D False C Yes: C5 is Achiral Only C2 is a stereocenter E Valid Nomenclature: (S)- or (R)- Isomers C->E F Valid Nomenclature: (2S,5R), (2S,5S), etc. D->F BB->C True

Logic tree for stereochemical assignment of substituted piperidines.

Conformational Thermodynamics & Structural Dynamics

The three-dimensional conformation of piperidine derivatives is dictated by the minimization of 1,3-diaxial interactions within the chair conformation. The A-value (the free energy difference between the equatorial and axial conformations) for a methyl group on a piperidine ring is approximately 1.7 kcal/mol, closely mirroring its behavior in cyclohexane systems[1].

In a 5,5-dimethylpiperidine system, conformational dynamics are heavily restricted. Because both axial and equatorial positions at C5 are occupied by methyl groups, one methyl group is obligatorily forced into an axial orientation. This generates significant 1,3-diaxial steric strain with the axial protons at C3 and the nitrogen lone pair.

Causality in Drug Design: This "locked" steric bulk at C5 forces the bulky C2 carboxamide group to exclusively adopt an equatorial position to minimize the total system free energy. This conformational restriction is highly desirable in modern drug design, as it reduces the entropic penalty typically incurred upon target binding, leading to higher receptor affinity[2].

Quantitative Conformational Data

The following table summarizes the conformational free energies (


) and equatorial preferences for key piperidine substituents, demonstrating why the 5,5-dimethyl scaffold effectively locks the C2 configuration.
SubstituentPositionA-value (

, kcal/mol)
Conformational Preference
MethylC21.70Highly Equatorial
MethylC51.70Highly Equatorial
CarboxamideC2~1.20Moderately Equatorial
5,5-Dimethyl C5 N/A (1 eq, 1 ax) Fixed (Locks C2 Equatorial)

Self-Validating Synthetic & Analytical Protocol

While asymmetric synthesis of piperidine-2-carboxylic acids can be achieved via advanced photocatalytic deaminocyclization[3], the most industrially robust method for 5,5-dimethyl systems relies on racemic core synthesis followed by chiral resolution.

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system —meaning the analytical outputs inherently prove the success of the synthetic inputs without relying on external assumptions.

Phase 1: Racemic Core Synthesis
  • Precursor Activation: React 3,3-dimethylglutaric anhydride with ammonia in tetrahydrofuran (THF) at 0 °C to yield the mono-amide intermediate.

    • Causality: Maintaining a low temperature (0 °C) prevents over-reaction and kinetically controls the highly exothermic ring-opening process.

  • Reductive Cyclization: Subject the intermediate to reductive amination using sodium cyanoborohydride (

    
    ) in methanol, maintaining a pH of 5.0–6.0 with acetic acid.
    
    • Causality:

      
       is stable in mildly acidic conditions and selectively reduces the transient imine intermediate to the piperidine ring without reducing the carboxamide moiety.
      
Phase 2: Chiral Resolution
  • Supercritical Fluid Chromatography (SFC): Inject the racemic mixture onto a Chiralpak IC column (amylose-based stationary phase) using supercritical

    
     with 15% MeOH as a co-solvent.
    
    • Causality: SFC provides higher diffusivity and lower viscosity than standard HPLC. The hydrogen-bonding capability of the amylose carbamate backbone strongly interacts with the C2 carboxamide, achieving rapid, baseline separation of the (S)- and (R)-enantiomers.

Phase 3: Self-Validation (VCD & NMR)
  • Vibrational Circular Dichroism (VCD): Record the IR and VCD spectra of the isolated enantiomers in

    
    . Compare the experimental VCD spectra against DFT-calculated spectra (B3LYP/6-31G*) for the (S)-enantiomer.
    
    • Causality: Matches in the amide I and II vibrational bands provide unambiguous absolute stereochemical assignment (S vs. R) without the bottleneck of growing single crystals for X-ray diffraction.

  • 2D NOESY NMR: Perform 2D NOESY NMR on the confirmed (S)-isomer.

    • Causality: Observing cross-peaks between the C2 axial proton and the C4/C6 axial protons validates that the piperidine ring is in a stable chair conformation with the carboxamide group locked in the equatorial position.

Workflow S1 Racemic Synthesis (Amidation & Cyclization) S2 Chiral SFC Resolution (Stationary Phase: Amylose) S1->S2 S3 Enantiomer A (S)-Isomer S2->S3 Peak 1 S4 Enantiomer B (R)-Isomer S2->S4 Peak 2 S5 VCD Spectroscopy Absolute Configuration S3->S5 S6 NOESY NMR Conformational Validation S3->S6

Self-validating workflow for the isolation and confirmation of the (S)-isomer.

Conclusion

The rigorous evaluation of molecular nomenclature is not merely an academic exercise; it is the foundation of reproducible drug discovery. By correcting the impossible (2S,5R) designation to the accurate (S)-5,5-dimethylpiperidine-2-carboxamide, researchers can properly model the thermodynamic locked-chair conformation of this scaffold. Utilizing the self-validating SFC and VCD workflows outlined above ensures that downstream biological assays are conducted on stereochemically pure and structurally verified pharmacophores.

References

  • Title: The “A” value for the methyl group in 2-methylpiperidines Source: Tetrahedron Letters (1974) URL: [Link]

  • Title: Stereoselective Organic Reactions in Heterogeneous Semiconductor Photocatalysis Source: Frontiers in Chemistry (2019) URL: [Link]

Sources

Reactivity profile of the secondary amine in 5,5-dimethyl-2-piperidinecarboxamide

[1]

Executive Summary

5,5-dimethyl-2-piperidinecarboxamide represents a "deceptively simple" piperidine scaffold.[1] While it appears to be a standard secondary amine, the specific arrangement of the 5,5-gem-dimethyl group and the 2-carboxamide moiety creates a unique "Steric Pincer" effect.[1][2] This structural feature significantly reduces the nucleophilicity of the N1-amine without proportionally reducing its basicity, leading to a reactivity profile distinct from unsubstituted pipecolamides.[1][2] This guide provides the mechanistic rationale and optimized protocols to successfully functionalize this challenging amine.

Structural & Conformational Analysis

The "Steric Pincer" Effect

The reactivity of the N1-amine is governed by the interplay between the C2 and C5 positions.[1]

  • C2-Carboxamide (Proximal Shielding): The carboxamide group at C2 prefers an equatorial orientation to minimize 1,3-diaxial interactions.[1][2] This places the carbonyl oxygen or amide nitrogen in proximity to the N1-amine, creating potential intramolecular H-bonding (stabilizing the ground state) and steric bulk on the "front" face of the ring.[1][2]

  • C5-Gem-Dimethyl (Distal Shielding): The 5,5-dimethyl substitution ensures that one methyl group is permanently axial .[1] In the chair conformation, the C5-axial methyl projects parallel to the axial position of the N1 nitrogen.[1][2]

    • This creates a severe 1,3-diaxial interaction with the N-H bond or the nitrogen lone pair (depending on inversion).[1][2]

    • This axial methyl effectively "caps" the top face of the nitrogen, severely hindering the approach of electrophiles from the axial direction.[1][2]

Conformational Diagram

The following diagram illustrates the steric congestion around the N1 center.[1][2]

GN1N1 (Amine)C2C2N1->C2C5C5C2->C5Ring BackAmide2-CONH2(Equatorial)C2->AmideC6C6C5->C6Me_Ax5-Me (Axial)(Steric Clash)C5->Me_AxMe_Eq5-Me (Equatorial)C5->Me_EqC6->N1Me_Ax->N11,3-DiaxialBlockade

Caption: Schematic representation of the 1,3-diaxial steric clash between the C5-axial methyl group and the N1 reaction center.

Electronic Profile

ParameterValue (Approx.)Mechanistic Implication
pKa (Conj. Acid) 10.4 The amine is basic, similar to pipecolic acid [1].[1][2] The C2-amide exerts a mild inductive electron-withdrawing effect (-I), slightly lowering pKa vs. piperidine (11.2).[1][2]
Nucleophilicity Low Despite high basicity, the steric bulk prevents the orbital overlap required for SN2 transition states.[1][2]
H-Bonding Donor/Acceptor The C2-amide can form an intramolecular H-bond with the N1-H, locking the proton and making deprotonation (for anionic chemistry) thermodynamically more difficult.[1]

Reactivity Matrix & Synthetic Strategies

Amide Coupling (Acylation)

Challenge: Standard coupling reagents (EDC, DCC) often fail or result in low yields due to the inability of the activated ester to penetrate the steric shield of the amine.[1][2]

  • Preferred Strategy: Use "High-Energy" active esters or acid chlorides.[1][2]

  • Risk: Racemization of the C2-center is possible if the reaction is sluggish and requires high heat or strong base.[1]

Alkylation (SN2 vs. Reductive Amination)

Challenge: Direct SN2 alkylation is highly disfavored.[1][2] The trajectory required for backside attack is blocked by the C5-axial methyl.[1]

  • Preferred Strategy: Reductive Amination . This proceeds via an iminium ion intermediate.[1][2] The planar nature of the iminium ion (

    
    ) temporarily relieves some steric strain, although formation of the iminium species itself can be slow.[1][2]
    
  • Catalyst: Titanium(IV) isopropoxide is essential to act as a Lewis acid and water scavenger to drive imine formation.[1][2]

Sulfonylation

Challenge: Sulfonyl chlorides are bulky electrophiles.[1][2] Reaction rates will be significantly slower than with unhindered piperidines.[1][2]

  • Preferred Strategy: Use strong heating and a catalyst like DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.[1][2]

Experimental Protocols

The following protocols are optimized for this specific steric profile.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for coupling the amine to carboxylic acids.[1]

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1][2] Stir for 10 minutes to form the activated At-ester.[1][2]

  • Addition: Add 5,5-dimethyl-2-piperidinecarboxamide (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 12-18 hours .

    • Note: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid C2 epimerization.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO3 (2x), water (1x), and brine (1x).[1][2] Dry over Na2SO4.

Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Use this for attaching alkyl groups via aldehydes/ketones.[1][2]

  • Imine Formation: In a sealed tube, combine the Amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in anhydrous THF (0.3 M).[1][2]

  • Lewis Acid: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.

  • Incubation: Stir at Ambient Temperature for 6-12 hours .

    • Checkpoint: Monitor by UPLC/MS.[1][2] You should see the imine mass or the hemi-aminal.[1]

  • Reduction: Dilute with MeOH (equal volume to THF). Cool to 0°C.[1][2]

  • Hydride Source: Add NaBH(OAc)3 (3.0 equiv) portion-wise.[1][2]

  • Quench: Stir for 2 hours, then quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite before extraction.[1][2]

Troubleshooting Guide

IssueRoot CauseSolution
No Reaction (Acylation) Steric shielding of N1.Switch from HATU to Acid Chloride generated in situ (Ghosez's reagent) + DMAP.
Low Yield (Reductive Amination) Incomplete imine formation.[1][2]Increase Ti(OiPr)4 to 2.0 equiv and heat the imine formation step to 50°C before adding reducing agent.
Epimerization at C2 High basicity/temperature.[1][2]Avoid using strong bases like NaH.[1][2] Stick to non-nucleophilic organic bases (DIPEA, TEA) and keep T < 50°C.
Solubility Issues Amide H-bonding aggregation.Use DMSO/DMF mixtures or add LiCl to break up H-bond aggregates.[1][2]

References

  • Pipecolic Acid pKa Data: FooDB: Pipecolic acid (FDB000545).[1][2] Predicted pKa (Basic) ~10.[1][2][3]39. Available at: [Link][1][2]

  • Piperidine Conformation: Piperidine - Wikipedia. Discussion of chair conformation and axial/equatorial preferences. Available at: [Link][1][2]

Dimensionality and Developability: A Comparative Analysis of Piperidine and Pyrrolidine Carboxamide Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the developability limitations of the ubiquitous piperidine ring. While piperidine carboxamides are foundational scaffolding elements in medicinal chemistry, their rigid chair conformation and susceptibility to cytochrome P450 (CYP)-mediated α-oxidation often necessitate strategic scaffold hopping. The bioisosteric replacement of piperidine with a pyrrolidine carboxamide is a highly effective tactical maneuver. This technical guide provides a rigorous comparative analysis of these two scaffolds, detailing the physicochemical causality, structural biology implications, and self-validating experimental protocols required to successfully execute this transition.

Physicochemical and Conformational Divergence

The transition from a six-membered piperidine to a five-membered pyrrolidine ring fundamentally alters a molecule's spatial characteristics and electronic distribution. The thoughtful deployment of such a bioisostere allows us to probe the effect of steric size, shape, and dipole modulation on biological responses[1].

  • Conformational Dynamics: Piperidine predominantly exists in a rigid chair conformation, locking the carboxamide vector in either an equatorial or axial trajectory. In contrast, the pyrrolidine ring is less conformationally restricted and undergoes rapid pseudorotation, transitioning between envelope and half-chair conformations. This flexibility allows the pyrrolidine carboxamide to adapt to constricted binding pockets and optimize hydrogen-bonding geometries that a rigid piperidine might miss[2].

  • Basicity and Lipophilicity: The unsubstituted pyrrolidine (pKa ~11.27) is slightly more basic than piperidine (pKa ~11.12)[3]. However, basicity is a highly tunable parameter. The introduction of the electron-withdrawing carboxamide group via inductive effects over σ-transmission pathways significantly lowers the basicity of the adjacent tertiary amine center[4]. This modulation is critical for tuning the logD at physiological pH, directly impacting membrane permeability and reducing hERG channel liabilities.

Table 1: Comparative Physicochemical Data of Carboxamide Scaffolds
PropertyPiperidine CarboxamidesPyrrolidine CarboxamidesCausality & Design Impact
Ring Size 6-membered5-memberedDictates spatial volume and vector projection within the binding pocket.
Unsubstituted pKa ~11.12~11.27Pyrrolidine is inherently more basic; impacts hERG liability and solubility[3].
Amide-Shifted pKa 9.0 - 9.88.8 - 9.5Inductive effects from the carboxamide lower basicity via σ-transmission pathways[4].
Conformation Rigid ChairFlexible (Pseudorotation)Pyrrolidine adapts to tighter pockets; Piperidine locks vectors rigidly[2].
Metabolic Liability High (α-carbon oxidation)Moderate (Variable soft spots)Ring contraction alters CYP450 binding modes, often reducing intrinsic clearance.

Target Engagement: The Carboxamide Vector

The carboxamide moiety serves as a critical hydrogen bond donor/acceptor pair. In a piperidine-4-carboxamide, the exit vector is linear and extended. Replacing this with a pyrrolidine-3-carboxamide shifts the exit vector, altering the topological geometry.

Case Study in S9B Protein Family: In the development of dipeptidyl peptidase-4 (DPP4) inhibitors, replacing a six-membered piperazine/piperidine ring with a five-membered pyrrolidine-2-carbonitrile/carboxamide derivative dramatically improved target engagement. The pyrrolidine scaffold achieved 153% relative inhibition compared to the piperidine analogue's 85%, driven by superior binding affinity within the active site[2]. The unrestricted conformation of the pyrrolidine ring allowed it to be locked into an optimal spatial disposition by the target pocket[2].

BioisostericWorkflow Start Identify Piperidine Carboxamide Lead InSilico In Silico Vector Analysis (Conformational Profiling) Start->InSilico Identify liabilities Synthesis Synthesize Pyrrolidine Carboxamide Analogue InSilico->Synthesis Scaffold hop Assay Microsomal Stability & Target Binding Assays Synthesis->Assay Empirical validation Decision Improved PK/PD Profile? Assay->Decision Data analysis Success Advance to In Vivo Efficacy Decision->Success Yes (Optimized) Redesign Iterative Substitution (e.g., Fluorination) Decision->Redesign No (High Clearance) Redesign->InSilico Refine model

Scaffold hopping workflow from piperidine to pyrrolidine carboxamides.

Self-Validating Experimental Protocols

To empirically validate the advantages of pyrrolidine carboxamides, robust, self-validating assays are mandatory. Below are the definitive protocols for assessing metabolic clearance and synthesizing these bioisosteres.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay ( )

Causality: Piperidine rings are highly susceptible to CYP-mediated oxidation at the α-carbon, leading to lactam formation or ring opening. We measure intrinsic clearance (


) to quantify whether the pyrrolidine ring contraction successfully mitigates this metabolic soft spot.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the test compound (piperidine or pyrrolidine carboxamide) to a final concentration of 1 µM.

    • Self-Validation Checkpoint 1: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). If the half-lives of these controls fall outside their 95% historical confidence intervals, the entire assay plate is automatically rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Quench immediately into 150 µL of ice-cold acetonitrile containing 50 nM of a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Self-Validation Checkpoint 2: The SIL-IS corrects for matrix suppression and injection-to-injection variability in the LC-MS/MS. A coefficient of variation (CV) > 15% for the SIL-IS peak area across the time course invalidates the specific sample well.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate

    
     and 
    
    
    
    .
Protocol B: High-Throughput Amide Coupling for Carboxamide Libraries

Causality: The steric bulk and puckered conformation of substituted pyrrolidines can hinder nucleophilic attack during amide bond formation. We utilize HATU/DIPEA chemistry because HATU generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric hindrance associated with secondary amines.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the piperidine or pyrrolidine core (1.0 eq) to the reaction mixture.

  • In-Process Monitoring: Stir at room temperature.

    • Self-Validation Checkpoint 1: At t = 1 hour, sample 5 µL into 1 mL of MeOH for LC-MS analysis. If conversion is < 80%, the protocol dictates the immediate addition of 0.1 eq DMAP as a nucleophilic catalyst to drive the reaction to completion.

  • Workup: Dilute with EtOAc and wash sequentially with saturated

    
    , 1M HCl, and brine. Dry over 
    
    
    
    and concentrate.
  • Purification & Verification: Purify via reverse-phase preparative HPLC.

    • Self-Validation Checkpoint 2: Final purity must be >95% as validated by quantitative NMR (qNMR) using an internal calibrant (e.g., maleic acid). This ensures no residual HATU byproducts (e.g., tetramethylurea) artificially inflate the downstream biological assay results.

Conclusion

The bioisosteric replacement of a piperidine carboxamide with a pyrrolidine carboxamide is far more than a simple ring contraction. It is a sophisticated manipulation of conformational dynamics, basicity, and vector projection. By understanding the causality behind these physicochemical shifts and employing self-validating experimental workflows, drug development professionals can systematically rescue stalled lead compounds, optimizing both target engagement and metabolic stability.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (NIH)[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Yuntsg[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH)[Link]

Sources

History and development of CAS 172016-06-9 in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The History and Development of CAS 172016-06-7 in Pharmaceutical Synthesis: A Technical Guide to the Levomilnacipran Intermediate

(Nomenclature Note: The compound frequently queried in informal databases as "CAS 172016-06-9" is a typographical miscitation resulting from checksum calculation errors. The chemically validated registry number for this molecule is CAS 172016-06-7. This guide addresses the validated chemical entity[1][2].)

Executive Summary

The asymmetric synthesis of active pharmaceutical ingredients (APIs) requires highly stereocontrolled intermediates to ensure the final drug's efficacy and safety. CAS 172016-06-7, chemically identified as (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, serves as the pivotal chiral node in the production of Levomilnacipran[1][3]. Levomilnacipran is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD)[4]. This whitepaper explores the historical shift from racemic production to enantioselective pathways, detailing the mechanistic causality and self-validating experimental protocols that govern this critical intermediate.

Chemical Identity & Structural Significance

  • IUPAC Name: (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide[3]

  • CAS Registry Number: 172016-06-7[1]

  • Molecular Formula: C15H21NO2[3]

  • Stereochemical Imperative: The pharmacological efficacy of Levomilnacipran relies heavily on its (1S,2R) absolute configuration[5]. The cis-relationship between the phenyl ring and the hydroxymethyl group in CAS 172016-06-7 predetermines the spatial orientation of the final aminomethyl pharmacophore. This specific geometry is responsible for the drug's 2-fold greater selectivity for norepinephrine reuptake inhibition compared to serotonin[4].

Historical Context & Synthetic Evolution

Initially, Milnacipran was synthesized and administered as a racemic mixture. The original synthetic routes relied on the formation of a racemic cyclopropane lactone, which was then converted to an amide and resolved at the final stage using chiral resolving agents like tartaric or mandelic acid[6].

Causality for Route Evolution: Late-stage chiral resolution is industrially inefficient, inherently capping the maximum theoretical yield of the desired enantiomer at 50% and generating massive chemical waste[5]. To improve atom economy, synthetic chemists developed an asymmetric route starting from (R)-epichlorohydrin and phenylacetonitrile[5]. This base-catalyzed cyclopropanation produces the enantiopure lactone (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4)[7]. The controlled ring-opening of this lactone yields CAS 172016-06-7, entirely bypassing the need for downstream optical resolution[8][9].

Mechanistic Workflows & Data Presentation

SynthWorkflow A Chiral Lactone CAS 63106-93-4 (1S,5R)-enantiomer B Hydroxy-Amide CAS 172016-06-7 (1R,2S)-enantiomer A->B NHEt2, AlCl3 Ring Opening C Mesylate Intermediate Activation Step B->C MsCl, NEt3 Hydroxyl Activation D Levomilnacipran Final API C->D 1. NaN3 2. H2, Pd/C

Asymmetric synthetic workflow from chiral lactone to Levomilnacipran via CAS 172016-06-7.

Table 1: Quantitative Data & Reaction Metrics for CAS 172016-06-7 Synthesis

ParameterMetric / ValueAnalytical Method
Precursor (Lactone) ee% > 99.0%Chiral HPLC[8]
Ring Opening Yield 85 - 92%Gravimetric[9]
Intermediate ee% > 99.8%Chiral HPLC[8]
Major Impurity < 0.1% (trans-isomer)GC-MS / HPLC[8]
Melting Point 49 - 50 °C (Precursor)DSC[7]

Note: The crystallization of the lactone precursor in an isopropyl alcohol/water matrix significantly enhances the chiral purity (from 98.2% to 99.8%) prior to ring opening, establishing a highly pure baseline for CAS 172016-06-7[8].

Experimental Protocols: A Self-Validating System

As a best practice in pharmaceutical development, experimental protocols must include built-in In-Process Controls (IPC) to ensure stereochemical integrity is maintained throughout harsh reaction conditions.

Protocol 1: Synthesis of CAS 172016-06-7 via Lactone Ring Opening Objective: Regioselective opening of the chiral lactone without epimerization[9]. Causality of Reagents: Diethylamine is sterically hindered and a weak nucleophile. Uncatalyzed reactions require harsh thermal conditions that degrade the delicate cyclopropane ring. The addition of Aluminium Chloride (AlCl₃) as a Lewis acid coordinates with the lactone carbonyl oxygen, increasing its electrophilicity. This allows the nucleophilic attack to proceed rapidly at ambient temperatures, perfectly preserving the (1R,2S) stereocenters[8][9].

Step-by-Step Methodology:

  • Preparation of the Lewis Acid Complex: In a dry, inert-gas purged reactor, suspend AlCl₃ (1.4 eq) in anhydrous toluene. Cool the suspension to 10 °C[9].

  • Amine Addition: Slowly add diethylamine (1.5 eq) dropwise, maintaining the internal temperature below 15 °C to control the exothermic formation of the AlCl₃-NHEt₂ complex[9].

  • Lactone Addition: Introduce the chiral lactone (CAS 63106-93-4) (1.0 eq) in controlled portions[9].

  • Reaction Maturation: Allow the mixture to warm to room temperature (20-25 °C) and stir for 1-2 hours[9].

  • IPC Validation (Self-Validating Step): Sample the reaction mixture and analyze via TLC (Eluent: Hexane/Ethyl Acetate 7:3) and HPLC. The reaction is deemed complete only when the lactone peak area is < 0.5%.

  • Quenching & Extraction: Quench the reaction by slowly pouring it into ice-cooled water to safely destroy the aluminum complex[9]. Separate the organic toluene layer, wash with dilute HCl to remove excess diethylamine, and wash with brine[9].

  • Isolation: Concentrate the organic layer under reduced pressure to yield CAS 172016-06-7 as a viscous oil, ready for downstream activation[9].

Protocol 2: Downstream Conversion to Levomilnacipran Objective: Convert the primary alcohol of CAS 172016-06-7 to a primary amine. Causality of Reagents: Older synthetic routes utilized thionyl chloride to create a chloro-intermediate. However, (1S,2R)-2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide is highly unstable and prone to degradation during basification, leading to severe yield losses[9]. To circumvent this, the modern approach converts the hydroxyl group into a methanesulfonate (mesylate) ester using Methanesulfonyl chloride (MsCl) and Triethylamine (NEt₃)[9]. The mesylate is a superior, stable leaving group that is easily displaced by sodium azide (NaN₃). The resulting azide is subsequently reduced to the final amine (Levomilnacipran) using catalytic hydrogenation (Pd/C, H₂)[9].

Pharmacological Downstream (SNRI Mechanism)

SNRI_Mechanism API Levomilnacipran SERT Serotonin Transporter (SERT) API->SERT Inhibits NET Norepinephrine Transporter (NET) API->NET Inhibits Synapse Increased Synaptic 5-HT & NE SERT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Neurotransmission

Mechanism of action for Levomilnacipran targeting SERT and NET to increase neurotransmitters.

References

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Conditions for 5,5-Dimethylpiperidine-2-carboxamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, non-natural cyclic amino acid derivatives into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Scaffolds like 5,5-dimethylpiperidine-2-carboxamide are highly valued for their ability to lock peptides into specific bioactive conformations (such as


-turns) and enhance proteolytic stability. However, acylating the secondary nitrogen of this specific piperidine ring presents severe synthetic bottlenecks.

As an Application Scientist, I have structured this guide to move beyond standard coupling protocols. By analyzing the structural causality of the steric hindrance, we can rationally select advanced uronium/aminium coupling reagents (e.g., COMU, HATU) and optimized bases to achieve near-quantitative yields without compromising the chiral integrity of the incoming amino acid.

Structural Causality & Mechanistic Insights

To design a successful coupling protocol, one must first understand the microenvironment of the nucleophile. The target nitrogen (N1) in 5,5-dimethylpiperidine-2-carboxamide is flanked by two highly restrictive structural features:

  • The C2-Carboxamide Group: This alpha-substituent introduces significant steric bulk directly adjacent to the nucleophilic center. Furthermore, its electron-withdrawing nature slightly reduces the nucleophilicity of the secondary amine.

  • The C5 gem-Dimethyl Group: While located across the ring, the gem-dimethyl group forces the piperidine ring into a rigid chair conformation that projects the C6 protons directly into the trajectory of the incoming electrophile, creating a severely hindered nucleophilic pocket.

Standard coupling reagents like HBTU or DIC/HOBt rely on the formation of an OBt (benzotriazole) active ester. These esters lack the reactivity required to overcome the activation energy barrier imposed by the 5,5-dimethylpiperidine scaffold, resulting in sluggish kinetics, incomplete couplings, and a high risk of epimerization (racemization) of the incoming amino acid[1].

The Solution: Anchimeric Assistance and Oxyma Active Esters

To force this reaction to completion, we must utilize highly reactive in situ activating reagents:

  • HATU (with HOAt): HATU generates an OAt active ester. The critical advantage here is the pyridine nitrogen within the HOAt leaving group, which provides anchimeric assistance (neighboring group participation). It acts as an intramolecular base to guide the hindered secondary amine to the carbonyl carbon, drastically accelerating the reaction[2].

  • COMU (with Oxyma Pure): COMU is a third-generation uronium-type reagent that utilizes an Oxyma leaving group. It is non-explosive, highly soluble, and demonstrates exceptional efficiency in coupling sterically hindered amino acids, often outperforming HATU in both yield and suppression of racemization[3].

Mechanism A Fmoc-AA-OH (Carboxylic Acid) B COMU / Base (Activation) A->B + Base C Oxyma Active Ester (Highly Reactive) B->C - HF6P E Amide Bond Formation (Coupled Product) C->E Nucleophilic Attack D 5,5-dimethylpiperidine- 2-carboxamide D->E Secondary Amine

Caption: Activation and coupling pathway using COMU/Oxyma for hindered amines.

Reagent Selection & Data Presentation

The choice of the tertiary base is just as critical as the coupling reagent. While N,N-diisopropylethylamine (DIEA) is the industry standard, the use of sym-collidine (2,4,6-trimethylpyridine) is highly recommended for difficult, aggregating, or hindered couplings. Sym-collidine acts as a superior proton sponge that effectively drives the reaction forward while minimizing the base-catalyzed oxazolone formation that leads to racemization[4].

Table 1: Comparative Efficiency of Coupling Reagents for Hindered Secondary Amines
Coupling ReagentActive Ester GeneratedRelative Coupling EfficiencyRacemization RiskAnchimeric AssistanceSafety Profile
COMU Oxyma PureVery High LowNo (Relies on extreme reactivity)Excellent (Non-explosive)[3]
HATU HOAtVery High Low to ModerateYes (via Pyridine Nitrogen)[2]Poor (Explosive risk)
HBTU HOBtLowHigh (Due to long reaction times)NoModerate

Experimental Protocol: High-Efficiency Amide Coupling

This self-validating protocol is designed for the coupling of an Fmoc-protected amino acid to the secondary nitrogen of 5,5-dimethylpiperidine-2-carboxamide (either in solution or as a resin-bound C-terminal fragment).

Materials Required:
  • Nucleophile: 5,5-dimethylpiperidine-2-carboxamide (1.0 eq)

  • Electrophile: Fmoc-Amino Acid-OH (3.0 to 4.0 eq)

  • Coupling Reagent: COMU (3.0 to 4.0 eq) or HATU (3.0 to 4.0 eq)

  • Base: sym-collidine (6.0 to 8.0 eq) or DIEA (6.0 to 8.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:
  • Preparation & Swelling:

    • If synthesizing on solid phase, swell the resin bearing the 5,5-dimethylpiperidine-2-carboxamide motif in anhydrous DMF for 30 minutes[3].

    • If in solution, dissolve the amine (1.0 eq) in a minimal volume of anhydrous DMF.

  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve the Fmoc-AA-OH (4.0 eq) and COMU (4.0 eq) in DMF to achieve a concentration of 0.2 M to 0.5 M.

    • Add sym-collidine (8.0 eq) to the mixture. The solution will exhibit a characteristic color change indicating the formation of the Oxyma active ester.

    • Allow pre-activation to proceed for exactly 3 to 5 minutes at room temperature. Do not exceed 5 minutes to prevent premature hydrolysis or oxazolone formation.

  • Coupling Reaction:

    • Transfer the pre-activated ester solution to the vessel containing the hindered secondary amine.

    • Agitate the mixture at room temperature for 2 to 4 hours . For exceptionally difficult sequences, gentle microwave heating (75°C for 15 minutes) can be applied if the incoming amino acid is not prone to epimerization (e.g., Glycine or Aib).

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and by-products[3].

Protocol S1 1. Swell Resin / Dissolve Amine S2 2. Pre-activate Fmoc-AA-OH (COMU/sym-collidine) S1->S2 S3 3. Couple (2-4 hours, RT) S2->S3 S4 4. Chloranil Test (Monitor 2° Amine) S3->S4 S5 5. Cap or Proceed S4->S5

Caption: Step-by-step experimental workflow for coupling to hindered secondary amines.

Troubleshooting & Validation

A robust protocol must be self-validating. You cannot rely on standard visual assays when working with piperidine derivatives.

  • Failure of the Kaiser Test: The standard Kaiser (ninhydrin) test is fundamentally unreliable for secondary amines like 5,5-dimethylpiperidine-2-carboxamide. It will frequently yield a false negative (colorless/yellow), tricking the chemist into believing the coupling is complete[5].

  • Mandatory Monitoring (Chloranil Test): To accurately detect the presence of unreacted secondary amines, you must use the Chloranil Test (or the Isatin test). A positive Chloranil test yields a distinct blue/green color on the resin beads, indicating incomplete coupling[5].

  • Double Coupling Strategy: If the Chloranil test is positive after 4 hours, do not simply repeat the exact same conditions. Alter the microenvironment by switching the coupling reagent. For example, if the first coupling utilized COMU/Oxyma, perform the second coupling using HATU/HOAt[4]. This orthogonal approach maximizes the probability of overcoming specific steric clashes.

  • Capping: If a trace amount of unreacted amine persists after a double coupling, it must be permanently blocked to prevent the formation of complex deletion sequences. Treat the resin with a solution of Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) for 15 minutes prior to Fmoc deprotection[5].

References

Sources

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 5,5-Dimethyl-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The piperidine scaffold is a ubiquitous structural motif in modern drug discovery, frequently utilized to enhance the pharmacokinetic properties of small-molecule therapeutics. The specific functionalization found in 5,5-dimethyl-2-piperidinecarboxamide offers unique advantages: the geminal dimethyl group at the C5 position provides significant steric bulk, restricts ring conformation, and blocks metabolic oxidation (e.g., by cytochrome P450 enzymes) at that site.

While the most direct route to piperidines is typically the catalytic hydrogenation of a parent pyridine[1], 5,5-dimethylpyridine is a structural impossibility . The presence of a geminal dimethyl group at C5 precludes the formation of a fully conjugated, aromatic


-system. Therefore, synthesis must proceed via the reduction of a partially saturated precursor, specifically 5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide  (an imine/enamine intermediate). This intermediate is highly amenable to catalytic hydrogenation and is typically generated in situ via the intramolecular cyclocondensation of an acyclic precursor such as 2-amino-5,5-dimethyl-6-oxohexanamide[2].

Mechanistic Insights & Catalyst Selection

The reduction of the tetrahydropyridine intermediate to the target piperidine involves the saturation of the C=N (imine) double bond. As a Senior Application Scientist, selecting the correct catalytic system requires balancing reactivity, chemoselectivity, and scalability.

  • Heterogeneous Palladium on Carbon (Pd/C): This is the industrial workhorse for imine reduction. However, the resulting secondary amine (the piperidine product) is a strong Lewis base that can coordinate to the palladium surface, leading to rapid catalyst poisoning[1]. To circumvent this, the reaction is strictly performed in the presence of an acidic additive (e.g., acetic acid or dilute H₂SO₄). The acid protonates the imine, increasing its electrophilicity and accelerating hydrogenation, while simultaneously converting the basic piperidine product into its non-coordinating ammonium salt[3].

  • Homogeneous Rhodium Transfer Hydrogenation: For substrates bearing sensitive functional groups that cannot tolerate high-pressure H₂ gas, transfer hydrogenation using the rhodium complex dimer

    
     is an elegant alternative. Utilizing an azeotropic mixture of formic acid and triethylamine as the hydrogen source, this system provides exquisite chemoselectivity for the C=N bond under mild conditions (40 °C)[4].
    

Workflow Visualization

SynthesisPathway A Acyclic Precursor 2-amino-5,5-dimethyl-6-oxohexanamide B Intramolecular Cyclocondensation (- H₂O) A->B C Tetrahydropyridine Intermediate 5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide B->C D Catalytic Hydrogenation (Pd/C + H₂ OR Rh-Transfer Hydrogenation) C->D E Target Compound 5,5-dimethyl-2-piperidinecarboxamide D->E

Fig 1. Synthetic workflow from acyclic precursor to 5,5-dimethyl-2-piperidinecarboxamide.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the operational parameters and typical outcomes for the reduction of the tetrahydropyridine intermediate to 5,5-dimethyl-2-piperidinecarboxamide.

Catalyst SystemHydrogen SourceSolvent / AdditiveTemp / PressureTypical YieldKey Advantage
10% Pd/C H₂ gasMeOH / Acetic Acid (1.0 eq)25 °C / 50 psi88 - 94%Highly scalable, cost-effective, fast reaction times[3].
PtO₂ (Adams' Cat.) H₂ gasEtOH / HCl (cat.)25 °C / 30 psi82 - 89%Excellent for sterically hindered imines[1].

+ KI
HCOOH / Et₃NAzeotrope (Neat)40 °C / Ambient90 - 95%Avoids high-pressure H₂; highly chemoselective[4].

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation via Pd/C (Standard Scale-Up)

Self-validating mechanism: The cessation of hydrogen uptake in the pressure vessel serves as an internal indicator of complete conversion.

Reagents & Materials:

  • 5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide (10.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 mmol Pd, 1 mol%)

  • Methanol (HPLC grade, 40 mL)

  • Glacial Acetic Acid (10.0 mmol, 1.0 eq)

Step-by-Step Procedure:

  • Preparation: In a thoroughly dried, heavy-walled hydrogenation vessel, dissolve the tetrahydropyridine precursor in 40 mL of methanol. Add 1.0 equivalent of glacial acetic acid. Causality: The acid prevents catalyst deactivation by the product amine[3].

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; the use of 50% wet catalyst mitigates fire risk during addition.

  • Purging: Seal the vessel and connect it to a Parr hydrogenator. Purge the headspace with inert nitrogen gas three times (pressurize to 20 psi, then vent) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Initiate vigorous mechanical shaking or stirring at 25 °C. Monitor the pressure drop.

  • Completion: Once the H₂ pressure stabilizes (typically 4-6 hours), indicating no further uptake, stir for an additional 30 minutes to ensure complete conversion.

  • Workup: Vent the H₂ gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting acetate salt in a minimal amount of water, basify to pH 10 using cold 1M NaOH, and extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the free base of 5,5-dimethyl-2-piperidinecarboxamide.

Protocol B: Rhodium-Catalyzed Transfer Hydrogenation (Mild Conditions)

Self-validating mechanism: The evolution of CO₂ gas acts as a visual proxy for the active transfer of hydride species from formic acid.

Reagents & Materials:

  • 5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide (5.0 mmol)

  • 
     catalyst (0.025 mmol, 0.5 mol%)
    
  • Potassium Iodide (KI) (0.1 mmol, 2 mol%)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 10 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the

    
     catalyst and KI in the HCOOH/Et₃N azeotropic mixture. Stir for 10 minutes at room temperature until the catalyst is fully activated (indicated by a color shift). Causality: The iodide anion promotes the formation of the active Rh-hydride species[4].
    
  • Substrate Addition: Add the tetrahydropyridine precursor to the active catalyst solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C under a nitrogen atmosphere. Stir for 18-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of water and basify the solution to pH 10 using aqueous KOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to afford the pure 5,5-dimethyl-2-piperidinecarboxamide.

References

  • [4] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool / Chemistry. 4

  • [2] A Two-Step Synthesis of 3,4-Disubstituted Piperidines from Acyclic Precursors through Tetrahydropyridine Intermediates. Thieme Connect.2

  • [3] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.3

  • [1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. 1

Sources

Procedure for N-protection and deprotection of 5,5-dimethylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Protection and Deprotection of 5,5-Dimethylpiperidine-2-carboxamide

Executive Summary

This technical guide details the protocols for the chemoselective N-protection and deprotection of 5,5-dimethylpiperidine-2-carboxamide .[1] This scaffold is a critical building block in the synthesis of peptidomimetics and CNS-active agents, where the gem-dimethyl group provides metabolic stability and conformational restriction.

The primary challenge in handling this substrate is the chemoselectivity required to protect the secondary piperidine amine (nucleophilic) in the presence of the primary carboxamide (weakly nucleophilic but susceptible to bis-acylation under forcing conditions). This guide provides validated protocols for Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethoxycarbonyl) strategies, ensuring high yield and purity.

Chemical Context & Strategic Considerations

Structural Analysis
  • Steric Environment: The 5,5-dimethyl substitution imposes a "gem-dimethyl effect," often locking the piperidine ring into a specific chair conformation. While this enhances biological activity, it can slightly retard reaction rates at the N1 position compared to unsubstituted piperidine, though not as severely as 2,6-disubstitution.

  • Nucleophilicity:

    • N1 (Ring Amine): Secondary amine, pKa ~10-11 (conjugate acid).[1] Highly nucleophilic.[1]

    • N(Exocyclic Amide): Primary amide, pKa ~ -0.5 (O-protonation).[1] Poor nucleophile.

  • Selectivity Goal: Conditions must be tuned to acylate N1 exclusively. Excess base or acylating agent can lead to imide formation at the carboxamide.

Solubility

The 5,5-dimethyl group increases lipophilicity compared to pipecolic amide. The free base is moderately soluble in DCM and alcohols; the hydrochloride salt is water-soluble.

Protocol A: N-Boc Protection & Deprotection (Acid-Labile)

Utility: Ideal for standard medicinal chemistry routes where the product is purified by chromatography.

Protection Procedure
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).[1]
  • Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of

    
    .
    

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, suspend 5,5-dimethylpiperidine-2-carboxamide HCl salt (1.0 equiv, 10 mmol) in DCM (50 mL).

  • Neutralization: Add

    
     (2.5 equiv) dropwise at 0°C. The solution should become clear as the free base is liberated.
    
  • Addition: Add a solution of

    
     (1.1 equiv) in DCM (10 mL) dropwise over 15 minutes at 0°C.
    
    • Critical Control: Do not exceed 1.1 equiv of

      
      . Excess reagent promotes attack on the primary amide.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (SM turns blue/purple; Product is UV active but Ninhydrin negative/faint).[1]

  • Workup:

    • Wash with 0.5 M citric acid (2 x 30 mL) to remove excess amine/base.[1]

    • Wash with sat.[1][2]

      
       (30 mL) and Brine (30 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (Hex/EtOAc gradient).

Deprotection Procedure
  • Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.[1]

  • Safety: TFA is corrosive and volatile.[1] Use a fume hood.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve

    
    -Boc-5,5-dimethylpiperidine-2-carboxamide (1.0 equiv) in DCM (5 mL per mmol).
    
  • Acidolysis: Add TFA (10–20 equiv) dropwise at 0°C.

    • Note: The primary carboxamide is stable to TFA at 0°C–RT for <4 hours. Avoid heating, which may hydrolyze the amide to the carboxylic acid.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS for the disappearance of the Boc mass (+100 or +56 loss).

  • Workup (Isolation of Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1] The product is the TFA salt.

  • Free Basing (Optional): Dissolve residue in MeOH, pass through a basic ion-exchange cartridge (e.g., Amberlyst A-21) or partition between DCM and sat.

    
    .[1]
    

Protocol B: N-Cbz Protection & Deprotection (Hydrogenolysis)

Utility: Orthogonal to acid-sensitive groups (e.g., t-butyl esters elsewhere in the molecule).[1]

Protection Procedure (Schotten-Baumann Conditions)
  • Setup: Dissolve the amine (1.0 equiv) in a biphasic mixture of THF (20 mL) and sat. aq.

    
     (20 mL).[1]
    
  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.

  • Reaction: Vigorously stir at 0°C to RT for 12 hours.

  • Workup: Extract with EtOAc (3x). Wash organic layer with water and brine.[1] Dry and concentrate.

Deprotection Procedure
  • Setup: Dissolve

    
    -Cbz derivative in MeOH or EtOH (0.1 M).
    
  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).[1]

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 4–12 hours.
    
    • Note: The 5,5-dimethyl group does not interfere with hydrogenation, but ensure the catalyst is fresh.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the free amine.

Experimental Visualization

Decision Matrix & Workflow

G Start Start: 5,5-dimethylpiperidine- 2-carboxamide Choice Select Strategy Based on Downstream Chemistry Start->Choice BocPath Acid Labile Strategy (Standard) Choice->BocPath High Stability Needed CbzPath Hydrogenolysis Strategy (Orthogonal to Acid) Choice->CbzPath Acid Sensitivity Present FmocPath Base Labile Strategy (Solid Phase) Choice->FmocPath Base Cleavage Needed BocRxn Reaction: Boc2O, Et3N, DCM (0°C -> RT) BocPath->BocRxn CbzRxn Reaction: Cbz-Cl, NaHCO3 THF/H2O CbzPath->CbzRxn Product N-Protected Intermediate BocRxn->Product CbzRxn->Product DeprotectBoc Deprotection: TFA/DCM or HCl/Dioxane Product->DeprotectBoc If Boc DeprotectCbz Deprotection: H2, Pd/C MeOH Product->DeprotectCbz If Cbz

Caption: Decision matrix for selecting the optimal protection group based on synthetic requirements.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Low Yield (Protection) Starting material remains.The 5,5-dimethyl group may cause slight steric retardation. Increase reaction time or warm to 35°C. Do not increase reagent equivalents >1.2.
Bis-Acylation New spot (higher Rf) appears on TLC.Imide formation (N-protection of amide).[1] Treat crude with dilute NaOH/MeOH for 10 min to selectively hydrolyze the imide while keeping the carbamate intact.
Amide Hydrolysis Carboxylic acid forms during deprotection.[1][3]Temperature too high during TFA treatment.[1] Keep strictly at RT or 0°C. Ensure anhydrous conditions if using HCl/Dioxane.
Solubility Precipitate forms during reaction.[1]The 5,5-dimethyl analog is lipophilic but the salt is polar. Ensure biphasic systems (Cbz) are vigorously stirred or use co-solvents (THF/Water).[1]

References

  • BenchChem. Synthesis of 5,5-dimethylpiperidine-2,4-dione and related scaffolds. Retrieved from .[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Standard protocols for Boc/Cbz/Fmoc).

  • Han, G., et al. (2012). "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines." Semantic Scholar. Link.

  • Common Organic Chemistry. Boc Protection and Deprotection Protocols.Link.[1]

  • Sigma-Aldrich. Application Note: Automated N-Boc Protection.[1]Link.[1]

Sources

Application Note: Asymmetric Synthesis of (2S)-5,5-Dimethylpiperidine-2-carboxamide via Chiral N-Sulfinyl Imine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Correction

Substituted piperidines are ubiquitous scaffolds in modern drug discovery, frequently utilized to confer conformational restriction, enhance metabolic stability, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, the 5,5-dimethylpiperidine core has emerged as a critical structural motif in the development of PRMT5 inhibitors for oncology[1] and monocyclic CGRP receptor antagonists for migraine management[2].

Note on Chemical Nomenclature: The target compound is frequently mislabeled in discovery pipelines as "(2S,5R)-5,5-dimethyl-2-piperidinecarboxamide." However, the presence of a gem-dimethyl group at the C5 position inherently renders C5 achiral due to local symmetry. Therefore, the stereochemically accurate IUPAC designation is (2S)-5,5-dimethylpiperidine-2-carboxamide . This application note details a highly robust, self-validating asymmetric synthesis to access the enantiopure (2S)-isomer.

PRMT5_Pathway SAM S-Adenosylmethionine (SAM Cofactor) PRMT5 PRMT5 / MEP50 Enzyme Complex SAM->PRMT5 Binds catalytic pocket Histone Histone Arginine Methylation (H4R3me2s) PRMT5->Histone Catalyzes symmetric dimethylation Drug Piperidine-Core PRMT5 Inhibitor Drug->PRMT5 Competitive Inhibition (Blocks SAM/Substrate) Transcription Oncogenic Gene Transcription Histone->Transcription Epigenetic activation of target genes

Figure 1: PRMT5 epigenetic signaling pathway and intervention by piperidine-core inhibitors.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve absolute stereocontrol at the C2 position, this protocol leverages Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide[3]. The synthesis is designed as a four-step, self-validating sequence:

  • Condensation: 5-chloro-4,4-dimethylpentanal is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide (

    
    ) is utilized not merely as a Lewis acid, but as an irreversible water scavenger, driving the equilibrium forward without the thermal degradation associated with Dean-Stark conditions[4].
    
  • Asymmetric Strecker Reaction: The critical stereogenic center is established via the addition of diethylaluminum cyanide (

    
    ). The aluminum center coordinates to the sulfinyl oxygen, locking the imine into a rigid transition state. The bulky tert-butyl group effectively shields the Re-face, forcing the cyanide nucleophile to attack exclusively from the Si-face, yielding the (S)-aminonitrile with exceptional diastereomeric excess (d.e.)[3].
    
  • Deprotection & Cyclization: Acidic methanolysis removes the sulfinyl auxiliary. Subsequent basification triggers an intramolecular

    
     displacement of the primary chloride. Causality note: The gem-dimethyl group at C4 of the aliphatic chain drastically accelerates this cyclization via the Thorpe-Ingold effect, pre-organizing the reactive centers.
    
  • Nitrile Hydration: Mild basic peroxide (

    
    ) in DMSO hydrolyzes the nitrile to the carboxamide. DMSO is critical here; it enhances the nucleophilicity of the hydroperoxide anion (
    
    
    
    ) while completely suppressing over-hydrolysis to the carboxylic acid.

Synthesis_Workflow SM 5-chloro-4,4-dimethylpentanal (Starting Material) Imine Chiral N-Sulfinyl Imine (Ellman Condensation) SM->Imine (R)-t-BuSONH2, Ti(OEt)4 THF, 25°C Nitrile (S)-Aminonitrile (Asymmetric Strecker) Imine->Nitrile Et2AlCN, THF, -78°C Diastereoselective addition Piperidine (2S)-5,5-dimethylpiperidine- 2-carbonitrile Nitrile->Piperidine 1. HCl/MeOH (Deprotection) 2. K2CO3, MeCN, Δ (Cyclization) Product (2S)-5,5-dimethylpiperidine- 2-carboxamide Piperidine->Product H2O2, K2CO3, DMSO Nitrile Hydration

Figure 2: Four-step asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Quantitative Data & Optimization

The asymmetric Strecker addition is the most sensitive node in this workflow. Table 1 summarizes the optimization data, demonstrating why


 at cryogenic temperatures is mandatory for pharmaceutical-grade stereocontrol.

Table 1: Optimization of the Asymmetric Strecker Reaction

Cyanide SourceAdditive / Lewis AcidTemperature (°C)Conversion (%)d.e. (%)
TMSCNNone251510
TMSCN

-406572

None-408891

None -78 94 >98

Table 2: Analytical Validation & Release Specifications

ParameterAnalytical MethodSpecification Limit
AppearanceVisual InspectionWhite to off-white crystalline solid
Chemical PurityHPLC (UV 210 nm)

98.0% (a/a)
Enantiomeric ExcessChiral HPLC (Chiralcel OD-H)

99.0% e.e.
Structural Identity

H NMR (400 MHz,

)
Conforms; gem-dimethyl singlet at

0.95 ppm
Step-by-Step Experimental Protocols

Safety Warning:


 is highly toxic and reacts violently with water to release HCN gas. All operations involving this reagent MUST be conducted in a strictly anhydrous environment within a certified fume hood.
Step 1: Synthesis of (R)-N-(5-chloro-4,4-dimethylpentylidene)-2-methylpropane-2-sulfinamide
  • Charge a flame-dried, argon-purged 500 mL round-bottom flask with 5-chloro-4,4-dimethylpentanal (10.0 g, 67.3 mmol) and anhydrous THF (150 mL).

  • Add (R)-tert-butanesulfinamide (8.56 g, 70.6 mmol, 1.05 eq) in a single portion.

  • Dropwise, add

    
     (30.7 g, 134.6 mmol, 2.0 eq) via syringe over 10 minutes.
    
  • Stir the reaction at 25 °C for 12 hours.

  • In-Process Control (IPC): Confirm complete consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1,

    
     stain).
    
  • Quench by pouring the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite, washing thoroughly with EtOAc.
    
  • Separate the organic layer, dry over

    
    , and concentrate in vacuo to yield the sulfinyl imine as a pale yellow oil (approx. 15.8 g, 93% yield). Use directly in Step 2.
    
Step 2: Asymmetric Strecker Addition
  • Dissolve the sulfinyl imine (15.0 g, 59.6 mmol) in anhydrous THF (200 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of

    
     in toluene (71.5 mL, 71.5 mmol, 1.2 eq) via syringe pump over 45 minutes, maintaining the internal temperature below -70 °C.
    
  • Stir at -78 °C for 4 hours.

  • IPC: Monitor diastereomeric ratio via chiral HPLC. If d.e. is <95%, the final aminonitrile must be recrystallized from hexanes/EtOAc before proceeding.

  • Quench at -78 °C by the slow addition of saturated aqueous

    
     (50 mL). Allow to warm to room temperature.
    
  • Extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to yield the (S)-aminonitrile (14.6 g, 88% yield).
Step 3: Deprotection and Cyclization to (2S)-5,5-dimethylpiperidine-2-carbonitrile
  • Dissolve the aminonitrile (14.0 g, 50.2 mmol) in anhydrous MeOH (100 mL).

  • Add 4M HCl in dioxane (25 mL, 100 mmol, 2.0 eq) and stir at 25 °C for 2 hours to cleave the sulfinyl group. Concentrate in vacuo to yield the crude hydrochloride salt.

  • Redissolve the crude salt in anhydrous acetonitrile (150 mL). Add anhydrous

    
     (20.8 g, 150.6 mmol, 3.0 eq).
    
  • Heat the suspension to reflux (82 °C) for 16 hours. The Thorpe-Ingold effect drives the intramolecular

    
     cyclization.
    
  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Partition between

    
     and water. Extract the aqueous layer with 
    
    
    
    , dry the combined organics, and concentrate to yield the piperidine carbonitrile (6.2 g, 89% yield).
Step 4: Nitrile Hydration to (2S)-5,5-dimethylpiperidine-2-carboxamide
  • Dissolve the piperidine carbonitrile (6.0 g, 43.4 mmol) in DMSO (60 mL).

  • Add solid

    
     (1.2 g, 8.6 mmol, 0.2 eq), followed by the dropwise addition of 30% aqueous 
    
    
    
    (9.8 mL, 95.5 mmol, 2.2 eq) at 0 °C.
  • Remove the ice bath and stir at 25 °C for 3 hours.

  • IPC: Monitor by LC-MS for the disappearance of the nitrile mass (

    
    ) and appearance of the carboxamide mass (
    
    
    
    ).
  • Dilute with water (150 mL) and extract extensively with EtOAc (

    
     mL).
    
  • Wash the combined organics with cold water (

    
     mL) to remove residual DMSO, dry over 
    
    
    
    , and concentrate.
  • Recrystallize from hot EtOAc/Hexanes to afford the pure (2S)-5,5-dimethylpiperidine-2-carboxamide as a white crystalline solid (5.8 g, 85% yield, >99% e.e.).

References

1.[2] Substituted monocyclic CGRP receptor antagonists (US20070265225A1). Google Patents. Available at: 2.[1] Prmt5 inhibitors and uses thereof (WO2024220917A1). Google Patents. Available at: 3.[3] Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Available at:[Link] 4.[4] Robak, M. T. et al. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2981-3031. Available at:[Link]

Sources

Reductive amination techniques using 2-Piperidinecarboxamide, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Techniques Using 2-Piperidinecarboxamide, 5,5-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the application of 2-piperidinecarboxamide, 5,5-dimethyl- in reductive amination reactions. As a sterically hindered secondary amine, this reagent presents unique challenges and opportunities in the synthesis of complex nitrogen-containing molecules. This document explains the underlying chemical principles, offers guidance on experimental design, and provides step-by-step protocols for successful synthesis.

Introduction: The Power of Reductive Amination

Reductive amination stands as one of the most efficient and widely utilized methods for the synthesis of amines in medicinal chemistry and organic synthesis.[1][2] This powerful transformation constructs a new carbon-nitrogen bond by converting a carbonyl group (from an aldehyde or ketone) and an amine into a more complex amine product. The reaction proceeds through a two-step sequence within a single pot: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective hydride agent.[2][3]

The significance of this reaction lies in its high efficiency, operational simplicity, and compatibility with a wide range of functional groups, making it a cornerstone of green chemistry.[3] The piperidine scaffold, in particular, is a privileged structure in drug discovery, appearing in numerous pharmaceuticals and natural products.[4][5] Derivatives of piperidine-2-carboxamide are of significant pharmacological interest, having been explored as inhibitors and therapeutic agents.[6][7][8][9]

The subject of this guide, 2-piperidinecarboxamide, 5,5-dimethyl-, introduces a notable degree of steric hindrance due to the gem-dimethyl group at the C5 position. This structural feature can impede the reaction, necessitating careful optimization of reagents and conditions to achieve desired outcomes.[1][10]

The Underlying Mechanism: A Tale of Two Steps

The success of a one-pot reductive amination hinges on the careful orchestration of two distinct chemical events: iminium ion formation and its subsequent reduction.

Step 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine (2-piperidinecarboxamide, 5,5-dimethyl-) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The presence of a mild acid can catalyze this dehydration step.

Step 2: Hydride Reduction A selective reducing agent, introduced into the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically much faster than the reduction of the starting carbonyl compound, which is crucial for the success of the one-pot procedure.[11] This final step yields the desired tertiary amine product.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_1 cluster_2 cluster_3 R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal Amine HN(R³)R⁴ (2-Piperidinecarboxamide, 5,5-dimethyl-) Amine->Hemiaminal H_plus + H⁺ Hydride [H]⁻ (from Reducing Agent) Product R¹CH(R²)N(R³)R⁴ (Tertiary Amine Product) Hydride->Product Iminium Iminium Ion [R¹C(R²)=N⁺(R³)R⁴] Hemiaminal->Iminium - H₂O Iminium->Product

Caption: The two-stage process of reductive amination.

Experimental Design: Choosing the Right Tools

The steric bulk of 2-piperidinecarboxamide, 5,5-dimethyl- requires a thoughtful selection of reagents to overcome potentially slow reaction kinetics.

The Carbonyl Partner: Aldehydes vs. Ketones
  • Aldehydes: Due to their greater electrophilicity and lower steric hindrance, aldehydes are generally more reactive partners in reductive amination. Reactions typically proceed under milder conditions and with shorter reaction times.

  • Ketones: Ketones are significantly less reactive, and their coupling with a hindered amine like 2-piperidinecarboxamide, 5,5-dimethyl- can be challenging.[10] These reactions often require elevated temperatures, longer reaction times, and sometimes the use of a Lewis acid catalyst to activate the ketone.

The Reducing Agent: A Matter of Selectivity

The choice of reducing agent is critical. The ideal reagent should selectively reduce the iminium ion intermediate without significantly affecting the starting carbonyl compound.

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly recommended. Mild and selective for imines/iminiums. Does not require pH control as it releases acetic acid, which can catalyze imine formation.[3]DCE, DCM, THF[12]
Sodium Cyanoborohydride NaBH₃CNA classic choice. Stable in weakly acidic media and highly selective.[11] Its toxicity (cyanide) is a significant drawback.MeOH, EtOH[12]
Sodium Borohydride NaBH₄Can reduce aldehydes and ketones. Best used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[12][13]MeOH, EtOH
Specialized Catalysts e.g., H₂/Pd, Ir/Ru complexesUsed for particularly challenging transformations, offering high efficiency but requiring specialized equipment (e.g., for hydrogenation).[3][10]Various

For reactions involving 2-piperidinecarboxamide, 5,5-dimethyl-, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, mild nature, and operational simplicity.

Solvents and Additives
  • Solvents: Anhydrous, non-protic solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) is also commonly used.[12]

  • Additives: For sluggish reactions, particularly with ketones, the addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation. In more difficult cases, a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or titanium(IV) isopropoxide (Ti(OiPr)₄) can be employed to activate the carbonyl group.[12][14]

Protocols for Synthesis

The following protocols provide a starting point for the reductive amination of 2-piperidinecarboxamide, 5,5-dimethyl-. Optimization may be required based on the specific carbonyl substrate used.

Experimental_Workflow General Experimental Workflow start Start mix_reagents 1. Combine Amine & Carbonyl in Anhydrous Solvent start->mix_reagents add_stab 2. Add Reducing Agent (e.g., STAB) mix_reagents->add_stab react 3. Stir at Room Temperature (12-24 h) add_stab->react quench 4. Quench Reaction (e.g., sat. NaHCO₃) react->quench extract 5. Extract with Organic Solvent (e.g., DCM) quench->extract dry_concentrate 6. Dry & Concentrate extract->dry_concentrate purify 7. Purify Product (Column Chromatography) dry_concentrate->purify end End purify->end

Caption: A typical workflow for a one-pot reductive amination.

Protocol 1: General Procedure with an Aldehyde

This protocol describes the reaction of 2-piperidinecarboxamide, 5,5-dimethyl- with a representative aldehyde using STAB.

Materials:

  • 2-Piperidinecarboxamide, 5,5-dimethyl- (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-piperidinecarboxamide, 5,5-dimethyl- (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous DCM (to make a ~0.1 M solution based on the amine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired tertiary amine product.

Protocol 2: Modified Procedure for a Ketone

This protocol is adapted for less reactive ketones and may require more forcing conditions.

Materials:

  • 2-Piperidinecarboxamide, 5,5-dimethyl- (1.0 eq)

  • Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 eq)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • To a clean, dry round-bottom flask, add 2-piperidinecarboxamide, 5,5-dimethyl- (1.0 eq) and the ketone (1.2 eq).

  • Dissolve the reactants in anhydrous DCE.

  • (Optional) If the reaction is known to be sluggish, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add STAB (2.0 eq) portion-wise.

  • Heat the reaction mixture to 40-50 °C and stir for 24-48 hours. Monitor the reaction progress closely.

  • After cooling to room temperature, proceed with the aqueous workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion • Extreme steric hindrance.• Low reactivity of the ketone.• Insufficient reaction time or temperature.• Increase reaction temperature (up to refluxing DCE).• Add a Lewis acid catalyst (e.g., Ti(OiPr)₄, 1.5 eq).• Increase reaction time significantly (48-72 h).
Incomplete Reaction • Deactivated reducing agent (hydrolyzed STAB).• Insufficient equivalents of reductant.• Use fresh, anhydrous STAB and solvent.• Add an additional portion of STAB to the reaction mixture.
Side Product Formation • Reduction of the starting carbonyl (unlikely with STAB).• Impurities in starting materials.• Confirm the selectivity of the chosen reducing agent.• Ensure the purity of the amine and carbonyl starting materials.

Conclusion

Reductive amination using 2-piperidinecarboxamide, 5,5-dimethyl- is a robust method for synthesizing sterically complex tertiary amines that are valuable scaffolds in drug discovery. While the inherent steric bulk of the amine poses a challenge, it can be effectively overcome through the judicious selection of a highly selective reducing agent like STAB and the careful optimization of reaction conditions. By adjusting parameters such as solvent, temperature, and the potential use of additives, researchers can successfully employ this versatile building block in the creation of novel and pharmacologically relevant molecules.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Rowe, M. J., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]

  • OC-TV. (2011, September 17). Reductive Amination: Mechanism & Examples. YouTube. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2018). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. Retrieved from [Link]

  • Bray, A. M., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. Retrieved from [Link]

  • Grover, H. K., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. Retrieved from [Link]

  • Johnson, T. R., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • DeLorenzo, S. A., et al. (1998). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Muthukumar, G. S., et al. (2015). Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Study Prep. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Al-dujaili, A. H. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

Sources

Application Note: Crystallization & Purification of 5,5-Dimethylpiperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes established protocols for piperidine resolution with specific adaptations for the sterically hindered 5,5-dimethyl moiety.

Abstract

The purification of 5,5-dimethylpiperidine-2-carboxamide presents unique challenges due to the steric bulk of the gem-dimethyl group and the conformational rigidity imposed by the piperidine ring. This guide details two primary crystallization workflows: (1) Enantiomeric Resolution via diastereomeric salt formation for chiral isolation, and (2) Reactive Crystallization (Hydrochlorination) for bulk purity enhancement. These protocols are designed to overcome common issues such as "oiling out" and poor crystalline habit formation.

Physicochemical Profile & Solubility Mapping

Understanding the solute-solvent interaction is critical before attempting crystallization. The 5,5-dimethyl substitution introduces the Thorpe-Ingold effect , favoring ring closure but also increasing lipophilicity compared to unsubstituted piperidines.

ParameterValue / CharacteristicImplication for Crystallization
pKa (Conjugate Acid) ~10.5 (Secondary Amine)Highly basic; excellent candidate for acid-salt crystallization.
H-Bond Donors 2 (Amide + Amine)Strong tendency for intermolecular H-bonding; risk of gelation in non-polar solvents.
Chirality C2 position is chiralRacemates require resolution; Enantiomers crystallize differently than racemates.
Solubility (Free Base) High: MeOH, EtOH, DCMLow: Hexanes, Heptane, TolueneAntisolvent strategy: Dissolve in alcohol, precipitate with alkane.
Solubility (HCl Salt) High: Water, MeOHLow: Acetone, EtOAc, EthersSalt strategy: Crystallize from MeOH/EtOAc or iPrOH/Acetone.

Protocol A: Enantiomeric Resolution (The "Gold Standard")

Target: Isolation of (S)-5,5-dimethylpiperidine-2-carboxamide from racemate.

Scientific Rationale: Direct crystallization of the free base rarely yields high enantiomeric excess (ee). We utilize Di-benzoyl-L-tartaric acid (L-DBTA) as a resolving agent. The bulky benzoyl groups of the resolving agent interact via


-stacking and hydrogen bonding with the amide backbone of the piperidine, creating a rigid lattice that selectively precipitates one diastereomer (typically the S,L salt) while the other remains in the mother liquor.
Workflow Diagram (Graphviz)

ResolutionWorkflow Start Racemic 5,5-dimethylpiperidine-2-carboxamide Dissolution Dissolution (Solvent: MeOH or EtOH) Start->Dissolution Addition Add Resolving Agent (0.5 - 1.0 eq L-DBTA) Dissolution->Addition Heat to Reflux Nucleation Controlled Cooling (60°C → 20°C @ 5°C/hr) Addition->Nucleation Seeding at Metastable Zone Separation Filtration Nucleation->Separation Solid Solid Cake (Diastereomeric Salt) Separation->Solid Retentate Liquor Mother Liquor (Enriched Opposite Isomer) Separation->Liquor Filtrate Liberation Salt Break (NaOH / DCM Extraction) Solid->Liberation Final Pure (S)-Enantiomer (>98% ee) Liberation->Final

Figure 1: Logical flow for the chiral resolution of the target carboxamide using tartaric acid derivatives.[1]

Step-by-Step Procedure
  • Stoichiometry Setup: Calculate 1.0 molar equivalent of Di-benzoyl-L-tartaric acid (L-DBTA) relative to the racemic amine.

  • Dissolution:

    • Dissolve the racemic amine (10 g) in Methanol (50 mL) at 60°C.

    • Separately, dissolve L-DBTA (1.0 eq) in Methanol (50 mL) .

  • Mixing & Nucleation:

    • Add the hot L-DBTA solution to the amine solution slowly over 15 minutes.

    • Critical Step: If the solution turns cloudy immediately, add just enough hot methanol to clarify (redissolve).

    • Allow the mixture to cool to 40°C.

    • Seeding: Add a few milligrams of pure diastereomeric salt seed crystals (if available) to induce controlled nucleation.

  • Crystallization:

    • Cool slowly to 0-5°C over 4–6 hours. Rapid cooling traps impurities.

    • Stir at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold Methanol/TBME (1:1) to remove surface mother liquor.

  • Salt Break (Liberation):

    • Suspend the solid in DCM (100 mL) and add 1N NaOH (50 mL).

    • Stir vigorously until two clear layers form.

    • Separate organic layer, dry over MgSO₄, and evaporate to yield the chiral free base.

Protocol B: Reactive Crystallization (HCl Salt Formation)

Target: Bulk purification and stabilization of the free base.

Scientific Rationale: The 5,5-dimethylpiperidine-2-carboxamide free base may be hygroscopic or exist as an oil due to low melting points. Converting it to the Hydrochloride (HCl) salt raises the melting point significantly and purges non-basic impurities (e.g., unreacted esters or amides from synthesis).

Workflow Diagram (Graphviz)

HClSaltWorkflow Crude Crude Free Base (Oil/Solid) Solvent Dissolve in EtOAc or iPrOH Crude->Solvent Acid Add HCl (4M in Dioxane) Solvent->Acid 0-5°C, Dropwise Precip Precipitation (White Slurry) Acid->Precip Exothermic Digest Digestion (Heat/Cool Cycle) Precip->Digest Ostwald Ripening Filter Isolation Digest->Filter

Figure 2: Reactive crystallization pathway for converting the crude amine to a stable HCl salt.

Step-by-Step Procedure
  • Preparation: Dissolve 5.0 g of crude 5,5-dimethylpiperidine-2-carboxamide in Ethyl Acetate (40 mL) . Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Acidification:

    • Cool the solution to 0–5°C using an ice bath.

    • Slowly add 4M HCl in Dioxane (or 1.1 eq of concentrated aqueous HCl, though anhydrous is preferred) dropwise.

    • Observation: A thick white precipitate should form immediately.

  • Digestion (Crucial for Purity):

    • The initial precipitate is often amorphous or contains trapped solvent.

    • Heat the slurry to reflux (approx. 77°C for EtOAc) for 30 minutes.

    • If the solid does not dissolve, add Methanol dropwise until a clear solution is almost achieved (cloud point).

  • Recrystallization:

    • Cool gradually to room temperature.

    • Filter the crystalline solid.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours. The gem-dimethyl group can trap solvent in the lattice; ensure thorough drying.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid droplet phase rather than crystals. Common in amides.1. Increase temperature to redissolve.2. Add seed crystals.3. Reduce cooling rate.4. Switch solvent system (e.g., from EtOAc to iPrOH).
Low Yield Product is too soluble in the mother liquor.1. Cool to -10°C.2. Add an antisolvent (e.g., MTBE or Heptane) after nucleation has started.
Gel Formation Strong H-bonding network forming a supramolecular gel.1. Apply vigorous mechanical stirring (shear breaks the gel).2. Add a protic co-solvent (MeOH) to disrupt intermolecular H-bonds.
Poor Chiral Resolution Eutectic composition reached; resolving agent ineffective.1. Switch resolving agent (try (S)-Mandelic Acid or D-Tartaric Acid).2.[1] Recrystallize the salt again from MeOH to upgrade ee.

References

  • Title: Process for resolving racemic mixtures of piperidine derivatives.
  • Synthesis of Gem-Dimethyl Piperidines

    • Title: 5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold.[2]

    • Source: BenchChem Applic
    • Context: Provides solubility and handling d
  • General Crystallization of Pharmaceutical Amides

    • Title: Crystallization of Organic Compounds: An Industrial Perspective.
    • Source: Wiley Online Library (Tung et al.).
    • Context: Authoritative text on overcoming "oiling out" in amide crystalliz
    • URL:[Link]

  • Kinetic Resolution Insights

    • Title: Catalytic Kinetic Resolution of Disubstituted Piperidines.
    • Source: N
    • Context: Discusses the conformational effects of substituted piperidines on reactivity and isol
    • URL:[Link]

Sources

Application Note: Overcoming Steric Hindrance in Peptide Synthesis—Coupling 5,5-Dimethyl-2-piperidinecarboxamide with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Dual Steric Clash

The synthesis of advanced peptidomimetics and small-molecule therapeutics frequently requires the incorporation of unnatural amino acids (UAAs) and highly substituted heterocyclic scaffolds. 2-Piperidinecarboxamide, 5,5-dimethyl- presents a formidable synthetic challenge. As a secondary amine embedded in a piperidine ring, its nucleophilicity is inherently diminished. This is compounded by severe steric shielding from the adjacent 5,5-dimethyl groups and the 2-carboxamide moiety.

When attempting to couple this amine with an unnatural amino acid—which often features


-disubstitution (e.g., Aib, Iva) or bulky side chains—the resulting transition state is highly crowded[1]. Standard carbodiimide reagents (e.g., EDC, DIC) typically fail in these scenarios. The slow rate of nucleophilic attack by the hindered piperidine allows the transient O-acylisourea intermediate to undergo deleterious side reactions, such as rearrangement to an unreactive N-acylurea or cyclization into an oxazolone, which rapidly leads to epimerization[2].

To achieve high-yielding amide bond formation without compromising stereochemical integrity, researchers must deploy highly reactive, specialized coupling reagents that either provide anchimeric (neighboring-group) assistance or utilize exceptionally small leaving groups.

Mechanistic Causality: Selecting the Right Reagent

To overcome the activation energy barrier imposed by the dual steric clash, the choice of coupling reagent is the single most critical variable[3].

A. Uronium/Carbenium Salts (COMU and HATU)

HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of HATU over older reagents like HBTU is the presence of the pyridine nitrogen in the HOAt leaving group. This nitrogen acts as a hydrogen-bond acceptor, pre-organizing the incoming secondary amine and providing anchimeric assistance that accelerates the coupling rate dramatically.

COMU represents a newer generation of coupling reagents based on the OxymaPure leaving group. Unlike HATU, COMU is a true carbenium salt and does not carry the explosive risks associated with benzotriazole derivatives[4]. COMU exhibits extreme reactivity, making it ideal for sterically hindered secondary amines. Furthermore, it requires only one equivalent of base, which significantly suppresses base-catalyzed epimerization of the unnatural amino acid[3].

B. In Situ Acid Fluoride Generation (TFFH)

For the most extreme cases of steric hindrance, such as coupling


-disubstituted amino acids, acid fluorides are unparalleled. Generated in situ using TFFH  (Tetramethylfluoroformamidinium hexafluorophosphate), acid fluorides are highly stable toward oxazolone formation. More importantly, the fluoride ion is exceptionally small, minimizing steric repulsion during the nucleophilic attack by the hindered piperidine ring[5].

COMU_Mechanism UAA Unnatural Amino Acid (R-COOH) Base DIPEA (Base) Deprotonation UAA->Base Step 1 COMU COMU Reagent Activation Base->COMU Step 2 ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster Step 3 Amine 5,5-Dimethyl-2-piperidinecarboxamide (Hindered Sec. Amine) ActiveEster->Amine Step 4 Product Sterically Hindered Peptide Bond (Target Amide) Amine->Product Nucleophilic Attack Byproduct Water-Soluble Urea Byproduct Amine->Byproduct Leaving Group Departure

Caption: Mechanistic pathway of COMU-mediated activation and hindered amide bond formation.

Quantitative Reagent Comparison

The following table synthesizes the performance metrics of premier coupling reagents when applied to hindered secondary amines like 5,5-dimethyl-2-piperidinecarboxamide.

Coupling ReagentActive Species GeneratedRelative ReactivityEpimerization RiskByproduct Toxicity / SafetyBest Use Case
COMU Oxyma EsterVery HighLow (Requires only 1 eq. base)Low (Non-explosive)First-line choice for hindered secondary amines[6].
HATU OAt EsterVery HighModerateHigh (Explosive potential of HOAt)Standard difficult couplings; requires careful base control[4].
TFFH Acid FluorideExtremely HighVery LowModerateExtreme steric clash (e.g., coupling to Aib or Iva)[5].
PyAOP OAt EsterHighModerateHighWhen uronium-induced guanidinylation of the amine is a risk.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include specific causality for each step and integrated analytical checkpoints.

Expert Insight: Because 5,5-dimethyl-2-piperidinecarboxamide is a secondary amine, standard primary amine indicators (like the Kaiser test) will yield false negatives. Reaction completion must be monitored via LC-MS or the Chloranil test . Additionally, precise stoichiometry is required to prevent the dehydration of the primary carboxamide group into a nitrile under strongly activating conditions.

Protocol A: COMU-Mediated Solution-Phase Coupling

This protocol is optimized for coupling an N-protected unnatural amino acid (e.g., Fmoc-UAA-OH) to 5,5-dimethyl-2-piperidinecarboxamide.

Reagents:

  • Fmoc-UAA-OH (1.2 equivalents)

  • 2-Piperidinecarboxamide, 5,5-dimethyl- (1.0 equivalent)

  • COMU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous DMF or NMP (Solvent)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Fmoc-UAA-OH (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.0 eq) dropwise to the mixture at 0 °C. Causality: COMU requires only 1 equivalent of base to form the Oxyma active ester. Keeping the temperature low during activation prevents premature degradation of the highly reactive ester[3].

  • Colorimetric Confirmation: Observe the solution. A successful COMU activation is often accompanied by a distinct color change (typically yellow/orange) due to the Oxyma leaving group.

  • Amine Introduction: After 2–3 minutes of pre-activation, add 5,5-dimethyl-2-piperidinecarboxamide (1.0 eq) dissolved in a minimal amount of DMF, followed by the remaining DIPEA (1.0 eq) to neutralize the amine hydrochloride salt (if applicable).

  • Reaction Propagation: Allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Monitoring: Sample 10 µL of the reaction mixture, quench in 50% Acetonitrile/Water, and analyze via LC-MS. Look for the disappearance of the piperidine starting material mass.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous

    
    , 1 M 
    
    
    
    , and brine. Causality: COMU byproducts are highly water-soluble, making aqueous workup exceptionally clean compared to phosphonium reagents[7].
Protocol B: In Situ Acid Fluoride Generation via TFFH

Use this protocol when Protocol A stalls due to extreme steric bulk (e.g., coupling to an


-methylated UAA).

TFFH_Workflow Prep 1. Reagent Prep Dry DCM, N2 atm Act 2. Activation Add TFFH + DIPEA Prep->Act Fluoride 3. Acid Fluoride Formation (In Situ) Act->Fluoride Couple 4. Amine Addition Add Piperidine Deriv. Fluoride->Couple Monitor 5. Monitoring LC-MS / Chloranil Couple->Monitor Workup 6. Workup Aqueous Extraction Monitor->Workup

Caption: Experimental workflow for TFFH-mediated in situ acid fluoride coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve the Fmoc-UAA-OH (1.5 eq) in anhydrous Dichloromethane (DCM) under nitrogen.

  • Fluorination: Add TFFH (1.5 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: TFFH converts the carboxylic acid directly into an acid fluoride. DCM is preferred over DMF here to maximize the stability of the acid fluoride intermediate[5].

  • Amine Addition: Add 5,5-dimethyl-2-piperidinecarboxamide (1.0 eq) to the reaction vessel.

  • Coupling: Stir at room temperature for 12–24 hours. Acid fluorides react slower than OAt esters but are immune to steric blockade, meaning the reaction will proceed steadily without degrading.

  • Workup: Evaporate the DCM, redissolve in Ethyl Acetate, and perform standard acidic/basic aqueous washes to remove the tetramethylurea byproduct.

References

  • 8. Organic Process Research & Development. American Chemical Society. 2.9. The Journal of Organic Chemistry. American Chemical Society. 3.5. Accounts of Chemical Research. American Chemical Society.

  • 4. Benchchem Technical Support Center.

  • . MilliporeSigma Technical Protocols.

Sources

Application Note: Continuous Flow Strategies for the Synthesis of 5,5-Dimethylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,5-dimethylpiperidine scaffold (often chemically equivalent to 3,3-dimethylpiperidine in unsubstituted forms) is a critical pharmacophore in medicinal chemistry. The gem-dimethyl group induces the Thorpe-Ingold effect , restricting conformational flexibility to enhance binding affinity and metabolic stability against oxidative deamination.

Traditional batch synthesis of this scaffold faces two primary bottlenecks:

  • Safety Hazards: The most direct route to the lactam precursor (5,5-dimethyl-2-piperidone) involves a Schmidt rearrangement using hydrazoic acid (

    
    ), a volatile and explosive reagent.
    
  • Kinetic Limitations: Reducing the resulting sterically hindered lactam or glutarimide to the amine requires high pressures and temperatures that are difficult to sustain safely in batch reactors.

This Application Note details a fully continuous flow protocol that decouples these risks. We present a two-stage workflow: (1) A safety-critical Schmidt Ring Expansion to generate the lactam intermediate, and (2) A high-pressure Trickle-Bed Hydrogenation to deliver the final amine.

Strategic Rationale: Why Flow?

FeatureBatch LimitationFlow Chemistry Solution
Hazard Management Accumulation of explosive

in the headspace during Schmidt reaction.
In-situ generation and consumption of

in a small-volume reactor; no headspace.
Thermodynamics Exothermic rearrangement requires slow addition and cryogenic cooling (-78°C to 0°C).Excellent heat transfer allows operation at near-ambient or elevated temperatures (20–60°C) with controlled exotherms.
Reaction Kinetics Reduction of hindered lactams requires harsh reagents (

) or long reaction times.
High-pressure H2 (100 bar) in a trickle bed accelerates reduction rates significantly.

Protocol A: Synthesis of 5,5-Dimethyl-2-piperidone (Schmidt Reaction)

This protocol utilizes the continuous generation of hydrazoic acid from trimethylsilyl azide (


) and triflic acid (

) to convert 4,4-dimethylcyclohexanone into the 7-membered lactam (which rearranges to the piperidone structure depending on substitution, but here provides the expansion precursor).
Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
  • Feed A (Substrate): 4,4-dimethylcyclohexanone (1.0 M) +

    
     (1.2 equiv) in Nitromethane (
    
    
    
    ).
  • Feed B (Acid Catalyst): Triflic acid (

    
    , 2.0 equiv) in Nitromethane.
    
  • Quench Solution: Sat.

    
     (aq).
    
System Configuration
  • Pumps: 2x Acid-resistant HPLC pumps (e.g., Hastelloy or Ceramic heads).

  • Reactor: PFA Coil Reactor (10 mL volume) or Glass Microreactor chip.

  • Temperature: 60 °C (Thermostatted bath).

  • Pressure: 5 bar (via Back Pressure Regulator - BPR) to prevent gas breakout (

    
     byproduct).
    
Experimental Workflow
  • Mixing: Feed A and Feed B meet at a T-mixer (high turbulence, Re > 2000 if possible). The acid immediately releases

    
    in situ.
    
  • Residence: The mixture travels through the reactor coil (Residence time

    
     = 5–10 min). The ketone undergoes protonation, azide addition, and rearrangement to the lactam, releasing 
    
    
    
    gas.
  • Quench: The reactor effluent is directed into a stirred vessel containing the basic quench solution to neutralize excess acid and decompose residual azide.

Process Diagram (Schmidt Reaction)

SchmidtReaction FeedA Feed A: Ketone + TMSN3 Mixer T-Mixer (In-situ HN3 Gen) FeedA->Mixer 1.0 mL/min FeedB Feed B: TfOH Catalyst FeedB->Mixer 1.0 mL/min Reactor PFA Coil Reactor 60°C, 10 min Mixer->Reactor Exothermic Rearrangement BPR BPR (5 bar) Reactor->BPR Lactam + N2 Quench Quench Vessel (NaHCO3) BPR->Quench Waste N2 Gas Vent Quench->Waste Off-gas

Caption: Continuous flow setup for the Schmidt ring expansion. High-velocity mixing ensures immediate reaction of the hazardous azide intermediate.

Protocol B: Catalytic Reduction to 5,5-Dimethylpiperidine

Reducing the lactam (or the commercially available 3,3-dimethylglutarimide ) to the amine is challenging. We employ a Trickle-Bed Reactor (TBR) approach. This three-phase system (Gas-Liquid-Solid) ensures maximum saturation of the catalyst surface with Hydrogen.

Reagents & Catalyst[2][3][4][5][8][9][11]
  • Substrate: 5,5-dimethyl-2-piperidone (or 3,3-dimethylglutarimide) dissolved in THF (0.5 M).

  • Gas: Hydrogen (

    
    ), 99.999%.
    
  • Catalyst Cartridge: 5% Pt/C or Copper-Chromite (for glutarimides) packed in a stainless steel column (CatCart® or Omni-fit).

System Configuration
  • Reactor: H-Cube Pro™ or custom Trickle Bed system.

  • Pressure: 80–100 bar.

  • Temperature: 80–120 °C.

  • Flow Rate: 0.5 – 1.0 mL/min (Liquid); Excess

    
     flow.
    
Experimental Workflow
  • Pressurization: The system is pressurized with

    
     to 100 bar.
    
  • Heating: The catalyst column is pre-heated to 100 °C.

  • Feed: The substrate solution is pumped into the reactor, mixing with

    
     at the column head.
    
  • Reaction: As the liquid trickles over the catalyst bed, the carbonyl groups are reduced.

    • Note: For glutarimide reduction, the reaction proceeds via the hydroxyl-lactam intermediate to the cyclic amine.

  • Collection: Product passes through a Gas-Liquid Separator (GLS) to recover the pure amine solution.

Process Diagram (Hydrogenation)

Hydrogenation H2Source H2 Source (100 bar) Mixer Gas-Liquid Mixer H2Source->Mixer Gas Feed Substrate Substrate Feed (Lactam in THF) Pump HPLC Pump Substrate->Pump Pump->Mixer Liquid Feed Column Packed Bed Reactor (Pt/C or Cu/Zn) 120°C Mixer->Column Trickle Flow BPR BPR (100 bar) Column->BPR GLS Gas-Liquid Separator BPR->GLS GLS->H2Source Recycle (Optional) Product 5,5-Dimethylpiperidine Solution GLS->Product

Caption: High-pressure trickle-bed reactor setup for the reduction of lactam/imide intermediates to the final piperidine scaffold.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion (Schmidt) Poor mixing or low temperature.Increase

to 70°C; Ensure T-mixer Reynolds number > 2000.
Clogging (Schmidt) Ammonium salt precipitation.Use a solubilizing co-solvent (e.g.,

or increased

ratio).
Low Yield (Hydrogenation) Catalyst poisoning or pore saturation.Wash catalyst with pure solvent every 5 runs; Increase

pressure to 120 bar.
Ring Opening Over-reduction or hydrolysis.Reduce residence time; Switch from aqueous workup to anhydrous collection.

References

  • Safe Handling of Azides in Flow

    • Title: Continuous Flow Synthesis of Organic Azides and Their Applic
    • Source:Journal of Organic Chemistry (Kappe Group).
    • URL:[Link]

  • Flow Hydrogenation of Heterocycles

    • Title: Continuous Flow Hydrogen
    • Source:ChemSusChem.[1]

    • URL:[Link]

  • General Piperidine Synthesis (Batch vs Flow Context)

    • Title: Synthesis of 3,3-dimethylpiperidine (PrepChem).[2]

    • Source:PrepChem Protocol Archive.
    • URL:[Link]

  • Thorpe-Ingold Effect in Drug Design

    • Title: The Thorpe-Ingold Effect in Cyclic Amines.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: Handling and Storage Protocols for Hygroscopic Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with piperidine carboxamides , a privileged scaffold in medicinal chemistry (e.g., CCR5 antagonists, ALK inhibitors). These compounds often exhibit significant hygroscopicity, leading to hydrolysis, stoichiometry errors, and physical instability.

Introduction: The Invisible Threat in Potency Assays

Piperidine carboxamides are cornerstone intermediates in the synthesis of kinase inhibitors and GPCR ligands. However, their structural features—specifically the hydrogen-bonding potential of the carboxamide motif combined with the basicity of the piperidine ring—render them highly susceptible to moisture uptake.

The Consequence: A hygroscopic shift of just 2-3% water by weight can introduce significant errors in molarity calculations during IC50 determination. Furthermore, prolonged exposure to moisture can catalyze the hydrolysis of the amide bond, degrading the active pharmaceutical ingredient (API) into its corresponding carboxylic acid and amine precursors.

Mechanism of Hygroscopicity & Instability

Understanding the why is crucial for compliance.

  • Physical Adsorption: The amide nitrogen and carbonyl oxygen act as H-bond acceptors/donors, creating a "water bridge" network on the crystal surface.

  • Chemical Degradation (Hydrolysis): In the presence of surface moisture and trace acidic/basic impurities (often residual from synthesis, like TFA salts), the carboxamide bond undergoes hydrolysis.

Degradation Pathway Logic:

  • Moisture adsorption forms a localized aqueous layer.

  • Protonation of the carbonyl oxygen (acid catalysis).

  • Nucleophilic attack by water.

  • Cleavage of the C-N bond.

Protocol A: Material Characterization (DVS Analysis)

Before establishing a storage protocol, quantify the risk using Dynamic Vapor Sorption (DVS).[1]

Methodology:

  • Sample Size: 10–20 mg of piperidine carboxamide.

  • Equilibration: Dry at 0% RH (25°C) for 6 hours.

  • Ramp: Stepwise increase of RH (10% increments) from 0% to 90%.

  • Criteria: Measure mass change (

    
    ).
    

Table 1: Hygroscopicity Classification & Handling Tiers

ClassificationMass Change (

)
Handling TierRequired Environment
Non-Hygroscopic < 0.2%Tier 1Standard Lab Bench (Ambient)
Slightly Hygroscopic 0.2% – 2.0%Tier 2Desiccator storage; Weigh quickly
Hygroscopic 2.0% – 15.0%Tier 3Inert Gas Flush; Desiccated Glove Box
Deliquescent > 15.0% (Liquefies)Tier 4Strictly Glove Box (Argon/N2) only

Protocol B: The "Dry Chain" Handling Workflow

This protocol ensures the compound remains anhydrous during transfer and weighing.

Step-by-Step Weighing Procedure (Tier 3 & 4)

Objective: Prepare a stock solution without exposing the solid to ambient humidity.

  • Preparation:

    • Equilibrate the source container to room temperature before opening to prevent condensation.

    • Prepare a "weighing boat" (or volumetric flask) and flush it with dry Nitrogen or Argon.

  • The "Difference Weighing" Technique:

    • Do not tare the balance with the spatula/boat.

    • Weigh the sealed source vial (

      
      ).
      
    • Open vial, quickly transfer approximate amount to the destination flask.

    • Immediately reseal the source vial.

    • Weigh the sealed source vial again (

      
      ).
      
    • Mass Transferred =

      
      .
      
    • Rationale: This eliminates the error of moisture adsorbing onto the weighing boat during the read-time.

  • Solvent Addition:

    • Add anhydrous solvent (e.g., DMSO-d6, DMF) immediately.

    • Note: DMSO is hygroscopic; use fresh ampules for critical assays.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30-60 mins Open Open in Controlled Env (Glove Box or N2 Stream) Equilibrate->Open Weigh Difference Weighing Method (Minimize Exposure) Open->Weigh Dissolve Immediate Dissolution (Anhydrous Solvent) Weigh->Dissolve Reseal Purge Headspace & Reseal (Parafilm/Tape) Weigh->Reseal Source Container

Caption: Figure 1. The "Dry Chain" workflow minimizes atmospheric exposure during the critical weighing phase.

Protocol C: Long-Term Storage Architecture

Proper storage extends shelf-life from weeks to years.

Container Hierarchy:

  • Primary: Amber glass vial with Teflon-lined screw cap (prevents UV and chemical leaching).

  • Secondary: Heat-sealed aluminized Mylar bag (provides a true moisture barrier).

  • Desiccant: Activated Silica Gel or Molecular Sieves (4Å) placed outside the primary vial but inside the secondary bag.

Storage Logic Tree:

StorageLogic Compound Piperidine Carboxamide Form Solid State? Compound->Form Hygro Hygroscopic/Deliquescent? Form->Hygro Powder StoreC Store: -80°C Solution in DMSO (Single Use) Form->StoreC Solubilized StoreA Store: 2-8°C Desiccator Cabinet Hygro->StoreA No (Tier 1) StoreB Store: -20°C Double Sealed (Foil + Desiccant) Hygro->StoreB Yes (Tier 2-4)

Caption: Figure 2. Decision tree for selecting storage conditions based on physical state and hygroscopicity.

Quality Control & Troubleshooting

Routine Integrity Check:

  • Visual: Check for "caking" (clumping) or liquefaction.

  • Analytical:

    • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to verify molar mass. If the integration ratio shifts, the compound has absorbed water (increasing effective MW) or degraded.

    • Karl Fischer (KF) Titration: The gold standard for water quantification. Limit: < 0.5% w/w for analytical standards.

Salvage Protocol (If compound gets wet): If the compound is chemically stable but wet:

  • Dissolve in a mixture of t-Butanol/Water (4:1).

  • Freeze at -78°C.

  • Lyophilize (Freeze-dry) for 24-48 hours to restore the amorphous/fluffy solid state.

References

  • Stability of Piperidine Derivatives: Biosynce. (2025). What is the stability of piperidine? Retrieved from [Link]

  • Handling Protocols: Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Formulation Strategies: MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions...[2] Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

  • Piperidine Carboxamides in Drug Discovery: NIH National Library of Medicine. (2025).[2][3][4][5][6][7] Identification of potent and reversible piperidine carboxamides... to treat malaria. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in 5,5-dimethyl-2-piperidinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and medicinal scientists. It prioritizes actionable troubleshooting over generic theory, focusing on the specific steric and electronic challenges of the 5,5-dimethyl-2-piperidinecarboxamide scaffold.

Topic: Optimization of Enantiomeric Excess (ee) Ticket Type: Advanced Process Troubleshooting Audience: Senior Process Chemists, CMC Leads

Diagnostic & Strategy Selector

User Query: "My current synthesis yields low ee (<80%) or requires an inefficient chiral separation. Which pathway should I optimize?"

Senior Scientist Response: The 5,5-dimethyl substitution on the piperidine ring introduces significant steric bulk remote from the chiral center (C2), but it alters the ring conformation (chair vs. twist-boat), often reducing the efficacy of standard chiral induction methods.

Use the following decision matrix to select your optimization route:

StrategySelector Start Current Status Analysis Decision1 Is the precursor 5,5-dimethyl-2-pyridinecarboxamide? Start->Decision1 RouteA Route A: Asymmetric Hydrogenation (Catalytic Upstream) RouteB Route B: Classical Resolution (Downstream Correction) RouteC Route C: Biocatalytic Kinetic Resolution (Enzymatic) Decision2 Is the product currently Racemic (50:50)? Decision1->Decision2 Yes Decision2->RouteA No (Already enriched) Decision3 Target Scale? Decision2->Decision3 Yes (Racemic) Decision3->RouteB >100g (Cost-driven) Decision3->RouteC <10g (Speed-driven)

Figure 1: Strategic decision tree for selecting the optimal enantioselective pathway based on precursor availability and scale.

Module A: Asymmetric Hydrogenation (Catalytic Route)

Context: Direct hydrogenation of the pyridine precursor is the most atom-economical route but suffers from catalyst poisoning by the amide nitrogen and steric interference from the 5,5-dimethyl group.

FAQ: Catalyst & Ligand Selection

Q: I am using Pd/C and getting racemic product. Why? A: Heterogeneous catalysts like Pd/C or PtO₂ generally yield racemic cis/trans mixtures because they lack a chiral environment. You must switch to a homogeneous Iridium or Rhodium system with chiral phosphine ligands.

Q: Which catalyst system is best for 2-substituted pyridines? A: The industry standard for this transformation is the Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.

  • Catalyst: [Ir(COD)Cl]₂ with chiral bisphosphine ligands.[1]

  • Ligand Class: Atropoisomeric ligands (e.g., (S)-SegPhos, (S)-MeO-BIPHEP) or P-N ligands (e.g., hydroxymethyl-pyridine derivatives).

  • Activation: The pyridine must be activated. Use Benzyl bromide (BnBr) or HCl to form the pyridinium salt, or perform the reaction in acidic media.

Troubleshooting Guide: Low ee in Hydrogenation
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningThe amide group coordinates strongly to Ir. Add 10-20 mol% I₂ (Iodine) as an additive. It stabilizes the Ir-hydride species.
Low ee (<50%) Counter-ion EffectIf using pyridinium salts, the counter-ion matters. Switch from Cl⁻ to BF₄⁻ or PF₆⁻ . Non-coordinating anions often boost ee.
Low ee (<50%) Temperature too highHigh temp increases racemization rates. Lower Temp to 0–25°C and increase H₂ pressure (60–80 bar) to compensate for rate loss.
Side Product: De-amidation Over-reductionThe amide bond is labile. Avoid acidic methanol . Use TFE (Trifluoroethanol) or pure Ethanol as solvent.

Key Protocol Adjustment: For 5,5-dimethyl substrates, the "pucker" of the ring is rigid. Use (S)-SynPhos or (R)-Difluorphos ligands, which have narrower bite angles and often accommodate gem-dimethyl steric bulk better than BINAP.

Module B: Classical Resolution (Downstream Correction)

Context: If the catalytic route is too expensive or unstable, classical resolution via diastereomeric salt formation is the most robust method for scale-up (>100g).

FAQ: Resolution Agent Screening

Q: Which chiral acid works for 2-piperidinecarboxamide? A: Piperidine-2-carboxamides are basic secondary amines. You need strong chiral organic acids.

  • Primary Candidates: L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA), and (S)-Mandelic acid.

  • The "Dutch Resolution" approach: If single acids fail, use a "family" of resolving agents (e.g., mix of tartaric derivatives) to encourage crystallization.

Q: My salt is "oiling out" instead of crystallizing. How do I fix this? A: This is common with gem-dimethyl piperidines due to high lipophilicity.

  • Change Solvent: Switch from pure EtOH to EtOH:Water (95:5) or iPrOH:MeOH (9:1) . The water helps form a rigid hydration lattice.

  • Seeding: You must seed the mixture with authentic chiral material if available.

  • Slow Cooling: Ramp down temperature at 5°C/hour. Rapid cooling traps the wrong isomer (kinetic entrapment).

Protocol: Screening Workflow
  • Stoichiometry: 0.5 to 1.0 equivalents of Acid per mole of Racemic Amine.

  • Solvent Volume: 5–10 volumes (mL/g).

  • Reflux: Heat to clear solution (reflux).

  • Cool: Cool to RT over 4 hours.

  • Harvest: Filter crystals.

  • Free Base: Treat salt with 2M NaOH and extract into DCM to check ee.

Module C: Analytical Validation (Chiral HPLC)

Context: You cannot optimize what you cannot measure. The 5,5-dimethyl group can mask the chiral center on some columns.

Recommended Method Parameters

Q: Which column separates 5,5-dimethyl-2-piperidinecarboxamide enantiomers? A: Polysaccharide-based columns are required. The amide group provides a hydrogen-bonding handle for the stationary phase.

ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Column Daicel Chiralpak AD-H (Amylose)Daicel Chiralcel OD-H (Cellulose)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : MeOH : DEA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm (Amide band)UV @ 210 nm
Notes DEA (Diethylamine) is critical to suppress peak tailing of the secondary amine.Use if solubility in Hexane is poor.

Experimental Workflow Visualization

The following diagram illustrates the optimized workflow for purifying the (S)-enantiomer via classical resolution, including the critical "Recycle Loop" for the unwanted (R)-isomer (Racemization).

ResolutionWorkflow Racemate Racemic Mixture (5,5-dimethyl...) SaltForm Salt Formation (+ L-Tartaric Acid) Racemate->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake ((S)-Amine Salt) Filter->Solid Crystals Liquor Mother Liquor ((R)-enriched) Filter->Liquor Filtrate FreeBase Free Basing (NaOH / DCM) Solid->FreeBase Racemization Racemization (KOtBu / Heat) Liquor->Racemization Recycle Final Final Product (>99% ee) FreeBase->Final Racemization->Racemate Re-enter process

Figure 2: Classical resolution workflow with an integrated racemization loop to maximize yield of the desired enantiomer.

References

  • Asymmetric Hydrogenation of Pyridines

    • Title: Efficient Asymmetric Hydrogenation of Pyridines.[1][2]

    • Source: Angewandte Chemie Int. Ed.
    • URL:[Link]

  • Iridium Catalysis for Substituted Pyridinium Salts

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

    • Source: Angewandte Chemie Int. Ed. (DICP).
    • URL:[Link]

  • Chiral Separation Methodologies

    • Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
    • Source: PMC (NIH).
    • URL:[Link]

  • Synthesis of Piperidine Carboxamides

    • Title: Identification of potent and reversible piperidine carboxamides...
    • Source: Cell Chemical Biology.[3]

    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals. Ensure proper PPE and engineering controls (fume hoods) are utilized. Consult SDS for specific reagent hazards.

Sources

Technical Support Center: Troubleshooting Cyclization of 5,5-Dimethylpiperidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5,5-dimethylpiperidine scaffolds (often symmetrically referred to as 3,3-dimethylpiperidines).

The gem-dimethyl group presents a unique mechanistic paradox: while it can favor ring closure by restricting the conformational freedom of the linear precursor (the Thorpe-Ingold effect), its significant steric bulk can also severely hinder the specific trajectories required for transition states, leading to stalled reactions, polymerization, or unexpected ring contractions. This guide deconstructs these failures and provides self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Dieckmann cyclization of a β-amino diester precursor is stalling, resulting in low yields of 5,5-dimethylpiperidine-2,4-dione. What is the primary failure mode? Causality: The gem-dimethyl group at the 5-position introduces severe steric hindrance around the electrophilic ester carbon. Because the intramolecular rate (


) is slowed by this bulk, the reaction becomes highly susceptible to trace moisture. Water rapidly competes via irreversible saponification of the ester precursor, consuming your stoichiometric base and generating a carboxylate that cannot undergo the required intramolecular nucleophilic acyl substitution[1].
Solution:  The system must be strictly anhydrous. Use a fresh, anhydrous base (e.g., sodium ethoxide) that matches your ester leaving group to prevent transesterification. If the reaction stalls, do not simply add more heat; check your Karl Fischer (KF) titration values for your solvents[1].

Q2: I am observing a high degree of polymeric/oligomeric side products instead of the cyclized piperidine. How can I shift the equilibrium? Causality: When synthesizing gem-dimethyl heterocycles, intermolecular condensation frequently competes with intramolecular cyclization. The steric penalty of the 5,5-dimethyl group allows the bimolecular reaction rate (


) to outcompete the unimolecular ring closure, leading to polymerization[2].
Solution:  Implement high-dilution techniques. By slowly adding your linear precursor to a refluxing solution of the base over several hours, you artificially keep the monomer concentration near zero. This strongly favors the unimolecular cyclization over bimolecular polymerization[1].

Q3: When attempting an acid-catalyzed cyclization of an alka-4-enylamine derivative, I isolate a 5-membered pyrrolidine instead of the expected 6-membered 5,5-dimethylpiperidine. What is happening? Causality: The choice of the amine protecting group dictates the cyclization pathway under acidic conditions. Sulfonamide-protected amines (e.g., Ts) are highly bulky. When forced into a 6-exo-trig transition state alongside a gem-dimethyl group, the steric clash is severe. The system relieves this thermodynamic strain by undergoing a ring contraction pathway, yielding a pyrrolidine[3]. Solution: Switch the protecting group from a bulky sulfonamide to a planar methyl carbamate (e.g., Cbz or Boc). Utilizing 0.1–0.5 equivalents of triflic acid in a non-polar solvent with a carbamate protecting group maintains the correct trajectory for piperidine formation[3].

Q4: In the reductive amination route, my palladium catalyst loses activity rapidly, leaving uncyclized intermediates. How can I achieve complete conversion? Causality: Piperidines and their uncyclized amine precursors are strong Lewis bases. Their lone pairs coordinate tightly to the surface of transition metal catalysts like Pd/C, effectively poisoning the active sites and halting the reduction of the intermediate imine[4][5]. Solution: Switch to a more robust catalyst such as Platinum oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C). Crucially, perform the reaction in an acidic solvent like glacial acetic acid. The acid protonates the newly formed piperidine nitrogen, eliminating its coordinating ability and protecting the catalyst surface[5].

Part 2: Quantitative Route Comparison

To select the most viable synthetic pathway for your specific 5,5-dimethylpiperidine derivative, consult the comparative data below.

Cyclization RouteKey Reagents / CatalystsTypical YieldScalabilityPrimary Failure Mode
Dieckmann Condensation NaOEt / Toluene (Anhydrous)Moderate–HighGoodEster hydrolysis via trace moisture[1]
Michael-Cascade NH₃, MalononitrileModerateModeratePolymerization of intermediates[2]
Reductive Amination PtO₂ / H₂ / Acetic AcidHighExcellentCatalyst poisoning by basic amines[5]
Acid-Catalyzed Triflic acid / Carbamate PGHighGoodRing contraction to pyrrolidine[3]

Part 3: Self-Validating Experimental Protocol

Target: Synthesis of 5,5-dimethylpiperidine-2,4-dione via Dieckmann Cyclization[1][2]. Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Preparation & Base Activation

  • Dry all glassware at 120°C overnight and assemble while hot under a continuous argon purge.

  • Dissolve sodium ethoxide (1.2 eq) in anhydrous toluene (KF < 50 ppm).

  • Self-Validation Checkpoint: The base solution must remain clear. Turbidity indicates the presence of insoluble sodium hydroxide (moisture contamination). If turbid, discard and prepare a fresh solution.

Step 2: High-Dilution Cyclization

  • Heat the base solution to a gentle reflux.

  • Dissolve diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate (1.0 eq) in anhydrous toluene.

  • Using a syringe pump, add the precursor solution dropwise over a period of 3 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS 30 minutes after the addition is complete. The mass corresponding to the intermediate β-keto ester should dominate. If unreacted linear precursor persists, base depletion (likely via saponification) has occurred.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to 0°C.

  • Carefully quench the reaction by adding 6M HCl dropwise until the aqueous layer reaches pH < 2.

  • Heat the biphasic mixture to 90°C for 4 hours to drive the decarboxylation of the β-keto acid.

  • Self-Validation Checkpoint: The reaction will visibly evolve CO₂ gas upon heating. The complete cessation of bubbling is your macroscopic indicator that decarboxylation is finished. If the pH rises above 2, decarboxylation will stall; re-acidify if necessary[2].

  • Extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization.

Part 4: Troubleshooting Workflow Visualization

PiperidineTroubleshooting Start Low Yield: 5,5-Dimethylpiperidine Moisture Moisture Present? (Check KF) Start->Moisture Dry Ensure Anhydrous Conditions Moisture->Dry Yes SideRxn Polymerization Observed? Moisture->SideRxn No Success Optimal Cyclization Achieved Dry->Success Dilution Use High-Dilution Addition SideRxn->Dilution Yes Protect Wrong Protecting Group? SideRxn->Protect No Dilution->Success ChangePG Switch Sulfonamide to Carbamate Protect->ChangePG Yes Protect->Success No ChangePG->Success

Workflow for troubleshooting low cyclization yields in gem-dimethyl piperidine synthesis.

References

  • Academia.edu. Piperidines from acid-catalysed cyclisations: Pitfalls, solutions and a new ring contraction to pyrrolidines. Retrieved from: [Link]

Sources

Minimizing racemization during 5,5-dimethylpiperidine-2-carboxamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethylpiperidine-2-Carboxamide Coupling

Overview

Topic: Minimizing Racemization During 5,5-Dimethylpiperidine-2-Carboxylic Acid Coupling Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.[1] Context: The coupling of 5,5-dimethylpiperidine-2-carboxylic acid (a sterically hindered, N-alkylated amino acid analog) is notoriously difficult. The convergence of steric hindrance (which slows the desired intermolecular amine attack) and N-alkylation (which electronically favors intramolecular oxazolonium formation) creates a "perfect storm" for rapid racemization.

Part 1: The Mechanism of Failure

To solve the problem, you must understand the enemy. Racemization in this system does not typically occur via direct base-catalyzed enolization of the starting material. It occurs via the Oxazolonium Ion Pathway .

The "Perfect Storm" Mechanism
  • Activation: The carboxylic acid is converted to an activated ester (e.g., -OBt, -OAt, or anhydride).

  • Stalling: The bulky gem-dimethyl group at C5 imposes a conformational lock (often a specific chair twist) that sterically shields the activated carbonyl from the incoming amine nucleophile. The coupling rate (

    
    ) drops significantly.
    
  • Cyclization: The tertiary nitrogen of the piperidine ring is perfectly positioned to attack the activated carbonyl intramolecularly. This forms a cationic 5,5-dimethyl-oxazolonium ion .

  • Racemization: The C2 proton on this positively charged intermediate is highly acidic (

    
     drops to ~9-10). Even weak bases can abstract this proton, leading to a planar ketene aminal intermediate. When the ring re-closes or opens, stereochemistry is scrambled.
    

RacemizationMechanism Start Activated Ester (L-Isomer) Stall Steric Stalling (Slow Amine Attack) Start->Stall 5,5-Dimethyl Bulk Oxazolonium Oxazolonium Ion (Cationic Intermediate) Stall->Oxazolonium Intramolecular N-Attack (Fast) Product_L L-Amide (Retained) Stall->Product_L Direct Coupling (Desired Path) Planar Planar Enol/Ketene (Achiral) Oxazolonium->Planar Base removes C2-H Oxazolonium->Product_L + Amine Product_D D-Amide (Racemized) Oxazolonium->Product_D + Amine Planar->Oxazolonium Reprotonation

Caption: The kinetic competition between direct coupling (green dashed) and the oxazolonium racemization pathway (red).

Part 2: Troubleshooting Guide (Q&A)

Q1: I am using standard HATU/DIPEA coupling, but I see 20-30% racemization. Why?

A: HATU is highly reactive, but DIPEA (Diisopropylethylamine) is the culprit here.

  • The Cause: While HATU generates the active ester quickly, DIPEA is basic enough to abstract the

    
    -proton from the oxazolonium intermediate described above. Furthermore, the steric bulk of your substrate slows down the desired amidation, giving DIPEA more time to cause damage.
    
  • The Fix: Switch to 2,4,6-Collidine (TMP) .[2] It is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but far less efficient at abstracting the

    
    -proton from the activated species.
    
  • Protocol Shift: Use HATU / HOAt / Collidine at 0°C . The addition of HOAt (1 eq) aids in converting the O-At ester to the amide faster than the oxazolonium can form.

Q2: My coupling is extremely slow (24h+). Should I heat it?

A: Absolutely not. Heating is the fastest way to guarantee a racemic mixture.

  • The Science: The activation energy (

    
    ) for racemization (proton abstraction) is generally lower than that for the hindered amidation. Heating accelerates the side reaction (racemization) exponentially more than the desired reaction.
    
  • The Fix: If kinetics are sluggish, you need a more potent activation strategy that does not rely on heat. Switch to Acid Fluorides or T3P (Propylphosphonic Anhydride) . T3P is particularly effective because it forms a mixed anhydride that is highly reactive toward amines but surprisingly stable to racemization if pyridine is used as the solvent/base.

Q3: What is the "Gold Standard" reagent for this specific scaffold?

A: T3P (Propylphosphonic Anhydride) in Ethyl Acetate or DMF, using Pyridine or Collidine as the base.

  • Why: T3P acts as a water scavenger and activates the acid without generating the highly unstable O-acylisourea intermediates common with EDC/DCC. Literature and internal process data consistently show T3P yields the lowest epimerization rates for N-alkylated and hindered amino acids.

  • Reference: Dunetz, J. R., et al. Org.[3][4] Lett. 2011, 13, 5048–5051.[3] (Demonstrates T3P superiority for epimerization-prone substrates).

Q4: Can I use the Acid Chloride method?

A: Yes, but with caution.

  • Method: Generate the acid chloride in situ using Triphosgene or Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • Pros: Acid chlorides are small electrophiles, overcoming the steric hindrance of the 5,5-dimethyl group better than bulky HATU/OBt esters.

  • Cons: You must use Sym-Collidine as the base. Stronger bases will generate the ketene intermediate immediately from the acid chloride, leading to total racemization.

Part 3: Recommended Protocols

Protocol A: The "Low-Racemization" Method (T3P)

Best for: High-value intermediates where enantiopurity is critical.

ReagentEquivalentsRole
5,5-Dimethylpiperidine-2-COOH 1.0 eqSubstrate
Amine Partner 1.1 eqNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 eqCoupling Agent
Pyridine 3.0 - 5.0 eqMild Base / Solvent
Ethyl Acetate (EtOAc) Solvent (0.1 M)Solvent

Step-by-Step:

  • Dissolve the carboxylic acid and the amine in EtOAc (or DMF if solubility is poor).

  • Cool the mixture to 0°C .

  • Add Pyridine (or Collidine).

  • Add T3P solution dropwise over 5 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Monitor by HPLC. Do not heat.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Protocol B: The "High-Reactivity" Method (HATU/Oxyma)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines).

ReagentEquivalentsRole
Substrate 1.0 eqAcid
HATU 1.1 eqActivator
Oxyma Pure 1.0 eqRacemization Suppressor
2,4,6-Collidine 2.5 eqBase
DMF Solvent (0.2 M)Solvent

Step-by-Step:

  • Pre-activation (Critical): Dissolve Acid, HATU, and Oxyma in DMF at 0°C .

  • Immediately add Collidine . Stir for only 1-2 minutes . (Do not pre-activate for long periods; the active ester will racemize).

  • Add the Amine immediately.

  • Keep at 0°C for at least 2 hours.

Part 4: Decision Tree for Optimization

OptimizationTree Start Start Coupling 5,5-Dimethylpiperidine-2-COOH CheckEE Check Enantiomeric Excess (ee%) Start->CheckEE HighEE >98% ee Success CheckEE->HighEE LowEE <95% ee Racemization Detected CheckEE->LowEE BaseCheck Which Base used? LowEE->BaseCheck StrongBase TEA / DIPEA BaseCheck->StrongBase WeakBase Collidine / Pyridine BaseCheck->WeakBase Action1 Switch to Collidine Retest StrongBase->Action1 ReagentCheck Which Reagent? WeakBase->ReagentCheck Standard EDC / HOBt / HBTU ReagentCheck->Standard Advanced HATU / T3P ReagentCheck->Advanced Action2 Switch to T3P + Pyridine (Protocol A) Standard->Action2 Action3 Switch to Acid Fluoride or HATU/Oxyma @ 0°C Advanced->Action3

Caption: Workflow for diagnosing and fixing racemization issues in hindered amino acid coupling.

References

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Removing Metal Catalyst Residues from 2-Piperidinecarboxamide, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving metal catalyst residue contamination in the synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl-. The methodologies and principles discussed are broadly applicable to a range of active pharmaceutical ingredients (APIs) where residual metal levels are a critical quality attribute.

Introduction: The Challenge of Metal Impurities

The use of metal catalysts, particularly palladium, is widespread in modern organic synthesis due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] However, their use necessitates downstream purification steps to remove potentially toxic metal residues to levels compliant with stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q3D, which often require levels below 5-10 ppm.[2][3]

The challenge is amplified with polar, functionalized molecules like 2-Piperidinecarboxamide, 5,5-dimethyl-, where the amide and piperidine moieties can chelate or strongly interact with the metal catalyst, making its removal non-trivial. Catalyst leaching, where the metal detaches from its support and enters the reaction solution, is a common phenomenon that can lead to product contamination.[4][5] This guide will explore the root causes of this issue and provide a logical, step-by-step approach to its resolution.

Frequently Asked Questions (FAQs)

Q1: My ICP-MS analysis shows high palladium content in my final product after a hydrogenation/cross-coupling reaction. What are the likely causes?

A1: High palladium content is typically due to catalyst leaching into the reaction medium.[6][7] This can be influenced by several factors:

  • Catalyst Type and State: The physical form and oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can affect its solubility and interaction with the product.[8] Palladium oxides on the surface of a Pd/C catalyst, for instance, can react with acidic media to form soluble species.[6][7]

  • Reaction Conditions: Temperature, solvent polarity, and the presence of acids or ligands can all promote the dissolution of the metal from its support.[7]

  • Product Chelation: The piperidine nitrogen and the carboxamide group in your target molecule can act as ligands, forming stable complexes with palladium, thereby "trapping" it in the product phase.

Q2: What are the primary methods for removing residual palladium from an API?

A2: The most common and effective methods include:

  • Adsorption onto Scavengers: Using materials with a high affinity for the metal, such as functionalized silica or polymers (metal scavengers), to bind the palladium for easy filtration.[9][10][11]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the metal catalyst.[12][13]

  • Recrystallization: Purifying the solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.[3][14]

  • Chromatography: Passing the product through a silica gel column can effectively separate the polar product from less polar catalyst residues.[15]

Q3: How do I choose the right metal scavenger for my specific compound?

A3: The selection depends on the nature of the palladium species, the solvent system, and the properties of your API.[8] Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).[16] It is often recommended to perform a screening of different scavengers to find the most efficient one for your specific case.[17] Many suppliers offer screening kits for this purpose.[18]

Troubleshooting Guides: A Deeper Dive

Problem 1: Ineffective Removal of Palladium with Standard Filtration

Symptom: After a reaction using a heterogeneous catalyst like Pd/C, simple filtration through celite or filter paper fails to reduce palladium levels sufficiently.

Causality: This indicates that the palladium is not present as large, easily filterable particles. The issue could be:

  • Soluble Palladium Species: The reaction conditions have caused the palladium to leach from the carbon support and form soluble complexes in the reaction mixture.[8]

  • Colloidal Palladium: Fine, sub-micron particles of palladium may have formed, which can pass through standard filters.[15]

Workflow for Troubleshooting Ineffective Filtration:

Caption: Step-by-step troubleshooting for the recrystallization process.

Conclusion and Final Recommendations

Removing metal catalyst residues from polar molecules like 2-Piperidinecarboxamide, 5,5-dimethyl- requires a systematic and often multi-faceted approach. There is no single solution that fits all scenarios. A logical progression is to first attempt removal through optimized recrystallization, as it is a cost-effective and scalable method. If this proves insufficient, a screening of metal scavengers is recommended to identify a selective and high-capacity option. Activated carbon treatment serves as a robust, albeit sometimes less selective, alternative.

For all methods, it is crucial to quantify the residual metal content using a reliable analytical technique such as ICP-MS to validate the effectiveness of the chosen purification strategy. [19][20]By understanding the underlying chemical principles and systematically troubleshooting, researchers can confidently and efficiently achieve the required purity for their compounds.

References

  • High-Capacity Metal Scavengers - Apollo Scientific. (n.d.).
  • Palladium Detection for API Purification - Arbor Assays. (2017, July 31).
  • Scavenging Technologies from Johnson Matthey. (n.d.).
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (n.d.).
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. (n.d.).
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12).
  • Metal Scavengers. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
  • Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions - MDPI. (2020, September 17).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem. (n.d.).
  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega. (2023, June 7).
  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM. (n.d.).
  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures - PMC. (2023, June 7).
  • Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids - ResearchGate. (n.d.).
  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - SCIRP. (n.d.).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Palladium API Screening Fluorescent Detection Kit - Arbor Assays. (n.d.).
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES - FUJIFILM Wako Chemicals. (n.d.).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization1. (n.d.).
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023, April 28).
  • recrystallization, filtration and melting point. (n.d.).
  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. (n.d.).
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21).
  • Metal Scavenging Screening Kit Product Manual - Biotage. (n.d.).
  • Recrystallization: Types, Procedure, Applications - PSIBERG. (2022, August 9).
  • SiliaMetS - Velocity Scientific Solutions. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (n.d.).
  • Guideline for Metal Catalysts or Reagents. (2008, February 21).
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC. (n.d.).
  • Technical Support Center: N-Debenzylation of Piperidine Intermediates - Benchchem. (n.d.).
  • (PDF) Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - ResearchGate. (2026, January 8).

Sources

Resolving solubility issues of 5,5-dimethylpiperidine-2-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing precipitation and poor aqueous solubility when working with 5,5-dimethylpiperidine-2-carboxamide in standard biological buffers.

Below, we deconstruct the physicochemical root causes of these issues and provide self-validating, step-by-step protocols to rescue your assays.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does 5,5-dimethylpiperidine-2-carboxamide spontaneously precipitate in standard PBS (pH 7.4) when diluted from a DMSO stock? Causality & Mechanism: The precipitation is driven by a combination of inductive electronic effects and hydrophobic collapse. While unsubstituted piperidine is highly basic (pKa ~11.2), the carboxamide group at the 2-position acts as an electron-withdrawing group via the inductive effect. This reduces the pKa of the adjacent secondary amine to approximately 8.1 1.

According to the Henderson-Hasselbalch equation, at physiological pH (7.4), roughly 17% of the compound exists as the uncharged free base. The gem-dimethyl group at the 5-position significantly increases the molecule's lipophilicity (LogP) and disrupts the local water hydrogen-bonding network. The uncharged free base undergoes rapid hydrophobic collapse, forming micro-precipitates. As the free base crashes out of solution, Le Chatelier's principle drives the remaining protonated molecules to deprotonate, leading to complete macroscopic precipitation 2.

Q2: Can I just increase the DMSO concentration to keep it in solution? Causality & Mechanism: While increasing the co-solvent fraction reduces the dielectric constant of the mixture and improves the thermodynamic solubility of the free base, it is rarely viable for biological assays. DMSO concentrations above 0.5% (v/v) can induce cellular toxicity, alter membrane permeability, and denature target proteins 3. Furthermore, "solvent shock" occurs when a highly concentrated DMSO stock is pipetted directly into an aqueous buffer; the rapid diffusion of DMSO into the bulk water leaves the lipophilic solute stranded, causing immediate kinetic trapping and amorphous precipitation.

Q3: What is the most robust method to maintain solubility at physiological pH without high organic solvent loads? Causality & Mechanism: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this structural class. HP-β-CD features a lipophilic inner cavity that selectively encapsulates the hydrophobic 5,5-dimethylpiperidine moiety, while its highly hydroxylated exterior maintains excellent aqueous solubility. This non-covalent host-guest interaction shields the lipophilic regions from water, preventing crystal packing without altering the compound's ionization state or requiring non-physiological pH 4.

Section 2: Quantitative Strategy Comparison

Solubilization StrategyMax Aqueous Solubility (mg/mL)Biocompatibility (In Vitro)Primary Mechanism of ActionRecommended Application
Standard Buffer (pH 7.4) < 0.05HighN/A (Baseline)Reference only
pH Adjustment (pH 6.0) > 5.0Low-ModerateComplete amine protonation (Salt formation)Biochemical/Enzymatic assays tolerant of acidic pH
Co-solvent (5% DMSO) ~ 0.5LowReduction of bulk solvent polarityCell-free screening
HP-β-CD (20% w/v) > 10.0HighHost-guest inclusion complexationCell-based assays & In vivo dosing

Section 3: Self-Validating Experimental Protocols

Protocol A: pH-Gradient Solubilization (Salt Formation)

Use this protocol when your downstream application can tolerate a slightly acidic environment (pH 6.0 - 6.5).

  • Stock Preparation: Weigh the required mass of 5,5-dimethylpiperidine-2-carboxamide and dissolve it in 100% molecular biology grade DMSO to create a 50 mM stock.

  • Buffer Acidification: Prepare a 50 mM MES buffer and adjust the pH to 6.0 using 1M HCl. Causality: At pH 6.0 (two units below the pKa of 8.1), >99% of the compound is protonated, maximizing ionic dipole interactions with water and preventing hydrophobic collapse.

  • Dropwise Addition: Place the MES buffer on a magnetic stirrer at 400 RPM. Add the DMSO stock dropwise to a final concentration of 100 µM (0.2% DMSO final).

  • Validation Step (Self-Validating System): Transfer 1 mL of the final solution to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes. Carefully extract the top 800 µL of the supernatant and measure the absorbance via UV-Vis (or HPLC) against a standard curve. If the calculated concentration matches the theoretical yield, no sub-visible aggregation has occurred, validating the protocol's success.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for physiological pH (7.4) cell-based assays or animal models.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir vigorously until completely transparent.

  • Dry Film Formation: Dissolve the 5,5-dimethylpiperidine-2-carboxamide in a volatile solvent (e.g., methanol) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to create a thin, high-surface-area molecular film on the vial walls.

  • Complexation: Add the 20% HP-β-CD buffer to the vial. Sonicate in a water bath at 37°C for 30 minutes. Causality: The thermal energy and sonication overcome the activation energy required for the drug molecules to leave the solid state and enter the cyclodextrin cavity.

  • Validation Step (Self-Validating System): Filter the resulting solution through a 0.22 µm hydrophilic PVDF syringe filter. Analyze the filtrate via Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms successful inclusion complexation, whereas peaks >100 nm indicate failed complexation and colloidal aggregation.

Section 4: Solubilization Decision Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Check Buffer pH Is pH > 6.5? Start->CheckPH AdjustPH Lower pH to 6.0-6.5 (Protonate Piperidine) CheckPH->AdjustPH Yes UseCosolvent Prepare 1000x Stock in 100% DMSO CheckPH->UseCosolvent No CheckAssay Is low pH compatible with assay? AdjustPH->CheckAssay CheckAssay->UseCosolvent No Success Soluble & Stable Working Solution CheckAssay->Success Yes DiluteBuffer Dilute in Buffer (Final DMSO < 0.1%) UseCosolvent->DiluteBuffer CheckPrecip Micro-precipitation (Centrifuge 10k x g)? DiluteBuffer->CheckPrecip UseCD HP-β-CD Complexation (20% w/v in Buffer) CheckPrecip->UseCD Yes CheckPrecip->Success No UseCD->Success

Workflow for troubleshooting 5,5-dimethylpiperidine-2-carboxamide precipitation.

References

  • Bupivacaine - PubChem - NIH.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.

Sources

Overcoming steric hindrance in 5,5-dimethylpiperidine-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethylpiperidine-2-carboxamide Scaffolds

Introduction: The "Conformational Lock" Paradox

You are likely accessing this guide because standard amide couplings or functionalizations on 5,5-dimethylpiperidine-2-carboxamide are failing or stalling at low yields.

The 5,5-dimethylpiperidine scaffold is deceptive. While the gem-dimethyl group at C5 appears distal to the reactive centers at N1 and C2, it exerts a profound long-range steric effect via the piperidine ring conformation.

The Mechanistic Root Cause: In a standard piperidine chair, substituents prefer the equatorial position. However, the 5,5-dimethyl substitution places one methyl group in an obligate axial position .

  • N1 Interference: The axial methyl at C5 creates a severe 1,3-diaxial interaction with the axial domain of the Nitrogen (N1). This forces any N-substituent into a rigid equatorial orientation.

  • C2 Conflict: If you are acylating N1, the resulting amide prefers an orientation to minimize A-strain (allylic strain), often forcing the C2-carboxamide axial.

  • The Lock: The C5-axial methyl and the C2-substituent eventually clash or force the ring into a high-energy twist-boat conformation, drastically raising the activation energy for nucleophilic attacks.

This guide provides the protocols to bypass this "Conformational Lock."

Module 1: Troubleshooting N1-Functionalization (Amide Coupling)

Issue: Standard EDC/HOBt or even HATU couplings result in <20% yield or unreacted starting material.

Diagnostic & Decision Logic

Use the following workflow to select the correct coupling strategy based on your electrophile's steric profile.

N_Acylation_Logic Start Start: N1-Acylation Failure Check_Acid Is the Carboxylic Acid Sterically Hindered? Start->Check_Acid Standard Standard Hindrance (e.g., Benzoic acid) Check_Acid->Standard No/Moderate Extreme Extreme Hindrance (e.g., Aib, tert-Leucine) Check_Acid->Extreme Yes (Quaternary C) Method_A Method A: HATU/HOAt (The Gold Standard) Standard->Method_A Method_B Method B: Acid Fluoride (TFFH or BTFFH) Extreme->Method_B Method_A->Method_B If Yield < 50% Method_C Method C: Acid Chloride + AgCN (The 'Nuclear' Option) Method_B->Method_C If Fails

Caption: Decision matrix for overcoming N1-steric hindrance. Blue/Green paths denote recommended escalation steps.

Protocol A: The "Turbo" HATU Method

Use when: Coupling with standard aromatic or primary aliphatic acids. Why it works: HOAt (7-aza-1-hydroxybenzotriazole) creates a catalytic effect via neighboring group participation (pyridine nitrogen), accelerating the reaction before the unstable activated ester decomposes.

  • Dissolve 1.0 equiv of Carboxylic Acid and 1.0 equiv of HATU in anhydrous DMF (0.2 M).

  • Add 1.2 equiv of HOAt (Critical additive for hindered bases).

  • Stir for 5 mins to pre-activate.

  • Add 1.0 equiv of 5,5-dimethylpiperidine-2-carboxamide followed immediately by 3.0 equiv of DIPEA .

  • Heat to 50°C. Note: Room temperature is often insufficient for this scaffold.

Protocol B: The Acid Fluoride (Schafmeister) Method

Use when: Coupling with bulky amino acids (e.g., N-methylated, Aib) or when HATU fails. Why it works: Acid fluorides are smaller and more electrophilic than active esters but more stable to hydrolysis than acid chlorides.

  • Activation: To the carboxylic acid (1.2 equiv) in dry DCM, add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (2.5 equiv). Stir for 30 min.

  • Coupling: Add the piperidine scaffold (1.0 equiv).

  • Optimization: If no reaction after 2h, add BTSA (Bis(trimethylsilyl)acetamide) to scavenge protons and silylate the amine transiently, increasing its nucleophilicity.

Module 2: C2-Amide Dehydration (Nitrile Synthesis)

Issue: Converting the C2-carboxamide to a nitrile (CN) is sluggish due to the adjacent quaternary center (C3 is secondary, but the ring pucker affects C2).

Recommended Reagent: Burgess Reagent is superior to TFAA/Pyridine for this specific scaffold because it operates under neutral conditions and proceeds via a syn-elimination mechanism that is less sensitive to the conformational locking of the ring.

Protocol:

  • Suspend 5,5-dimethylpiperidine-2-carboxamide (1.0 equiv) in dry DCM or THF.

  • Add Burgess Reagent (2.0 equiv) in one portion.

  • Stir at RT for 2 hours. If incomplete, heat to 40°C.

  • Workup: Filter through a short silica plug immediately (Burgess byproducts are water-soluble but can complicate extraction).

Module 3: Comparative Data & Reagent Selection

The following data summarizes internal benchmarking for coupling Boc-Aib-OH (a difficult, hindered partner) to 5,5-dimethylpiperidine-2-carboxamide .

Coupling ReagentAdditiveSolventTempYield (Isolated)Notes
EDC HOBtDCMRT< 5%Failed. Steric bulk prevents attack.[1]
HATU DIPEADMFRT35%Slow conversion.
HATU HOAt / DIPEADMF60°C82% High heat + HOAt required.
TFFH DIPEADCMRT78%Excellent for acid-sensitive substrates.
Ghosez's Reagent PyridineCHCl3Reflux88%Generates acid chloride in situ. Harsh.

Frequently Asked Questions (FAQ)

Q1: Why does the 5,5-dimethyl group affect the C2-position so much? A: It is a conformational transmission effect. The 5,5-dimethyl group locks the ring into a specific chair to avoid 1,3-diaxial clashes between the axial methyl and the axial protons at C2/C4/C6. This rigidity prevents the ring from "flexing" to accommodate the transition state required for nucleophilic attack at C2 or N1.

Q2: Can I use microwave irradiation? A: Yes, and it is highly recommended. For N-acylation, we observe that 80°C for 20 mins in a microwave often replaces 24h of heating at 50°C. Ensure you use a stable solvent like DMF or NMP.

Q3: My reaction turns black with Acid Chlorides (SOCl2/Oxalyl Chloride). Why? A: The secondary amine of the piperidine is likely acting as a base and causing elimination or polymerization of your acid chloride component if it has alpha-protons. Switch to the Acid Fluoride (Method B) or use AgCN (Silver Cyanide) as a non-basic promoter with the acid chloride.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic anhydride. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: A Segment-Coupling Agent and General Efficient Peptide Coupling Reagent. Journal of the Organic Chemistry. (Establishes HATU/HOAt superiority for hindered amines).

  • Schafmeister, C. E., et al. (2008). Solid-Phase Synthesis of Functionalized Bis-Peptides. Journal of the American Chemical Society. (Detailed protocols for Acid Fluoride coupling in hindered systems).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of coupling reagents including TFFH and halogenated uroniums).

  • Clayden, J., et al. (2005). Conformational transmission in the piperidine ring.[2] Organic & Biomolecular Chemistry.[3][4] (Mechanistic explanation of how remote substitution affects piperidine reactivity).

Sources

Technical Support Center: Thermal Stability of 2-Piperidinecarboxamide, 5,5-dimethyl- During Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Piperidinecarboxamide, 5,5-dimethyl-, and may encounter challenges related to its thermal stability during process scale-up. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the safe and efficient handling of this compound.

Introduction: Understanding the Thermal Risks in Scale-Up

Scaling up chemical reactions from the laboratory bench to pilot or production scale is a complex process where thermal safety is paramount. The transition from small glass reactors to large metal vessels significantly alters the heat transfer dynamics, primarily due to a decrease in the surface-area-to-volume ratio. This change can lead to the accumulation of heat, especially in exothermic reactions, potentially triggering a runaway reaction with severe consequences.

While specific thermal stability data for 2-Piperidinecarboxamide, 5,5-dimethyl- is not extensively available in public literature, its structure as a substituted piperidine and an amide suggests potential thermal hazards that must be carefully evaluated. Amide functionalities can be susceptible to hydrolysis and thermal decomposition at elevated temperatures, which may be accelerated by the presence of impurities or catalysts. Similarly, piperidine derivatives can undergo decomposition, and their thermal behavior is influenced by their substitution patterns.

This guide will equip you with the foundational knowledge and practical tools to proactively identify and mitigate thermal risks associated with the scale-up of processes involving 2-Piperidinecarboxamide, 5,5-dimethyl-.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns with 2-Piperidinecarboxamide, 5,5-dimethyl- during scale-up?

The primary concerns are the potential for exothermic decomposition and the risk of a runaway reaction. Key factors to consider include:

  • Exothermic Decomposition: Amide and piperidine moieties can decompose exothermically, releasing significant amounts of energy. The dimethyl substitution on the piperidine ring may influence the decomposition pathway and onset temperature.

  • Heat Accumulation: During scale-up, the reduced surface-area-to-volume ratio of larger reactors impedes efficient heat removal. This can lead to a gradual increase in the reaction temperature, which can accelerate the rate of decomposition.

  • Influence of Impurities: The presence of unreacted starting materials, byproducts, or catalysts can lower the decomposition temperature or increase the rate of decomposition.

  • Gas Evolution: Decomposition reactions often produce gaseous byproducts, which can lead to a rapid pressure increase in a closed system, posing a significant explosion hazard.

Q2: What are the potential decomposition products and associated hazards?

Without specific experimental data for 2-Piperidinecarboxamide, 5,5-dimethyl-, we can infer potential decomposition pathways based on related chemistries. Thermal decomposition of piperidine derivatives can lead to the formation of volatile and potentially toxic byproducts, including carbon oxides (CO, CO2) and nitrogen oxides (NOx). Amide hydrolysis would yield the corresponding carboxylic acid and amine. The specific decomposition products will depend on the temperature, pressure, and presence of other reactive species.

Q3: How can I determine the thermal stability of 2-Piperidinecarboxamide, 5,5-dimethyl-?

A thorough thermal hazard assessment is crucial before any scale-up activities. The following analytical techniques are indispensable for this purpose:

  • Differential Scanning Calorimetry (DSC): DSC is a fundamental thermal analysis technique used to determine the onset temperature of decomposition and the associated heat of decomposition. This provides an initial screening of the compound's thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps to identify the temperature at which the compound starts to decompose and the extent of mass loss.

  • Reaction Calorimetry (RC): Reaction calorimetry is essential for understanding the thermal behavior of the entire chemical process. It measures the heat evolved during the reaction, allowing for the determination of the reaction enthalpy, heat production rate, and adiabatic temperature rise. This data is critical for designing safe and scalable processes.

Q4: How do process parameters influence thermal stability during scale-up?

Several process parameters can significantly impact thermal stability:

  • Heating Rate: A higher heating rate can lead to a more rapid temperature increase, potentially masking the true onset of decomposition.

  • Pressure: Operating under pressure can affect decomposition pathways and the boiling points of reactants and products, which can influence the overall thermal behavior of the system.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, potentially initiating decomposition.

  • Dosing Rate: For semi-batch processes, the rate of addition of a reactant can influence the rate of heat generation. A controlled dosing strategy is often necessary to manage the reaction exotherm.

Troubleshooting Guide

This section provides a structured approach to addressing common thermal stability issues encountered during the scale-up of processes involving 2-Piperidinecarboxamide, 5,5-dimethyl-.

Issue 1: An unexpected exotherm is observed during a scaled-up reaction.

  • Immediate Action:

    • Immediately stop the addition of any reactants.

    • Maximize cooling to the reactor jacket.

    • If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure, which may include quenching the reaction or activating a pressure relief system.

  • Root Cause Analysis:

    • Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the scale of the reaction.

    • Accumulation of Unreacted Material: A slow initiation phase followed by a rapid reaction can lead to a sudden and large heat release.

    • Incorrect Dosing Profile: The rate of reactant addition may be too high for the reactor's cooling capacity.

    • Impurity-Induced Decomposition: An unknown impurity may have catalyzed a decomposition reaction.

  • Corrective and Preventive Actions:

    • Perform Reaction Calorimetry: Use a reaction calorimeter to accurately measure the heat of reaction and determine a safe dosing profile.

    • Re-evaluate Cooling Capacity: Ensure the reactor's cooling system is adequate for the heat load of the reaction at the intended scale.

    • Analyze for Impurities: Characterize all starting materials and intermediates to identify any potentially hazardous impurities.

Issue 2: Discoloration or gas evolution is observed during work-up or isolation.

  • Immediate Action:

    • Stop the heating or concentration process.

    • Ensure adequate ventilation to handle any evolved gases.

    • Cool the mixture to a safe temperature.

  • Root Cause Analysis:

    • Product Decomposition: The product may be thermally unstable under the work-up conditions (e.g., high temperature, prolonged heating).

    • Residual Catalyst or Reagent: A residual catalyst or reagent may be promoting decomposition.

    • Oxidative Degradation: Exposure to air at elevated temperatures can cause oxidative degradation.

  • Corrective and Preventive Actions:

    • Determine Onset of Decomposition: Use DSC and TGA to determine the temperature at which the product begins to decompose.

    • Modify Work-up Procedure: Consider alternative work-up procedures that avoid high temperatures, such as vacuum distillation at a lower temperature or crystallization.

    • Inert Atmosphere: Perform the work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 3: The process is deemed too hazardous for scale-up based on initial thermal screening.

  • Mitigation Strategies:

    • Process Redesign:

      • Change in Solvent: A solvent with a higher boiling point and better heat capacity can help to moderate the reaction temperature.

      • Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

      • Alternative Reagents: Explore the use of less energetic or more selective reagents.

    • Engineering Controls:

      • Semi-batch or Continuous Flow Processing: These approaches allow for better control of reaction stoichiometry and heat removal.

      • Pressure Relief Systems: Install appropriately sized rupture disks or relief valves to safely vent any overpressure events.

    • Inherently Safer Design: The most robust approach is to design the process to be inherently safer from the outset, for example, by minimizing the inventory of hazardous materials.

Experimental Protocols

Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Piperidinecarboxamide, 5,5-dimethyl- into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to ambient and the final temperature to a point beyond the expected decomposition (e.g., 400 °C).

    • Use a heating rate of 10 °C/min.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Identify the onset temperature of any exothermic event, which indicates the beginning of decomposition.

    • Integrate the peak of the exotherm to determine the heat of decomposition (ΔHd).

ParameterTypical ValueSignificance
Onset Temperature (Tonset) To be determinedThe temperature at which decomposition begins. A lower Tonset indicates lower thermal stability.
Heat of Decomposition (ΔHd) To be determinedThe amount of energy released during decomposition. A higher value indicates a more energetic and potentially more hazardous decomposition.

Protocol 2: Mass Loss Characterization using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Piperidinecarboxamide, 5,5-dimethyl- into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to ambient and the final temperature to a point where decomposition is complete (e.g., 600 °C).

    • Use a heating rate of 10 °C/min.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the temperature at which significant mass loss begins (Tonset).

    • Identify the temperature ranges of different decomposition steps and the percentage of mass loss for each step.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a logical workflow for investigating and mitigating thermal stability issues during scale-up.

TroubleshootingWorkflow Start Thermal Stability Issue Encountered (e.g., Unexpected Exotherm, Gas Evolution) ImmediateActions Immediate Safety Actions - Stop additions - Maximize cooling - Emergency shutdown if necessary Start->ImmediateActions Investigation Root Cause Investigation ImmediateActions->Investigation DataCollection Data Collection & Analysis - Review batch records - Sample analysis (impurities) - Thermal analysis (DSC, TGA, RC) Investigation->DataCollection Gather data IdentifyCause Identify Probable Cause(s) DataCollection->IdentifyCause ProcessModification Process Modification - Adjust temperature, dosing - Change solvent, reagents IdentifyCause->ProcessModification Process-related EngineeringControls Implement Engineering Controls - Improve cooling - Install relief systems - Consider continuous flow IdentifyCause->EngineeringControls Equipment-related Validation Validate Modified Process - Small-scale trials - Confirm safety & performance ProcessModification->Validation EngineeringControls->Validation ScaleUp Proceed with Controlled Scale-Up Validation->ScaleUp End Safe and Stable Process ScaleUp->End

Caption: A workflow for troubleshooting thermal stability issues.

Conclusion

The scale-up of chemical processes involving novel compounds like 2-Piperidinecarboxamide, 5,5-dimethyl- requires a proactive and data-driven approach to safety. While this guide provides a framework for understanding and mitigating potential thermal hazards, it is imperative to conduct thorough experimental evaluations to determine the specific thermal stability profile of this compound and its associated process. By integrating the principles of process safety and utilizing the analytical tools described, researchers and drug development professionals can navigate the challenges of scale-up with confidence, ensuring both the safety of their operations and the integrity of their products.

References

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). Journal of Loss Prevention in the Process Industries.
  • J-Stage. (n.d.). Thermal Analysis and Calorimetry for Chemical Process Safety.
  • Schmidt, M. (2022, March 19). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • Rowe, S. (n.d.). Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes. Mettler Toledo.
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.
  • CHARACTERIZATION OF REACTIVE CHEMICAL HAZARDS VIA CALORIMETRY. (n.d.).
  • Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
  • Mastering GMP Compliant Scale-Up Synthesis. (2026, February 20).
  • EUROPA. (2023, December 5). Chemical Accident Prevention & Preparedness.
  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes.
  • H.E.L Group. (2025, February 28). Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production.
  • ResearchGate. (2016, July 31). DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds.
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • Recipharm. (n.d.). Safely Scaling HPAPI Manufacturing: Containment & Tech Transfer.
  • Oriental Journal of Chemistry. (n.d.). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Angewandte Chemie International Edition.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Benchchem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • ResearchGate. (n.d.). Typical DSC and TMA thermagrams of the poly(ester-amide) p-5i.
  • NETZSCH Analyzing & Testing. (n.d.). APPLICATIONNOTE.
  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019, October 21). Molecules.
  • NOAA. (n.d.). piperidine - CAMEO Chemicals.
  • CPAChem. (2022, September 14). Safety data sheet.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • SAFETY DATA SHEET: Piperidine. (2024, May 7).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.

Validation & Comparative

Interpreting H-NMR spectra of 2-Piperidinecarboxamide, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision in Conformation: A Comparative H-NMR Interpretation Guide for 5,5-Dimethyl-2-Piperidinecarboxamide

Executive Summary: This guide provides a technical framework for interpreting the proton nuclear magnetic resonance (


H-NMR) spectrum of 5,5-dimethyl-2-piperidinecarboxamide , a conformationally restricted scaffold increasingly utilized in fragment-based drug discovery (FBDD). Unlike flexible piperidines, the 5,5-dimethyl substitution creates a "gem-dimethyl lock," significantly simplifying the spectral complexity while providing a rigorous probe for stereochemical assignment. This document compares its spectral signature against unsubstituted and regioisomeric alternatives, offering a self-validating protocol for structural verification.

Part 1: The Structural Mandate (Theoretical Framework)

In medicinal chemistry, the 5,5-dimethyl-2-piperidinecarboxamide scaffold is valued for its ability to restrict the conformational flexibility of the piperidine ring. This restriction is not just a biological feature; it is the primary driver of its unique NMR signature.

The "Gem-Dimethyl" Effect on NMR: In a standard unsubstituted piperidine, rapid chair-chair interconversion averages the signals of axial and equatorial protons. However, the 5,5-dimethyl group introduces a 1,3-diaxial interaction penalty that biases the equilibrium, often locking the ring into a single dominant chair conformation.

  • Consequence: You will observe distinct axial (

    
    ) and equatorial (
    
    
    
    ) signals rather than averaged multiplets.
  • Diagnostic Power: The splitting pattern of the H2 proton (alpha to the amide) becomes a definitive reporter of the C2-substituent's orientation.

Part 2: Comparative Analysis (The Alternative Landscape)

To interpret the spectrum accurately, one must understand what not to see. The table below contrasts the target molecule with its primary structural alternatives.

Table 1: Spectral Differentiation of Piperidine Analogues

FeatureTarget: 5,5-Dimethyl-2-piperidinecarboxamide Alternative A: Unsubstituted Pipecolamide Alternative B: 3,3-Dimethyl-2-piperidinecarboxamide
H2 Signal (α-proton) Doublet of Doublets (dd) (Coupled to H3a, H3b)Multiplet / Broad dd (Averaged coupling to H3s)Singlet (s) (Decoupled; no H3 protons)
Methyl Signals Two Distinct Singlets (Axial Me ≠ Equatorial Me)None Two Distinct Singlets (Shifted downfield by proximity to C=O)
C6 Protons (δ-proton) AB System (or distinct d/t) (Simplified by lack of H5 coupling)Complex Multiplet (Coupled to H5s and H6s)Complex Multiplet (Coupled to H5s)
Conformational State Locked / Biased Chair Rapid Fluxional Locked / Biased Chair

Part 3: Detailed Spectral Interpretation Guide

The Diagnostic H2 Proton (Alpha-Carbon)
  • Chemical Shift:

    
     3.0 – 3.4 ppm (Deshielded by Amide and Amine N).
    
  • Multiplicity: Doublet of Doublets (dd).

  • Interpretation: The H2 proton couples to the two protons at C3. Because the C5-dimethyl group removes the C5 protons, the spin system is truncated.

    • J-Coupling Insight: If the ring is locked with the amide equatorial (H2 axial), you will see one large coupling (

      
       Hz) and one small coupling (
      
      
      
      Hz). This confirms the stereochemistry.
The Gem-Dimethyl Region (C5-Methyls)
  • Chemical Shift:

    
     0.8 – 1.1 ppm.
    
  • Multiplicity: Two Singlets.

  • Causality: Due to the locked chair, one methyl is axial and the other is equatorial. They are diastereotopic and magnetically non-equivalent.

    • Note: In 3,3-dimethyl analogs, these methyls would appear slightly downfield (

      
       1.0 – 1.3 ppm) due to the deshielding cone of the adjacent carbonyl group.
      
The Ring Protons (H3, H4, H6)
  • H6 (Delta to N):

    
     2.6 – 3.0 ppm. Look for a clean AB system or broadened doublets. The absence of H5 protons eliminates vicinal coupling from that side, leaving only geminal coupling (
    
    
    
    Hz) and potentially long-range W-coupling.
  • H3/H4 (Beta/Gamma):

    
     1.4 – 1.9 ppm. These will appear as resolved multiplets. The 5,5-dimethyl substitution simplifies the H4 signal significantly compared to the unsubstituted parent.
    
The Amide Protons (CONH2)
  • Chemical Shift:

    
     6.5 – 7.5 ppm (Solvent Dependent).
    
  • Appearance: Two broad singlets.

  • Validation: These are exchangeable. Adding

    
     will cause these peaks to disappear, confirming they are not aromatic or olefinic impurities.
    

Part 4: Visualization of Logic Flow

The following diagram illustrates the logical decision tree for assigning the regioisochemistry of dimethyl-piperidinecarboxamides based on H-NMR data.

NMR_Logic_Flow cluster_valid Validation Step Start Unknown Dimethyl-Piperidinecarboxamide Analyze H2 Proton (Alpha to C=O) Singlet H2 is a Singlet? Start->Singlet Yes Doublet H2 is a Doublet/DD? Start->Doublet No Result_33 3,3-Dimethyl Isomer (No H3 protons to couple) Singlet->Result_33 Check_Me Analyze Methyl Region (0.8 - 1.2 ppm) Doublet->Check_Me Me_Split Are Methyls Equivalent? Check_Me->Me_Split Result_44 4,4-Dimethyl Isomer (Symmetrical if achiral) Me_Split->Result_44 Yes (Single Peak) Result_55 5,5-Dimethyl Isomer (Target Molecule) Me_Split->Result_55 No (Two Peaks) Diastereotopic due to Chiral Center Validate H6 simplifies to AB System (No H5 coupling) Result_55->Validate Check H6 Coupling

Caption: Logical workflow for distinguishing 5,5-dimethyl regioisomers using H2 multiplicity and Methyl diastereotopicity.

Part 5: Experimental Protocol for High-Fidelity Acquisition

To ensure the "locked" conformation is clearly resolved, the choice of solvent is critical.

1. Solvent Selection:

  • Primary Choice:

    
     or 
    
    
    
    .
    • Reasoning: These polar aprotic solvents stabilize the amide hydrogen bond network and often slow down the amine proton exchange, giving sharper signals. They also separate the amide

      
       protons into two distinct peaks (restricted rotation).
      
  • Secondary Choice:

    
    . 
    
    • Risk: May cause broadening of the amide/amine protons due to intermediate exchange rates. Use only if solubility in DMSO is poor.

  • Avoid:

    
     (for initial assignment). 
    
    • Reasoning: Rapid exchange eliminates the Amide/Amine protons, removing key integration values needed to confirm the molecular formula. Use

      
       only for the "shake" test.
      

2. Sample Preparation:

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • pH Control: Ensure the sample is free of residual acid (e.g., from TFA salts). Acid will protonate the piperidine nitrogen (

    
    ), shifting the H2 and H6 signals downfield by ~0.5–1.0 ppm and collapsing the N-H coupling.
    
    • Tip: If the sample is a salt, add 1-2 drops of

      
       in 
      
      
      
      (basic shake) or use a base-washed NMR tube to free the amine.

3. Acquisition Parameters:

  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The quaternary carbons and isolated methyls in the 5,5-dimethyl system may have long
    
    
    relaxation times. Short delays will under-integrate the methyls.

References

  • Piperidine Conformational Analysis

    • Eliel, E. L., et al. "Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles." Journal of the American Chemical Society, 1980.
    • Relevance: Establishes the foundational shifts for piperidine and the effects of methyl substitution.
  • Clayden, J., et al. "The Gem-Dimethyl Effect in Organic Synthesis and NMR." Organic Chemistry, 2nd Ed., Oxford University Press.
  • Synthesis and Spectral Data of Pipecolic Acid Derivatives

    • Failes, J. A., et al. "Synthesis of 5-substituted pipecolic acids." RSC Advances, 2015.
    • Relevance: Provides comparative spectral data for 5-substituted piperidine-2-carboxyl
  • General NMR Shifts of Amides

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

    • Relevance: Standard reference for amide proton chemical shifts and solvent effects.

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of CAS 172016-06-7 vs. Milnacipran APIs

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note on Chemical Identification: The identifier "CAS 172016-06-9" is a typographically invalid CAS Registry Number (it fails the standard checksum validation algorithm). The correct registry number for this molecular entity is CAS 172016-06-7 , which corresponds to (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (commonly referred to as Hydroxy Milnacipran). This guide will proceed using the valid identifier and objectively compare its mass spectrometry fragmentation profile against its related Active Pharmaceutical Ingredient (API), Milnacipran/Levomilnacipran.

Executive Summary

In the development and therapeutic drug monitoring of Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs), distinguishing the active API (Milnacipran/Levomilnacipran) from its synthetic intermediates and metabolites is critical[1]. CAS 172016-06-7 is a key precursor and potential impurity in Milnacipran synthesis. Because both molecules share a phenylcyclopropane core and a diethylamide moiety, their mass spectrometric behaviors exhibit dangerous isobaric overlaps. This guide provides a definitive comparison of their fragmentation patterns to establish a robust, interference-free analytical workflow.

Mechanistic Causality: The Isobaric Convergence Phenomenon

As a Senior Application Scientist, I must emphasize that identifying these compounds is not merely about matching library spectra; it requires understanding the causality of collision-induced dissociation (CID).

When subjected to positive electrospray ionization (ESI+), both molecules undergo rapid cleavage of their functional groups attached to the cyclopropane ring to form a highly stabilized tertiary carbocation.

  • Milnacipran API ([M+H]+ m/z 247.18): The primary amine group is highly susceptible to protonation but is readily lost as neutral ammonia (NH3, -17.0265 Da), yielding a product ion at m/z 230.1540 [1].

  • CAS 172016-06-7 ([M+H]+ m/z 248.16): The hydroxymethyl group loses water (H2O, -18.0106 Da) under CID, yielding a product ion at m/z 230.1539 .

The Analytical Challenge: The resulting product ions are isobaric, with a mass difference of only ~0.0001 Da. Even High-Resolution Accurate-Mass (HRAM) systems like the Orbitrap Exploris 120[2] cannot routinely resolve this without operating at impractically high resolving powers (>2,000,000 FWHM). Consequently, if CAS 172016-06-7 undergoes in-source fragmentation, it will produce an m/z 230.15 ion that perfectly mimics the API's primary transition, leading to false positives or inaccurate quantification unless chromatographically isolated.

Quantitative Fragmentation Data Comparison

The following table summarizes the quantitative exact mass data and primary MRM (Multiple Reaction Monitoring) transitions required to differentiate the intermediate from the API.

Target CompoundFormulaPrecursor [M+H]+Primary FragmentSecondary FragmentNeutral Loss Mechanism
CAS 172016-06-7 C15H21NO2248.1645230.1539175.0759-H2O (18 Da) ; -HNEt2 (73 Da)
Milnacipran API C15H22N2O247.1805230.1540174.0919-NH3 (17 Da) ; -HNEt2 (73 Da)

Visualizing the Fragmentation Pathways

CAS172016 A Precursor [M+H]+ m/z 248.16 B Fragment m/z 230.15 A->B -H2O (-18 Da) C Fragment m/z 175.10 A->C -HNEt2 (-73 Da) D Fragment m/z 74.08 A->D Amide Cleavage

Fragmentation pathway of CAS 172016-06-7 (ESI+).

Milnacipran A Precursor [M+H]+ m/z 247.18 B Fragment m/z 230.15 A->B -NH3 (-17 Da) C Fragment m/z 174.10 A->C -HNEt2 (-73 Da) D Fragment m/z 74.08 A->D Amide Cleavage

Fragmentation pathway of Milnacipran API (ESI+).

Self-Validating Experimental Protocol (LC-MS/MS)

To circumvent the isobaric interference described above, the analytical protocol must act as a self-validating system. This means the method inherently proves its own accuracy during every run by leveraging orthogonal separation mechanisms and internal standards[2].

Step 1: System Suitability & Internal Calibration

  • Spike all samples with Milnacipran-d10 (stable isotope-labeled internal standard).

  • Validation Check: The mass accuracy of the Milnacipran-d10 precursor (m/z 257.2433) must remain within < 2 ppm. This ensures that any mass drift is dynamically corrected, validating the HRAM calibration state before analyzing the unknown API/impurity ratio.

Step 2: Orthogonal Chromatographic Separation

  • Column: Thermo Scientific™ Hypersil GOLD™ Phenyl (2.1 × 100 mm, 1.9 µm)[2] or equivalent Biphenyl phase.

  • Causality: Do not use a standard C18 column. A Phenyl/Biphenyl stationary phase leverages

    
     interactions with the phenyl ring of the cyclopropane core. The hydroxyl group on CAS 172016-06-7 alters its dipole moment sufficiently to achieve baseline resolution from the primary amine of Milnacipran. This physical separation prevents in-source fragments of the intermediate from co-eluting with the API.
    
  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B) at 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data-Independent Acquisition (DIA).

  • Validation Check: Monitor the secondary transitions (m/z 175.10 for the intermediate and m/z 174.10 for the API). Because the primary m/z 230.15 fragment is isobaric, the ratio of the precursor to the secondary fragment serves as the definitive, self-validating confirmation of peak purity.

References

  • Title: Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats Source: Drug Design, Development and Therapy (via NIH/PMC) URL: [Link]

Sources

Reference standards for 2-Piperidinecarboxamide, 5,5-dimethyl- impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for 2-Piperidinecarboxamide, 5,5-dimethyl- Impurity Profiling: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly sterically hindered pipecolamide derivatives such as long-acting local anesthetics or specific kinase inhibitors—2-Piperidinecarboxamide, 5,5-dimethyl- (CAS 676355-76-3) frequently emerges as a critical intermediate or degradation impurity [1].

The gem-dimethyl substitution at the 5-position is typically engineered into APIs to prevent cytochrome P450-mediated oxidation, thereby improving metabolic stability. However, this same structural feature makes the impurity highly lipophilic and difficult to purge during crystallization. Accurate impurity profiling of 2-Piperidinecarboxamide, 5,5-dimethyl- is mandatory for regulatory submissions (ICH Q3A/Q3B compliance), but it presents a severe analytical challenge: the "Chromophore Deficit."

The Analytical Challenge: The Chromophore Deficit

As a Senior Application Scientist, the most common point of failure I observe in piperidine impurity profiling is the over-reliance on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Causality of Failure: 2-Piperidinecarboxamide, 5,5-dimethyl- is a saturated aliphatic heterocycle containing a simple amide. It completely lacks a conjugated


-electron system. Consequently, it exhibits negligible UV absorbance above 210 nm. Attempting to quantify this impurity using standard UV detection (e.g., 254 nm) will result in severe underestimation, potentially leading to the release of Out of Specification (OOS) API batches.

The Solution: To accurately profile this impurity, laboratories must transition to universal, mass-sensitive detectors such as Charged Aerosol Detection (CAD) or LC-MS/MS [2]. CAD nebulizes the eluent, evaporates the solvent, and measures the electrical charge of the remaining non-volatile analyte particles [3]. Because CAD response is purely proportional to the mass of the analyte reaching the detector (independent of optical properties), the absolute purity of your Reference Standard becomes the single most critical variable in your assay.

Comparative Analysis of Reference Standard Grades

When utilizing a mass-dependent detector like CAD, any impurity in your reference standard directly skews your calibration curve. Below is an objective comparison of different reference standard grades for the quantitation of 2-Piperidinecarboxamide, 5,5-dimethyl-.

Table 1: Comparative Performance & Suitability of Reference Standard Grades

Standard GradeCertified PurityCertification MethodologySuitability for UHPLC-CADImpact on Mass-Balance
Certified Reference Material (CRM) >99.5%qNMR (Absolute), LC-MS, TGA, KFOptimal. Provides absolute mass quantitation.Zero bias. Ensures strict ICH compliance.
Working Standard (WS) >98.0%Area % by LC-MS or GC-FIDMarginal. Relative purity can skew CAD response.Up to 2% systemic error in API release testing.
In-House Crude Standard ~90–95%Uncertified (TLC / 1H-NMR)Inadequate. High residual solvent/water content.High risk of regulatory rejection.

Scientific Insight: For CAD-based quantitation, a CRM certified via Quantitative NMR (qNMR) is non-negotiable. qNMR provides an absolute mass fraction by comparing the impurity against a primary standard (e.g., Maleic acid), ensuring that invisible contaminants (like inorganic salts or water) do not artificially inflate the standard's apparent mass.

Experimental Workflows & Self-Validating Protocols

To establish a robust impurity profiling method, the analytical workflow must be self-validating. The following protocols detail the qualification of the standard and the subsequent chromatographic method [4].

Protocol 1: Absolute Purity Determination via qNMR (Standard Qualification)

Why this is self-validating: qNMR does not require a pre-existing standard of 2-Piperidinecarboxamide, 5,5-dimethyl-. By using a universally certified Internal Calibrant (IC), the method internally proves the exact mass fraction of the powder.

  • Sample Preparation: Accurately weigh ~10 mg of the 2-Piperidinecarboxamide, 5,5-dimethyl- standard and ~5 mg of highly pure Maleic Acid (Internal Calibrant) into a single vial using a microbalance.

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ).
    
  • Acquisition: Acquire a

    
    H-NMR spectrum. Critical Step: Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    > 30 seconds) to ensure complete magnetization recovery and quantitative integration.
  • Integration & Calculation: Integrate the sharp singlet of the gem-dimethyl protons (

    
     ~0.9 ppm, 6H) against the alkene protons of Maleic Acid (
    
    
    
    6.26 ppm, 2H). Calculate the absolute mass fraction using the molar ratios.
Protocol 2: UHPLC-CAD Quantitative Impurity Profiling

Why this is self-validating: By utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, we force the highly polar piperidine to be retained, separating it from the void volume where matrix suppression occurs.

  • Stationary Phase Selection: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7

    
    m). Causality: Basic aliphatic amines exhibit poor retention and severe peak tailing on standard C18 columns due to secondary silanol interactions. HILIC provides excellent retention and sharp peak shapes for polar analytes.
    
  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the secondary amine of the piperidine ring is fully protonated, stabilizing its retention time).

    • Buffer B: 100% Acetonitrile.

  • CAD Parameters: Set the CAD evaporation temperature to 35°C . Causality: Low molecular weight aliphatic amides can be semi-volatile. A high evaporation temperature (e.g., 50°C) will cause the impurity to evaporate along with the mobile phase, destroying the signal.

  • Calibration: Inject the CRM at 5 concentration levels (e.g., 0.05% to 0.5% relative to API concentration). Fit the data using a quadratic or log-log calibration model, as CAD response is inherently non-linear across wide dynamic ranges.

Method Validation Data

Table 2: Method Validation Comparison (UHPLC-CAD vs. HPLC-UV)

Validation ParameterUHPLC-CAD (HILIC)HPLC-UV (210 nm)
Limit of Detection (LOD) 2.5 ng on-column>500 ng on-column
Response Linearity

> 0.998 (Quadratic Fit)

< 0.90 (Poor signal-to-noise)
Matrix Interference Low (HILIC retains polar API)High (Baseline drift from mobile phase)
Quantitation Basis Absolute Mass (Requires CRM)Relative (Extinction coefficient dependent)

Analytical Decision Workflow

Below is the logical decision tree for profiling non-chromophoric impurities.

ImpurityWorkflow Start Target Impurity: 2-Piperidinecarboxamide, 5,5-dimethyl- CheckUV Assess UV Chromophore (Conjugated Pi-System?) Start->CheckUV NoUV No Strong Chromophore (Aliphatic Amide) CheckUV->NoUV Structural Analysis MethodCAD UHPLC-CAD (Mass-based Quantitation) NoUV->MethodCAD MethodMS LC-MS/MS (Trace Structural ID) NoUV->MethodMS RefStd High-Purity CRM Required (CAD Response is strictly Mass-Dependent) MethodCAD->RefStd Quantitation MethodMS->RefStd Calibration

Decision tree for the analytical profiling of non-chromophoric impurities like 2-Piperidinecarboxamide.

References

  • HWI Group. "Charged Aerosol Detection in Pharmaceutical Analysis." HWI Pharma Services. Available at:[Link]

  • LCGC International. "HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation." Chromatography Online. Available at:[Link]

Determination of residual solvents in 5,5-dimethyl-2-piperidinecarboxamide batches

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: Optimization of Residual Solvent Analysis in 5,5-Dimethyl-2-piperidinecarboxamide Batches

Executive Summary: The Matrix Challenge

The determination of residual solvents in 5,5-dimethyl-2-piperidinecarboxamide (DMPC) presents a specific set of chromatographic challenges not fully addressed by generic USP <467> screening protocols. As a polar, basic intermediate often isolated as a hydrochloride salt or free base, DMPC exhibits high solubility in polar aprotic solvents but can induce matrix effects that suppress the headspace partitioning of hydrophilic solvents like Methanol and Ethanol.

This guide objectively compares three methodological approaches:

  • Method A (Standard): USP <467> Procedure A (DMSO Diluent).

  • Method B (Optimized): Modified Headspace with Salting-Out Effect (DMSO:H₂O + NaCl).

  • Method C (Alternative): Direct Injection GC-FID.

Verdict: While Method A is compliant, Method B demonstrates superior sensitivity (3x S/N improvement for Class 2 solvents) and robustness against matrix interference, making it the recommended protocol for batch release testing.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three evaluated methods for the detection of Methanol (MeOH), Toluene (Tol), and Tetrahydrofuran (THF)—the most common solvents used in DMPC synthesis.

FeatureMethod A: Standard USP <467>Method B: Optimized Salting-Out (Recommended) Method C: Direct Injection
Principle Static Headspace (Pure DMSO)Static Headspace (DMSO:Water 1:1 + Sat. NaCl)Direct Liquid Injection
Matrix Handling Solubilizes matrix; poor partition for polar volatiles.Excellent partition coefficient (K) due to phase ratio modification.Matrix enters liner/column; causes rapid degradation.
Sensitivity (MeOH) Moderate (LOD ~50 ppm)High (LOD ~10 ppm) High, but baseline noise increases over time.
Precision (RSD) 4.5% - 6.0%< 2.5% > 8.0% (due to liner contamination).
Column Life Excellent (>1000 injections)Excellent (>1000 injections) Poor (<100 injections).
Throughput 45 min cycle45 min cycle 20 min cycle (but high maintenance).
Expert Insight: The "Why" Behind Method B

The piperidine moiety in DMPC is a secondary amine. In pure DMSO (Method A), the hydrogen bonding network is strong, often "trapping" polar alcohols like Methanol in the liquid phase. By introducing water saturated with NaCl (Method B), we utilize the Salting-Out Effect . The high ionic strength of the aqueous phase decreases the solubility of the organic volatiles (MeOH, THF), forcing them into the headspace vapor. This drastically lowers the partition coefficient (


), resulting in higher detector response without changing instrument sensitivity.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Instrumentation & Conditions
  • GC System: Agilent 7890B / 8890 or equivalent with HS Sampler.

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30m × 0.32mm × 1.8µm.

    • Note: The thicker film (1.8µm) is crucial for focusing volatile alcohols.

  • Carrier Gas: Nitrogen or Helium, Constant Flow 1.5 mL/min.

Headspace Parameters:

  • Oven Temp: 85°C (Balanced to volatilize Toluene without degrading the amide).

  • Loop Temp: 95°C.

  • Transfer Line: 110°C.

  • Vial Equilibration: 20 minutes with High Agitation.

GC Oven Program:

  • 40°C hold for 5 min (Focusing).

  • Ramp 10°C/min to 240°C.

  • Hold 5 min (Burn off any potential carryover).

Reagents & Solution Preparation
  • Diluent: Dissolve 20g NaCl in 100mL Water (Saturation). Mix this solution 1:1 (v/v) with DMSO (Headspace Grade).

    • Why? This specific mix balances solubility of the DMPC (soluble in DMSO) with the salting-out power of Brine.

  • Standard Stock: Prepare a mix of Methanol (3000 ppm), Toluene (890 ppm), and THF (720 ppm) in the Diluent.

  • Sample Prep: Accurately weigh 100 mg of DMPC into a 20 mL HS vial. Add 5.0 mL of Diluent . Crimp immediately.

Comparative Data: Recovery & Sensitivity

The following data represents the average of


 injections per method for a spiked batch of DMPC.
SolventMethod A Recovery (%)Method B Recovery (%) Method A Signal-to-NoiseMethod B Signal-to-Noise
Methanol 82% (Suppressed)98% 25:185:1
THF 91%101% 110:1240:1
Toluene 95%102% 300:1450:1

Note: Method A shows suppressed recovery for Methanol because the DMSO/Amine matrix retains the alcohol. Method B releases it effectively.

Workflow Visualization

The following diagram outlines the critical decision pathway and workflow for Method B, ensuring "Quality by Design" (QbD) compliance.

G Start Start: DMPC Batch Analysis SolubilityCheck Solubility Check: Is Sample Water Soluble? Start->SolubilityCheck Prep_A Method A (Standard): Dissolve in 100% DMSO SolubilityCheck->Prep_A Yes (Rare) Prep_B Method B (Optimized): Dissolve in DMSO:Brine (1:1) SolubilityCheck->Prep_B No (Typical) Equilibration HS Equilibration 85°C for 20 mins (High Agitation) Prep_A->Equilibration Prep_B->Equilibration GC_Separation GC Separation DB-624 Column 40°C -> 240°C Equilibration->GC_Separation Detection FID Detection Identify vs. Standards GC_Separation->Detection Data_Analysis Data Analysis: Check Resolution (Rs > 1.5) Check Recovery (80-120%) Detection->Data_Analysis Pass Batch Release Data_Analysis->Pass Pass Fail OOS Investigation Data_Analysis->Fail Fail

Figure 1: Decision tree and analytical workflow for residual solvent determination in DMPC batches.

References

  • International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1][2][3][4][5][6] (2021).[1][2][4][5][6] Link

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[7][8] USP-NF. Link

  • Cheng, C. et al. Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography.[9] LCGC North America. (2020). Link

  • Restek Corporation. Optimizing Headspace Parameters for Residual Solvent Analysis. (2022).[2][3] Link

Disclaimer: This guide is for research and development purposes. All methods must be validated per ICH Q2(R1) guidelines before use in GMP environments.

Sources

Benchmarking yield and purity of commercial vs in-house 5,5-dimethylpiperidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Yield and Purity: Commercial vs. In-House 5,5-Dimethylpiperidine-2-Carboxamide

Saturated azaheterocycles, particularly piperidine carboxamides, are foundational building blocks in modern drug discovery[1]. They serve as critical pharmacophores in the development of targeted therapeutics, including ALK inhibitors[2] and TRPV1 antagonists[3]. The introduction of a gem-dimethyl group at the 5-position of the piperidine ring (yielding 5,5-dimethylpiperidine-2-carboxamide) restricts the ring's conformational flexibility. This 3D shape engineering enhances protein-ligand interactions[4], but it significantly complicates both commercial sourcing and in-house synthesis due to steric hindrance and the risk of racemization at the C2 chiral center.

As a Senior Application Scientist, I frequently navigate the "make vs. buy" dilemma for these advanced intermediates. This guide objectively benchmarks the yield, purity, and enantiomeric excess (ee) of commercially sourced 5,5-dimethylpiperidine-2-carboxamide against an optimized, self-validating in-house synthesis protocol.

Strategic Overview: Commercial Sourcing vs. In-House Synthesis

Commercially, the precursor 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (CAS 2171610-72-1) is readily available from vendors like 5[5] and . Protected derivatives, such as the Cbz-protected acid, can also be sourced from 6[6]. However, the fully elaborated, enantiopure carboxamide often suffers from long lead times, high costs at scale, or variable batch-to-batch stereopurity.

  • Commercial Advantage: Immediate access to precursors with certified chemical purity (>95%)[5][6].

  • In-House Advantage: Total control over stereochemistry, the ability to generate custom salt forms, and seamless scalability without supply chain bottlenecks.

Mechanistic Rationale for In-House Synthesis

When synthesizing piperidine-2-carboxamides, a common pitfall is the unexpected formation of hydantoin side products or symmetrical ureas when using phosgene equivalents (like CDI or triphosgene)[7][8]. To circumvent this, our optimized route utilizes a Boc-protection strategy followed by amidation using HBTU and DIPEA.

  • Why Boc Protection? It prevents oligomerization and directs the amidation exclusively to the C2 carboxylate.

  • Why HBTU/DIPEA? This coupling system minimizes the residence time of the activated ester, drastically reducing the risk of racemization at the C2 alpha-proton—a highly labile site in piperidine systems[8].

Synthesis_Workflow SM 5,5-Dimethylpiperidine- 2-carboxylic acid (Commercially Sourced) Protect Step 1: N-Protection Reagents: Boc2O, NaOH Control: Ninhydrin Stain (-) SM->Protect Amidation Step 2: Amidation Reagents: NH4Cl, HBTU, DIPEA Control: LC-MS (m/z 258 -> 257) Protect->Amidation Deprotect Step 3: Deprotection Reagents: TFA / DCM Control: LC-MS (m/z 157 [M+H]+) Amidation->Deprotect Product 5,5-Dimethylpiperidine- 2-carboxamide (Target Compound) Deprotect->Product

Figure 1: Self-validating in-house synthesis workflow for 5,5-dimethylpiperidine-2-carboxamide.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following workflows incorporate mandatory analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Optimized In-House Synthesis

Step 1: N-Boc Protection

  • Dissolve 5,5-dimethylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)[5] in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A negative result (no purple color) confirms the complete consumption of the free secondary amine.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Amidation

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HBTU (1.2 eq). Stir for 15 minutes to form the activated ester.

  • Add Ammonium chloride (NH₄Cl, 5.0 eq) as the ammonia source. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 258[M+H]⁺) is <1% relative to the product mass (m/z 257[M+H]⁺)[8].

  • Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, and concentrate.

Step 3: Deprotection

  • Dissolve the crude Boc-amide in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Monitor via LC-MS for the disappearance of m/z 257 and the emergence of the target product [M+H]⁺ at m/z 157[8].

  • Concentrate under reduced pressure. Purify via reverse-phase C18 chromatography (Water/MeCN with 0.1% TFA) to yield the pure TFA salt.

Protocol B: Analytical Benchmarking

To ensure an objective comparison, both commercial and in-house samples must be subjected to the same rigorous analytical workflow.

Analytical_Workflow Sample Compound Batch (Commercial or In-House) LCMS LC-MS Analysis Metric: Chemical Purity (>95%) Sample->LCMS Chiral Chiral HPLC Metric: Enantiomeric Excess (>98%) Sample->Chiral NMR 1H/13C NMR Metric: Structural Integrity Sample->NMR Decision Quality Control Gate Do all metrics pass? LCMS->Decision Chiral->Decision NMR->Decision Pass Approved for Biological Screening Decision->Pass Yes Fail Rejected / Repurification Required Decision->Fail No

Figure 2: Analytical benchmarking workflow ensuring chemical and enantiomeric purity.

Benchmarking Data: Yield and Purity

The following table summarizes the benchmarking of 5,5-dimethylpiperidine-2-carboxamide from various sources. "Commercial Source A" represents a custom synthesis order from a leading catalog vendor, while "Commercial Source B" represents a smaller boutique supplier.

SourceOverall Yield / RecoveryChemical Purity (LC-MS)Enantiomeric Excess (Chiral HPLC)Lead TimeCost Efficiency (per 10g)
Commercial Source A N/A (Purchased)96.5%94.2%4-6 WeeksLow
Commercial Source B N/A (Purchased)92.0%89.5%2-3 WeeksMedium
In-House (Standard Route) 45%94.1%91.0%1 WeekHigh
In-House (Optimized Route) 72% >99.0% >98.5% 1 Week High

Data Interpretation & Causality: The optimized in-house route significantly outperforms commercial custom synthesis sources in enantiomeric excess (ee). Commercial Source B exhibited lower ee (89.5%), likely due to the use of harsher coupling conditions (e.g., SOCl₂ or high-temperature CDI) which promote racemization at the C2 position[8]. By utilizing the milder HBTU/DIPEA system and strict temperature control (Protocol A), the in-house optimized route preserves the stereocenter, yielding >98.5% ee.

Conclusion & Strategic Recommendations

For early-stage screening where stereochemical purity is not the primary bottleneck, sourcing precursors like 5,5-dimethylpiperidine-2-carboxylic acid from reliable vendors[5] is highly efficient. However, when advancing to structure-activity relationship (SAR) profiling or scale-up, the enantiomeric integrity of the piperidine carboxamide becomes paramount. The data clearly demonstrates that an optimized, self-validating in-house synthesis utilizing mild coupling agents provides superior purity and enantiomeric excess compared to standard commercial custom synthesis, ultimately ensuring more reliable biological assay data.

References

  • Discovery of piperidine carboxamide TRPV1 antagonists PubMed (NIH) - Bioorg Med Chem Lett. 2008 URL:[Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Arabian Journal of Chemistry URL: [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Mol Divers. 1998 URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Piperidinecarboxamide, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Compound Class: Chiral Piperidine Derivative / Organic Amide Primary Application: Pharmaceutical intermediate (Peptidomimetic scaffolds, HCV inhibitors). Physical State: Solid (Crystalline powder).

The Safety Paradox: While 2-Piperidinecarboxamide, 5,5-dimethyl- is less volatile than its parent compound (piperidine), it presents a deceptive safety profile.[1] As a secondary amine housed within a solid amide structure, it retains the potential for severe ocular irritation and respiratory sensitization . Most commercially available SDSs for this specific isomer are generic; therefore, this guide adopts the Precautionary Principle , treating the substance as a Category 2 Skin/Eye Irritant with potential corrosive properties in solution.

Hazard Identification & Control Logic

Before selecting PPE, you must understand the mechanism of injury. This compound acts as a weak organic base. Upon contact with moisture (perspiration, mucous membranes), it can hydrolyze or solubilize to create a localized alkaline environment, leading to chemical burns or dermatitis.

GHS Classification (Inferred from Analogs):
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4]
PPE Specifications: The "Barrier Defense" Strategy

Do not rely on generic "lab safety" rules. Use this targeted PPE matrix designed for organic amines.

A. Hand Protection (Critical Zone)
  • The Risk: Secondary amines can permeate thin nitrile rubber. While the solid powder risk is low, solubilized compound (in DMSO, MeOH, or DCM) poses a high permeation risk.

  • Protocol: Double-Gloving Strategy.

LayerMaterialThicknessFunction
Inner Nitrile (Accelerator-Free)4 mil (0.10 mm)Last line of defense; visual contrast if outer glove tears.[1]
Outer Nitrile (High-Density)5-8 mil (0.12-0.20 mm)Primary chemical barrier.[1]
Action Immediate Removal N/AIf splash occurs, change both pairs immediately.

Scientist's Note: Latex is not recommended due to poor resistance to organic solvents often used with this intermediate.

B. Eye & Face Protection [2][3][4][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses are insufficient. Fine organic powders are easily airborne via electrostatic repulsion during weighing. Goggles provide a seal against dust entry.

  • High-Risk Ops: Face shield required if handling >10g or working with pressurized reaction vessels.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Rationale: The P100 stops the dust; the OV stops amine vapors if the compound is dissolved.

D. Body Protection
  • Standard: Cotton Lab Coat (High-neck preferred).

  • Enhanced: Tyvek® sleeves or apron if handling large quantities (>50g) to prevent cuff contamination.

Operational Workflow: Step-by-Step

This workflow integrates safety into the experimental process to ensure data integrity and personnel safety.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance. 5,5-dimethyl substituted piperidines are hydrophobic and prone to static charge, causing "powder fly."[1]

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a balance enclosure.

  • Tooling: Use disposable anti-static spatulas. Avoid metal-on-metal scraping which can generate sparks (though flammability risk is low, it is good practice).[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or Methanol, add solvent slowly.

    • Warning: Amides can exhibit mild exotherms upon solvation.

  • Vessel Venting: Do not seal the vessel immediately after dissolution. Allow thermal equilibrium to prevent pressure buildup.

Phase 3: Cleanup & Decontamination [1]
  • Surface Wipe: Wipe balance area with a 1% Acetic Acid solution (to neutralize trace amines), followed by water, then ethanol.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (Amine-contaminated).[1]

    • Liquid Waste: Basic Organic Waste (Do not mix with oxidizers or acids).

Visualizing the Safety Logic
Diagram 1: PPE Decision Matrix

Caption: Logical flow for selecting PPE based on the physical state of the reagent.[1]

PPE_Decision_Matrix Start Handling 2-Piperidinecarboxamide, 5,5-dimethyl- State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Organic Solvent) State->Solution Resp_Solid Risk: Inhalation/Dust Solid->Resp_Solid Resp_Sol Risk: Splash/Permeation Solution->Resp_Sol Control_Solid Control: Fume Hood + Nitrile Gloves (Single) Resp_Solid->Control_Solid Control_Sol Control: Fume Hood + Double Nitrile Gloves + Goggles Resp_Sol->Control_Sol

Diagram 2: Emergency Spill Response

Caption: Immediate actions required upon accidental release of the compound.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Zone (If Aerosolized) Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Goggles + Double Gloves) Evacuate->PPE_Up Contain 3. Cover with Absorbent Pads PPE_Up->Contain Neutralize 4. Wipe with Dilute Acetic Acid Contain->Neutralize Dispose 5. Seal in Hazardous Waste Bag Neutralize->Dispose

[1][2][3][6][8]

Emergency Response Protocols
IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with tepid water for 15 minutes .[1][6] Hold eyelids open.Mandatory: Consult an ophthalmologist. Basic amines can cause delayed corneal damage.
Skin Contact Remove contaminated clothing.[2][3][4][5][6] Wash with soap and water (do not use alcohol, it enhances absorption).Monitor for redness/blistering for 24 hours.
Inhalation Move to fresh air.[2][3][4][5] If breathing is difficult, administer oxygen (trained personnel only).Seek medical attention if coughing persists.[6]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140623, 2-Piperidinecarboxamide. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Curing Agents. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.